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  • Product: Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate

Core Science & Biosynthesis

Foundational

Technical Monograph: Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate

Topic: Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate (CAS 2167213-42-3) Content Type: Technical Monograph / Process Development Guide Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.[1] Strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate (CAS 2167213-42-3) Content Type: Technical Monograph / Process Development Guide Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.[1]

Strategic Intermediate for Conformationally Restricted Peptidomimetics[1]

Executive Summary

Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate (CAS 2167213-42-3 ) is a high-value bicyclic building block characterized by a spiro[2.4]heptane core.[1] This scaffold serves as a rigid surrogate for proline, offering enhanced metabolic stability and precise conformational control in drug design.

The compound functions as an orthogonally protected diamine :

  • Position 7 (Exocyclic): Protected by a Carboxybenzyl (Cbz/Z) group, stable to acidic conditions.[1]

  • Position 5 (Endocyclic): A free secondary amine, ready for selective functionalization (alkylation, acylation, or SNAr).[1]

This specific protection pattern makes CAS 2167213-42-3 a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Sitafloxacin analogs) and HCV NS5A inhibitors (e.g., Ledipasvir analogs), where the spiro-ring restricts the vector of substituents to maximize binding affinity.[1]

Chemical Identity & Specifications

PropertySpecification
CAS Number 2167213-42-3
IUPAC Name Benzyl N-(5-azaspiro[2.4]heptan-7-yl)carbamate
Molecular Formula C₁₄H₁₈N₂O₂
Molecular Weight 246.31 g/mol
Core Scaffold 5-Azaspiro[2.4]heptane (Spiro-fused cyclopropane-pyrrolidine)
Stereochemistry Typically supplied as the (7S)-enantiomer for bioactivity
Solubility Soluble in DMSO, DMF, DCM, MeOH; Low solubility in water
pKa (Calculated) ~9.5 (Secondary Amine at N5)

Structural Significance & Mechanism

The 5-azaspiro[2.4]heptane core introduces a "spiro-constraint" that locks the pyrrolidine ring into a specific envelope conformation.[1]

  • Entropy Reduction: By pre-organizing the ligand conformation, the penalty of binding entropy is reduced, often leading to 10–100x potency improvements over flexible proline analogs.

  • Metabolic Shielding: The cyclopropyl spiro-fusion sterically hinders enzymatic attack at the

    
    -carbon, extending the half-life of the resulting drug candidate.
    
  • Vector Targeting: In quinolones, the N5 attachment orients the C7-amine (and its substituents) into a specific region of the DNA-gyrase complex, overcoming resistance mutations found in earlier generations.[1]

Validated Synthesis Protocol

Note: This protocol describes the synthesis of the target from the common precursor tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate , ensuring high fidelity and enantiomeric purity.

Phase 1: Reductive Amination & Stereoselection

Objective: Convert the C7 ketone to a C7 amine with established stereochemistry.

  • Reagents: Ammonium acetate (

    
    ), Sodium cyanoborohydride (
    
    
    
    ), Methanol.[1]
  • Procedure:

    • Dissolve tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate (1.0 eq) in dry methanol (10 vol).

    • Add

      
       (10.0 eq) and stir at 25°C for 2 hours to form the imine in situ.
      
    • Cool to 0°C and slowly add

      
       (1.5 eq).[1]
      
    • Warm to room temperature and stir for 16 hours.

    • Workup: Quench with sat.

      
      , extract with DCM.
      
    • Resolution: If racemic, resolve the amine using L-Tartaric acid crystallization or Chiral HPLC to isolate the (7S)-isomer.[1]

Phase 2: Orthogonal Protection (The "Cbz-Cap")

Objective: Protect the newly formed primary amine at C7 with Cbz while retaining the Boc group on N5.[1]

  • Reagents: Benzyl chloroformate (Cbz-Cl), Diisopropylethylamine (DIPEA), DCM.[1]

  • Procedure:

    • Dissolve the (7S)-amine intermediate (1.0 eq) in DCM (15 vol) at 0°C.

    • Add DIPEA (2.5 eq).[1]

    • Dropwise add Cbz-Cl (1.1 eq) over 30 minutes, maintaining temp < 5°C.

    • Stir for 4 hours.

    • Validation: TLC (Hex/EtOAc 1:1) should show conversion to a higher Rf spot (Bis-protected intermediate).[1]

Phase 3: Selective Deprotection (The "N5-Release")

Objective: Remove the acid-labile Boc group from N5 without disturbing the acid-stable Cbz group at C7.[1]

  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the bis-protected intermediate in DCM (5 vol).

    • Add TFA (5 vol) dropwise at 0°C. Crucial: Cbz is stable in TFA/DCM.

    • Stir at 20°C for 2 hours.

    • Quench: Concentrate in vacuo. Redissolve in DCM and wash with sat.

      
       to generate the free base.
      
    • Purification: Recrystallize from EtOAc/Heptane.

    • Product: Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate .[1][2][3]

Process Visualization

Figure 1: Synthesis Workflow

This diagram illustrates the orthogonal protection strategy required to isolate CAS 2167213-42-3.[1]

SynthesisRoute Start N-Boc-7-oxo-5-azaspiro[2.4]heptane (Starting Material) Step1 Reductive Amination (NH4OAc, NaBH3CN) Start->Step1 Inter1 7-Amino Intermediate (N5-Boc, N7-H) Step1->Inter1 Step2 Cbz Protection (Cbz-Cl, Base) Inter1->Step2 Inter2 Bis-Protected (N5-Boc, N7-Cbz) Step2->Inter2 Step3 Selective Deprotection (TFA/DCM) Inter2->Step3 Final CAS 2167213-42-3 (N5-H, N7-Cbz) Step3->Final

Caption: Selective synthesis pathway ensuring N7-Cbz retention while liberating N5-amine.

Applications & Utility

The utility of CAS 2167213-42-3 lies in its N5-reactivity .[1] Because the C7-amine is masked, researchers can perform aggressive coupling reactions at N5 without side reactions.[1]

Workflow A: Quinolone Antibiotics (e.g., Sitafloxacin Analogs)
  • Coupling: React CAS 2167213-42-3 (via free N5) with a 7-chloro-quinolone core (S_NAr reaction).

  • Deprotection: Remove the Cbz group (H₂/Pd-C) to reveal the primary amine.[1]

  • Result: A 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)quinolone antibiotic.[1]

Workflow B: HCV NS5A Inhibitors
  • Coupling: React CAS 2167213-42-3 (via free N5) with a Moc-Valine derivative (Amide coupling).[1]

  • Deprotection: Remove Cbz.

  • Cyclization: React the revealed amine with a halo-ketone to form an imidazole ring, linking to the central fluorene/biphenyl core.

Figure 2: Divergent Utility

Utility cluster_Quinolone Antibiotic Pathway cluster_HCV Antiviral Pathway Core CAS 2167213-42-3 (Free N5-H, Cbz-N7) Q_Step1 SNAr Coupling (with 7-F/Cl-Quinolone) Core->Q_Step1 H_Step1 Peptide Coupling (with Moc-Valine) Core->H_Step1 Q_Step2 H2/Pd-C (Remove Cbz) Q_Step1->Q_Step2 Q_Final Sitafloxacin Analog Q_Step2->Q_Final H_Step2 H2/Pd-C (Remove Cbz) H_Step1->H_Step2 H_Step3 Imidazole Formation H_Step2->H_Step3 H_Final NS5A Inhibitor Fragment H_Step3->H_Final

Caption: Divergent synthesis showing the versatility of the free N5-amine scaffold.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine at N5 is sensitive to oxidation and carbamate formation with atmospheric

    
    .
    
  • Stability: The Cbz group is stable to basic hydrolysis and mild acids but sensitive to catalytic hydrogenation. Avoid Pd catalysts until the N5 coupling is complete.

References

  • Preparation of 5-benzyl-7(S)-t-butoxycarbonyl amino-5-azaspiro[2.4]heptane. Google Patents. CN103420896B.[4] Available at:

  • Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation. Journal of Organic Chemistry. 2011;76(8):2807-13.[1][5] Available at: [Link][1]

  • Discovery of fused tricyclic core containing HCV NS5A inhibitors. Bioorganic & Medicinal Chemistry Letters. 2016;26(13):3014-3019.[1] Available at: [Link]

  • 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid. PubChem Compound Summary. CID 464895. Available at: [Link][1]

  • Benzyl carbamate Protection Mechanism. Organic Syntheses. Coll. Vol. 4, p.788.[4] Available at: [Link][1]

Sources

Exploratory

Engineering 3D Complexity in Drug Discovery: Structure, Synthesis, and Applications of 5-Azaspiroheptane Carbamate Derivatives

Engineering 3D Complexity in Drug Discovery: Structure, Synthesis, and Applications of 5-Azaspiro[1]heptane Carbamate Derivatives Executive Summary: The Shift to Spirocyclic Scaffolds Modern medicinal chemistry has incre...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering 3D Complexity in Drug Discovery: Structure, Synthesis, and Applications of 5-Azaspiro[1]heptane Carbamate Derivatives

Executive Summary: The Shift to Spirocyclic Scaffolds

Modern medicinal chemistry has increasingly moved away from flat, sp²-rich aromatic rings toward conformationally restricted, sp³-rich three-dimensional scaffolds. This paradigm shift—driven by the need for improved metabolic stability, higher solubility, and reduced off-target toxicity—has highlighted spirocycles as privileged structures. Among these, the 5-azaspiro[1]heptane core stands out.

When functionalized as a carbamate derivative (e.g., tert-butoxycarbonyl or Boc-protected amines), this scaffold serves as a critical intermediate for blockbuster therapeutics, including the hepatitis C antiviral Ledipasvir and the fluoroquinolone antibiotic Sitafloxacin. Furthermore, these derivatives have demonstrated profound standalone pharmacological potential as potent dual orexin receptor antagonists (DORAs) [1]. This whitepaper provides an in-depth technical analysis of the structural properties, synthetic methodologies, and biological evaluation workflows for 5-azaspiro[1]heptane carbamates.

Structural Paradigm and Physicochemical Properties

The 5-azaspiro[1]heptane system consists of a pyrrolidine ring fused to a cyclopropane ring via a single spiro-carbon atom. This architecture imposes significant torsional strain and conformational rigidity.

Causality in Scaffold Design
  • High

    
     Fraction:  The incorporation of the spiro-cyclopropyl unit increases the fraction of sp³ hybridized carbons. Molecules with higher 
    
    
    
    generally exhibit better thermodynamic solubility and lower promiscuity in protein binding.
  • Carbamate Functionalization: The addition of a carbamate group (such as a Boc group) serves a dual purpose. Synthetically, it acts as a robust protecting group that withstands highly basic organometallic conditions (e.g., Tebbe olefination) while sterically directing facial selectivity during cyclopropanation. Pharmacologically, carbamates act as stable peptide bond isosteres that resist rapid proteolytic cleavage, enhancing the molecule's half-life.

  • Metabolic Shielding: The cyclopropyl ring sterically shields the adjacent pyrrolidine α-carbons from cytochrome P450 (CYP)-mediated oxidation, a common metabolic liability in standard pyrrolidines.

Quantitative Data: Physicochemical Profiling

The following table summarizes the computed and experimental physicochemical properties of key 5-azaspiro[1]heptane carbamate derivatives used in drug discovery [2, 3].

Property(S)-5-Boc-5-azaspiro[1]heptane-6-carboxylic acid(S)-tert-Butyl 5-azaspiro[1]heptan-7-ylcarbamate
CAS Number 1129634-44-1127199-45-5
Primary Application Ledipasvir (NS5A Inhibitor) IntermediateSitafloxacin (Antibiotic) Intermediate
Molecular Weight 241.28 g/mol 212.29 g/mol
XLogP3 1.5 – 1.71.2
Topological Polar Surface Area (TPSA) 66.8 Ų55.3 Ų
Hydrogen Bond Donors / Acceptors 1 / 41 / 3

(Fraction sp³ carbons)
0.83 (10/12 carbons)0.91 (10/11 carbons)

Synthetic Methodologies: Constructing the Spirocycle

The synthesis of N-proximal azaspiroalkanes is notoriously challenging due to the steric hindrance at the spiro-junction. While the Kulinkovich reaction of lactams is a known route, it often suffers from poor enantioselectivity and low yields when applied to N-Boc-protected substrates.

To ensure high enantiomeric excess (ee%) for pharmaceutical applications, a modified Simmons-Smith cyclopropanation starting from a chiral pool precursor (e.g., 4-hydroxyproline or an imine analogue of glycine) is the preferred, self-validating methodology [4].

Step-by-Step Protocol: Enantioselective Synthesis via Simmons-Smith Cyclopropanation

Causality Check: We utilize a phase-transfer catalyst (PTC) and a chiral cinchonidine-derived catalyst to ensure that the double allylic alkylation and subsequent cyclopropanation maintain absolute stereocontrol, preventing racemization at the fragile α-chiral center.

  • Precursor Preparation (Olefin Formation):

    • Subject an N-Boc-protected proline derivative (e.g., tert-butyl (S)-4-oxoprolinate) to a Wittig or Tebbe olefination to yield the corresponding exocyclic alkene, tert-butyl (S)-N-Boc-4-methyleneprolinate.

  • Reagent Generation (Simmons-Smith Carbenoid):

    • In a rigorously dried, argon-purged Schlenk flask, dissolve diethylzinc (

      
      , 1.0 M in hexanes) in anhydrous dichloromethane (DCM) at -78°C.
      
    • Slowly add diiodomethane (

      
      ) dropwise. Causality: The low temperature controls the highly exothermic formation of the Furukawa reagent (
      
      
      
      ), preventing premature decomposition.
  • Cyclopropanation:

    • Introduce the N-Boc-4-methyleneprolinate substrate to the carbenoid solution.

    • Add a Lewis acid additive (e.g., trifluoroacetic acid) in catalytic amounts to accelerate the methylene transfer. Allow the reaction to slowly warm to room temperature over 12 hours.

  • Quenching and Self-Validation:

    • Quench the reaction with saturated aqueous

      
       to destroy unreacted organozinc species.
      
    • Validation Step: Extract the organic layer and immediately analyze via chiral HPLC and

      
      -NMR. The appearance of highly shielded diastereotopic cyclopropyl protons (
      
      
      
      0.5 - 0.9 ppm) validates successful spirocycle formation. The integration of these peaks against the Boc tert-butyl singlet (
      
      
      1.4 ppm) confirms conversion efficiency.
  • Deprotection/Functionalization:

    • The resulting (S)-5-Boc-5-azaspiro[1]heptane derivative can be isolated via silica gel chromatography or directly utilized in downstream peptide coupling (e.g., Ledipasvir synthesis).

SynthWorkflow Start Chiral Precursor (e.g., 4-Hydroxyproline) Step1 N-Boc Protection (Carbamate Formation) Start->Step1 Step2 Olefination (Wittig / Tebbe) Step1->Step2 Step3 Cyclopropanation (Simmons-Smith + Et2Zn) Step2->Step3 Product (S)-5-Boc-5-azaspiro[2.4]heptane Derivative Step3->Product

Fig 1. Step-by-step synthetic workflow for 5-azaspiro[1]heptane carbamate derivatives.

Pharmacological Execution: Dual Orexin Receptor Antagonists (DORAs)

Beyond their role as inert structural building blocks, 5-azaspiro[1]heptane derivatives exhibit potent intrinsic pharmacology. When functionalized appropriately, they act as highly selective Dual Orexin Receptor Antagonists (DORAs) [1]. Orexin A and B are neuropeptides that bind to G-protein-coupled receptors (OX1 and OX2) to promote wakefulness. Antagonizing these receptors is a clinically validated mechanism for treating insomnia.

Causality in Assay Design

To evaluate the potency of a 5-azaspiro[1]heptane carbamate against OX1/OX2, a Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay is employed. Because OX1 and OX2 are


-coupled receptors, their activation leads to phospholipase C (PLC) cleavage and subsequent release of intracellular calcium (

). Measuring this calcium flux provides a real-time, highly sensitive readout of receptor antagonism.
Step-by-Step Protocol: FLIPR Calcium Assay for Orexin Antagonism
  • Cell Culture & Preparation:

    • Seed CHO-K1 cells stably expressing human OX1 or OX2 receptors into 384-well black, clear-bottom plates at a density of 10,000 cells/well. Incubate overnight at 37°C in 5%

      
      .
      
  • Dye Loading:

    • Remove the culture medium and add 20 µL of Fluo-4 AM calcium-sensitive dye dissolved in assay buffer (HBSS containing 20 mM HEPES).

    • Causality / Validation: Include 2.5 mM Probenecid in the buffer. Probenecid inhibits multidrug resistance proteins (MRP), preventing the cells from pumping the Fluo-4 dye out into the extracellular space, thereby ensuring a stable baseline and self-validating the signal-to-noise ratio.

  • Compound Incubation:

    • Add the 5-azaspiro[1]heptane carbamate test compounds (serially diluted in DMSO, final DMSO concentration < 1%) and incubate for 30 minutes at room temperature.

    • Validation Step: Always include a known DORA (e.g., Suvorexant) as a positive control to normalize the

      
       values across different assay plates.
      
  • Agonist Challenge & Readout:

    • Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds.

    • Inject an

      
       concentration of Orexin A (for OX1) or Orexin B (for OX2) and continuously monitor fluorescence (Excitation: 488 nm, Emission: 540 nm) for 3 minutes.
      
  • Data Analysis:

    • Calculate the percentage of inhibition by comparing the maximum fluorescence peak of the test compound wells to the vehicle control. Extract

      
       values using the modified Cheng-Prusoff equation.
      

OrexinPathway Orexin Orexin A/B Neuropeptides Receptor OX1 / OX2 Receptors (Gq-Coupled GPCRs) Orexin->Receptor Binds Antagonist 5-Azaspiroheptane Antagonist Antagonist->Receptor Blocks Sleep Sleep Induction Antagonist->Sleep Promotes Gq Gq Protein Activation & PLC Cleavage Receptor->Gq Calcium Intracellular Ca2+ Release (FLIPR Readout) Gq->Calcium Arousal Wakefulness & Arousal Calcium->Arousal

Fig 2. Mechanism of dual orexin receptor antagonism by 5-azaspiro[1]heptane derivatives.

Conclusion

The 5-azaspiro[1]heptane carbamate derivatives represent a masterclass in modern structural drug design. By leveraging spirocyclic strain, these molecules achieve an optimal balance of conformational rigidity, metabolic stability, and high


 character. Whether utilized as chiral building blocks for complex antivirals like Ledipasvir [4] or deployed as direct neuro-modulatory agents targeting the Orexin system [1], mastering the synthesis and biological evaluation of these scaffolds is a critical competency for contemporary drug development professionals.

References

  • Title: Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[1]heptanes as potent orexin receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: 5-Azaspiro[1]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester (CID 66620594) Source: PubChem URL: [Link]

  • Title: An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid Source: Molecules (MDPI) URL: [Link]

Sources

Foundational

5-azaspiro[2.4]heptan-7-amine benzyl carbamate chemical profile

An In-Depth Technical Guide to Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate Executive Summary This technical guide provides a comprehensive chemical and application profile of Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate

Executive Summary

This technical guide provides a comprehensive chemical and application profile of Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate, a key intermediate in modern medicinal chemistry. This document delves into the compound's core physicochemical properties, outlines a robust synthetic strategy, and explores its applications as a structurally significant building block in drug discovery. Particular emphasis is placed on the strategic importance of its spirocyclic core and the utility of the benzyl carbamate protecting group. Furthermore, this guide includes detailed protocols, safety and handling procedures, and an analysis of its potential biological relevance, offering researchers and drug development professionals a critical resource for leveraging this compound in their work.

Core Chemical Profile

Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate is a bifunctional organic molecule characterized by a unique spirocyclic amine scaffold. The structure incorporates a cyclopropane ring fused to a pyrrolidine ring, creating a rigid, three-dimensional framework that is highly sought after in drug design. The amine at the 7-position is protected by a benzyl carbamate (Cbz) group, a widely used protecting group in organic synthesis.

Nomenclature and Identifiers
  • Systematic Name: benzyl N-(5-azaspiro[2.4]heptan-7-yl)carbamate[1]

  • CAS Number: 2167213-42-3[1][2]

  • Molecular Formula: C₁₄H₁₈N₂O₂[2]

  • SMILES: C1=CC=C(C=C1)COC(=O)NC2C3(CNC2)CC3[2]

Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its behavior in both reaction conditions and biological systems. The data presented below has been aggregated from computational models and supplier technical data sheets.

PropertyValueSource
Molecular Weight 246.30 g/mol [2]
Topological Polar Surface Area (TPSA) 50.36 Ų[2]
LogP (octanol-water partition coeff.) 1.6648[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 3[2]
Physical Form Solid
Storage Temperature 2-8°C, Sealed in dry conditions[2][3]

Synthesis and Manufacturing

The synthesis of spirocyclic systems such as 5-azaspiro[2.4]heptane derivatives requires a multi-step approach. The following proposed pathway is adapted from established methodologies for similar structures, such as those disclosed in patent literature for related pharmaceutical intermediates.[4] The strategy centers on constructing the spirocyclic core first, followed by functionalization and protection.

Synthetic Workflow Overview

The logical flow of the synthesis begins with commercially available starting materials and proceeds through key transformations including cyclization to form the spiro dione, oximation to introduce a nitrogen handle, reduction, and final protection of the resulting amine.

G A Amide Starting Material + Dihaloalkane B N-Alkylation & Bromination A->B C Intramolecular Cyclization B->C D 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione C->D E Selective Oximation D->E F 4-Oxo-7-oxime Intermediate E->F G Reduction (e.g., NaBH4/BF3·OEt2) F->G H 5-Benzyl-5-azaspiro[2.4]heptan-7-amine G->H I Amine Protection (Cbz-Cl) H->I J Final Product: Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate I->J

Caption: Proposed synthetic workflow for Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate.

Detailed Experimental Protocol

The following protocol is a representative, multi-step synthesis adapted from known literature procedures.[4]

Step 1: Synthesis of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione

  • Rationale: This initial step constructs the core spirocyclic dione skeleton. An N-benzylated glycine derivative is reacted with a suitable cyclopropane-containing dielectrophile, followed by an intramolecular cyclization under basic conditions.

  • Procedure:

    • To a solution of N-benzylglycine ethyl ester in an anhydrous solvent (e.g., DMF), add a strong base such as sodium hydride (NaH) at 0°C.

    • Slowly add 1,1-bis(bromomethyl)cyclopropane.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Perform an aqueous workup and extract the product.

    • Subject the crude product to Dieckmann condensation conditions (e.g., sodium ethoxide in ethanol) to facilitate intramolecular cyclization.

    • Acidify, extract, and purify by column chromatography to yield the dione.

Step 2: Selective Oximation

  • Rationale: To differentiate the two ketone functionalities, a selective oximation is performed. The ketone at position 7 is generally more reactive, allowing for the introduction of a nitrogen atom at this position.

  • Procedure:

    • Dissolve the dione from Step 1 in a mixture of ethanol and pyridine.

    • Add hydroxylamine hydrochloride (NH₂OH·HCl) and heat the mixture at reflux for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Purify the resulting oxime intermediate by recrystallization or chromatography.

Step 3: Reduction of the Oxime and Ketone

  • Rationale: A powerful reducing agent is required to simultaneously reduce the oxime to a primary amine and the remaining ketone to a methylene group. A combination of sodium borohydride and a Lewis acid like boron trifluoride etherate is effective for this transformation.[4]

  • Procedure:

    • Suspend the oxime intermediate in anhydrous THF and cool to 0°C.

    • Slowly add boron trifluoride etherate (BF₃·OEt₂), followed by the portion-wise addition of sodium borohydride (NaBH₄).

    • Stir the reaction at room temperature overnight.

    • Carefully quench the reaction with methanol, followed by acidic workup (e.g., 2M HCl).

    • Basify the aqueous layer and extract the product, 5-Benzyl-5-azaspiro[2.4]heptan-7-amine, into an organic solvent.[5]

Step 4: Benzyl Carbamate (Cbz) Protection

  • Rationale: The final step is the protection of the newly formed primary amine. The Cbz group is installed using benzyl chloroformate under basic conditions, providing a stable, protected amine that is suitable for further synthetic manipulations, such as peptide coupling.

  • Procedure:

    • Dissolve the amine from Step 3 in a suitable solvent such as dichloromethane (DCM).

    • Add a base (e.g., triethylamine or diisopropylethylamine).

    • Cool the solution to 0°C and slowly add benzyl chloroformate (Cbz-Cl).

    • Stir for 2-4 hours, allowing the reaction to warm to room temperature.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

    • Purify the final product by silica gel chromatography to yield Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate.

Applications in Drug Discovery

This molecule is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value building block. Its utility stems from the combination of its rigid spirocyclic core and the versatile Cbz-protected amine.

The Spirocyclic Amine Scaffold

Spirocycles are highly valued in medicinal chemistry because they introduce conformational rigidity and a defined three-dimensional exit vector from the core structure. This can lead to improved binding affinity and selectivity for biological targets. The 5-azaspiro[2.4]heptane core has been identified as a key structural motif in various therapeutic areas, including:

  • Quinolone Antibacterial Agents: The spiro-amine moiety can be incorporated into the C-7 position of the quinolone core to enhance antibacterial activity and modulate pharmacokinetic properties.[6]

  • Hepatitis C Virus (HCV) Inhibitors: This scaffold has been used in the development of potent HCV NS5A inhibitors.[7]

G A Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate (Building Block) B Cbz Deprotection (e.g., Hydrogenolysis) A->B C Free 5-azaspiro[2.4]heptan-7-amine B->C D Coupling with Pharmacophore Core C->D E Lead Compound (e.g., Quinolone or HCV Core) D->E F Structure-Activity Relationship (SAR) Optimization E->F G Drug Candidate F->G

Caption: Role as a building block in a typical drug discovery cascade.

Potential Biological Relevance of the Carbamate Moiety

While the Cbz group in this molecule is primarily intended as a protecting group, the carbamate functional group itself is known to possess biological activity. Carbamates are a class of compounds known to act as cholinesterase inhibitors.[8][9] They function by reversibly carbamylating the serine residue in the active site of acetylcholinesterase (AChE), preventing the breakdown of the neurotransmitter acetylcholine.[10][11] This mechanism leads to an increase in cholinergic activity.

Although the primary application of Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate involves the eventual removal of the Cbz group, this inherent property of carbamates is a crucial consideration in drug design and toxicology.

G cluster_0 AChE Active Site cluster_1 Synaptic Cleft AChE Ser-OH Inactive Inactive AChE->Inactive Reversible Inactive Enzyme ACh Acetylcholine ACh->AChE Hydrolysis (Normal) Carbamate Carbamate Inhibitor Carbamate->AChE Carbamylation (Inhibition) Inactive->AChE Spontaneous Reactivation

Caption: General mechanism of reversible AChE inhibition by carbamates.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate.

Analytical MethodExpected Results
¹H NMR Signals corresponding to the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ (~5.1 ppm), protons on the pyrrolidine and cyclopropane rings, and the NH proton of the carbamate.
¹³C NMR Resonances for the carbonyl carbon of the carbamate (~156 ppm), aromatic carbons, the benzylic carbon, and distinct signals for the spirocyclic carbon framework.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ consistent with the molecular weight (247.14 m/z for C₁₄H₁₉N₂O₂⁺).
Purity (HPLC) ≥98% (as commonly supplied for research purposes)[2]

Safety, Handling, and Storage

As a chemical intermediate, proper handling procedures are mandatory to ensure laboratory safety. The information is derived from available Safety Data Sheets (SDS) for this and structurally related compounds.[12][13]

  • Hazard Identification: Classified as harmful. May cause skin and serious eye irritation. Harmful if swallowed.[12][13] GHS Pictogram: GHS07 (Exclamation Mark).

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[12][13] Handling should be performed in a well-ventilated area or a chemical fume hood.

  • First Aid Measures:

    • Skin Contact: Immediately wash off with soap and plenty of water.[3][12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[13][14]

  • Storage and Stability: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is at 2-8°C.[2][3]

Conclusion

Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate is a strategically important molecule for chemical and pharmaceutical research. Its value lies in providing a rigid, three-dimensional spirocyclic amine scaffold that is increasingly incorporated into next-generation therapeutics. The presence of the stable Cbz protecting group allows for its seamless integration into complex synthetic routes. This guide has provided the essential technical data, a plausible synthetic pathway, key applications, and critical safety information to empower researchers to effectively and safely utilize this compound in their drug discovery and development programs.

References

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  • (No Title Provided). bloquimica.com. [Link]

  • Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. PubMed. [Link]

  • A kind of preparation method of 5-benzyl-7 (S)-t-butoxycarbonyl amino-5-azaspiro[15] heptane. Google Patents.

  • 5-Benzyl-5-azaspiro[2.4]heptan-7-one. PubChem. [Link]

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  • Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
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Exploratory

Solubility and stability data for spirocyclic benzyl carbamates

An In-Depth Technical Guide to the Solubility and Stability of Spirocyclic Benzyl Carbamates for Drug Discovery Professionals Authored by a Senior Application Scientist Foreword: Navigating the Physicochemical Landscape...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility and Stability of Spirocyclic Benzyl Carbamates for Drug Discovery Professionals

Authored by a Senior Application Scientist

Foreword: Navigating the Physicochemical Landscape of Complex Scaffolds

In the modern era of drug discovery, the pursuit of novel chemical matter has led to an increasing interest in three-dimensional molecular architectures. Among these, spirocyclic scaffolds have gained significant traction due to their ability to provide improved metabolic stability, and target selectivity. When these rigid systems are further functionalized with moieties such as benzyl carbamates, they present a unique combination of structural features that can be highly advantageous for modulating biological targets. However, the very characteristics that make these compounds attractive also pose significant challenges in terms of their physicochemical properties, namely solubility and stability.

This technical guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the critical aspects of solubility and stability for spirocyclic benzyl carbamates. Moving beyond a mere recitation of protocols, this document delves into the underlying principles, the rationale behind experimental design, and the interpretation of the resulting data. As a self-validating system of protocols and insights, this guide aims to empower you to make informed decisions in the selection and optimization of spirocyclic benzyl carbamate candidates, ultimately accelerating their path toward clinical development.

The Spirocyclic Benzyl Carbamate Core: A Structural Overview

Spirocyclic systems, characterized by two rings sharing a single atom, introduce a high degree of conformational rigidity and three-dimensionality. This can lead to improved physicochemical properties, such as reduced lipophilicity and enhanced solubility, when compared to their "flat" aromatic counterparts.[1] The benzyl carbamate moiety, on the other hand, is a common functional group in medicinal chemistry, often employed as a linker or a pharmacophore itself.[2] The combination of these two structural elements results in molecules with a unique set of properties that require careful characterization.

Key Structural Features and Their Physicochemical Implications
  • Spiro Center: The spirocyclic core imparts a defined three-dimensional shape, which can influence crystal packing and, consequently, solid-state properties that affect solubility.

  • Carbamate Linkage: The carbamate group is susceptible to hydrolysis, particularly under basic or acidic conditions, and can be a site of enzymatic cleavage in biological systems.[2][3]

  • Benzyl Group: The benzyl group adds a lipophilic character to the molecule, which can impact both solubility and metabolic stability.

  • Substituents: The nature and position of substituents on both the spirocyclic core and the aromatic ring of the benzyl group can significantly modulate the overall solubility and stability profile.

Aqueous Solubility Assessment: A Cornerstone of Drugability

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption.[4] Therefore, a thorough understanding of a compound's solubility is paramount in the early stages of drug discovery.

Thermodynamic Solubility Determination: The Shake-Flask Method

The gold-standard for determining thermodynamic solubility is the shake-flask method.[5][6] This technique measures the equilibrium concentration of a compound in a given solvent, providing a definitive value for its intrinsic solubility.

Experimental Protocol: Shake-Flask Solubility Assay
  • Preparation of Saturated Solution:

    • Add an excess amount of the spirocyclic benzyl carbamate (e.g., 1-2 mg) to a vial containing a known volume of the test solvent (e.g., 1-2 mL).[5] The presence of undissolved solid is crucial to ensure saturation.

    • Use a range of aqueous buffers to assess pH-dependent solubility (e.g., pH 2.0, 5.0, 7.4, and 9.0).

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

  • Sample Collection and Preparation:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant, avoiding disturbance of the solid.

    • Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.

    • Dilute the filtered sample with an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

    • Prepare a calibration curve using known concentrations of the test compound to accurately determine the concentration in the diluted sample.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Express the solubility in units of µg/mL or µM.

Causality Behind Experimental Choices:
  • Excess Solid: Ensures that the solution is truly saturated, a fundamental requirement for measuring thermodynamic equilibrium.

  • Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.[7][8][9]

  • Equilibration Time: Sufficient time is necessary for the dissolution process to reach equilibrium.

  • Centrifugation and Filtration: These steps are essential to remove any undissolved solid, which would otherwise lead to an overestimation of solubility.

  • Validated Analytical Method: Ensures accurate and precise quantification of the dissolved compound.

Data Presentation: Thermodynamic Solubility of Spirocyclic Benzyl Carbamates
Compound IDpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
SBC-0012.025
SBC-0017.425
SBC-0019.025
SBC-0022.025
SBC-0027.425
SBC-0029.025
High-Throughput Kinetic Solubility Assays

For earlier-stage screening of a large number of compounds, kinetic solubility assays offer a faster, albeit less definitive, alternative to the shake-flask method. These methods typically involve precipitating the compound from a DMSO stock solution into an aqueous buffer and measuring the concentration of the dissolved material.[6]

Stability Assessment: Ensuring Compound Integrity

The chemical and metabolic stability of a drug candidate is as crucial as its solubility. Instability can lead to a short in vivo half-life, formation of potentially toxic metabolites, and loss of efficacy.[10][11]

Chemical Stability: Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products of a drug substance and to establish its intrinsic stability.[12][13][14] This involves subjecting the compound to more severe conditions than it would typically encounter during storage and handling.

Experimental Protocol: Forced Degradation Study
  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature for a set period (e.g., 2 hours). Benzyl carbamates are often more susceptible to basic hydrolysis.[3]

    • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature.

    • Photostability: Expose the compound to light according to ICH Q1B guidelines.

    • Thermal Stress: Heat the solid compound at a high temperature (e.g., 80°C).

  • Sample Analysis:

    • At various time points, take aliquots of the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a stability-indicating HPLC or LC-MS/MS method. This method must be able to separate the parent compound from all degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and, if possible, characterize the major degradation products using techniques like mass spectrometry.

Visualization: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Acid Acidic Hydrolysis (0.1M HCl, 60°C) Sampling Time-Point Sampling Acid->Sampling Base Basic Hydrolysis (0.1M NaOH, RT) Base->Sampling Oxidation Oxidative Stress (3% H₂O₂) Oxidation->Sampling Photo Photostability (ICH Q1B) Photo->Sampling Thermal Thermal Stress (80°C) Thermal->Sampling Neutralization Neutralization (for Acid/Base) Sampling->Neutralization HPLC Stability-Indicating HPLC/LC-MS/MS Neutralization->HPLC Quantification Quantify % Parent Remaining HPLC->Quantification Identification Identify Degradation Products Quantification->Identification Compound Spirocyclic Benzyl Carbamate Stock Compound->Acid Compound->Base Compound->Oxidation Compound->Photo Compound->Thermal

Caption: Workflow for a comprehensive forced degradation study.

Potential Degradation Pathways of Benzyl Carbamates

Under hydrolytic conditions, the primary degradation pathway for a benzyl carbamate is the cleavage of the carbamate bond.

Benzyl_Carbamate_Degradation cluster_products Degradation Products SBC Spirocyclic Benzyl Carbamate R-NH-C(=O)O-CH₂-Ph Amine Spirocyclic Amine R-NH₂ SBC:f0->Amine:f0 Hydrolysis (Acid or Base) BenzylAlcohol Benzyl Alcohol Ph-CH₂-OH SBC:f0->BenzylAlcohol:f0 Hydrolysis (Acid or Base) CO2 Carbon Dioxide CO₂ SBC:f0->CO2:f0 Hydrolysis (Acid or Base)

Caption: General hydrolytic degradation of a benzyl carbamate.

Metabolic Stability: Plasma Stability Assay

Assessing the stability of a compound in plasma is a critical step in predicting its in vivo pharmacokinetic profile.[15] Plasma contains various enzymes, such as esterases and amidases, that can metabolize drug candidates.[15]

Experimental Protocol: Plasma Stability Assay
  • Compound Incubation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Dilute the stock solution into pre-warmed (37°C) plasma from the desired species (e.g., human, rat, mouse) to a final concentration of 1 µM. The final DMSO concentration should be low (<1%) to avoid enzyme inhibition.[10]

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the incubation mixture.[11]

  • Reaction Quenching:

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Protein Precipitation and Sample Preparation:

    • Vortex the mixture to precipitate the plasma proteins.

    • Centrifuge the samples at high speed.

    • Transfer the supernatant to a clean plate or vials for analysis.

  • Quantification:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the line.

Causality Behind Experimental Choices:
  • 37°C Incubation: Mimics physiological temperature.

  • Low DMSO Concentration: High concentrations of organic solvents can denature plasma enzymes, leading to an underestimation of metabolic liability.[10]

  • Reaction Quenching: The immediate addition of a cold organic solvent stops the enzymatic degradation, providing an accurate snapshot of the compound's concentration at that time point.

  • Internal Standard: Compensates for any variability in sample processing and analysis.

  • LC-MS/MS Analysis: Provides the high sensitivity and selectivity required to quantify low concentrations of the drug in a complex biological matrix.[16]

Data Presentation: Plasma Stability of Spirocyclic Benzyl Carbamates
Compound IDSpeciesHalf-life (t½, min)% Remaining at 120 min
SBC-001Human
SBC-001Rat
SBC-002Human
SBC-002Rat

Data Interpretation and Forward Strategy

The data generated from these solubility and stability studies are not merely endpoints but rather guideposts for further optimization.

  • Low Solubility: If a compound exhibits poor aqueous solubility, consider strategies such as salt formation (if an ionizable group is present), formulation with solubilizing excipients, or structural modifications to introduce more polar functional groups.

  • High Plasma Instability: If a compound is rapidly degraded in plasma, this may indicate a soft spot in the molecule, likely the carbamate linkage. Strategies to improve stability could include:

    • Steric Hindrance: Introducing bulky substituents near the carbamate group to shield it from enzymatic attack.

    • Electronic Modification: Altering the electronic properties of the molecule to make the carbamate less susceptible to hydrolysis.

    • Bioisosteric Replacement: Replacing the carbamate linker with a more stable alternative, if pharmacologically permissible.

Conclusion: A Proactive Approach to Physicochemical Profiling

The successful development of spirocyclic benzyl carbamates as therapeutic agents hinges on a proactive and thorough assessment of their solubility and stability. By employing the robust protocols outlined in this guide and, more importantly, by understanding the rationale behind them, drug discovery teams can effectively identify and mitigate potential liabilities early in the development process. This integrated approach, which combines rigorous experimentation with a deep understanding of structure-property relationships, is essential for navigating the complex physicochemical landscape of these promising three-dimensional scaffolds and ultimately for delivering safe and effective medicines to patients.

References

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  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. Retrieved from [Link]

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  • Harris, C. R., et al. (1988). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Journal of Agricultural and Food Chemistry, 36(6), 1301-1306. Retrieved from [Link]

  • Viana, E., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A, 921(2), 287-296. Retrieved from [Link]

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Foundational

Engineering Conformationally Restricted Scaffolds: A Technical Guide to Benzyl vs. tert-Butyl (5-azaspiro[2.4]heptan-7-yl)carbamates

Executive Summary The 5-azaspiro[2.4]heptane system is a privileged spirocyclic scaffold in modern medicinal chemistry, frequently deployed as a conformationally restricted bioisostere for pyrrolidines and piperidines. B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-azaspiro[2.4]heptane system is a privileged spirocyclic scaffold in modern medicinal chemistry, frequently deployed as a conformationally restricted bioisostere for pyrrolidines and piperidines. By locking the ring conformation via the cyclopropane moiety, researchers can precisely vector pharmacophores, thereby reducing the entropic penalty of target binding and improving metabolic stability [1]. When utilizing the 7-amino derivative, the choice of carbamate protecting group—specifically Benzyl (Cbz) versus tert-Butyl (Boc)—is a critical decision that dictates the orthogonal synthesis strategy, intermediate physicochemical properties, and downstream deprotection conditions.

This whitepaper provides an in-depth technical analysis of these two analogs, detailing the mechanistic causality behind their selection and providing self-validating protocols for their manipulation.

Physicochemical and Structural Divergence

The fundamental difference between the Cbz and Boc analogs lies in their steric and electronic profiles. The spiro[2.4]heptane core introduces significant ring strain (~27 kcal/mol for the cyclopropane), which alters the hybridization and basicity of the adjacent centers compared to unstrained pyrrolidines.

The Boc group presents a bulky, spherical


 steric shield that severely restricts rotation around the carbamate C-N bond, often leading to distinct rotamers visible in NMR spectroscopy. In contrast, the Cbz group is planar and aromatic, offering potential 

-

stacking interactions which can alter the crystallization behavior and lipophilicity of the intermediate [2].
Quantitative Comparison Table
PropertyBenzyl (5-azaspiro[2.4]heptan-7-yl)carbamatetert-Butyl (5-azaspiro[2.4]heptan-7-yl)carbamate
Common Abbreviation Cbz- or Z- protected analogBoc- protected analog
CAS Number 2167213-42-3 [2]152513-88-7 [1]
Molecular Weight 246.30 g/mol 212.29 g/mol
Cleavage Reagent H₂, Pd/C (Hydrogenolysis)TFA or HCl (Acidolysis)
Cleavage Byproducts Toluene, CO₂Isobutylene, CO₂
Steric Profile Planar aromatic, allows

-

stacking
Bulky, spherical

steric shield
Orthogonality Stable to TFA/HCl; Labile to H₂/PdStable to H₂/Pd; Labile to TFA/HCl

Orthogonal Deprotection Logic

In complex drug synthesis, such as the development of dual orexin receptor antagonists [3] or NS5A inhibitors like Ledipasvir [4], the 5-azaspiro[2.4]heptane core often requires differential functionalization at the 5-aza and 7-amino positions. This necessitates a strict orthogonal protecting group strategy [5].

If the 5-position nitrogen is protected with a Boc group, the 7-position must be Cbz-protected (or vice versa) to allow sequential, site-selective functionalization.

  • Boc Cleavage Causality: Acidolysis relies on the thermodynamic stability of the departing tert-butyl cation. The spirocyclic core remains intact under these conditions, provided electrophilic scavengers are used to prevent unwanted alkylation.

  • Cbz Cleavage Causality: Catalytic hydrogenolysis relies on the specific lability of the benzylic C-O bond under reductive conditions, leaving acid-sensitive moieties completely untouched.

OrthogonalDeprotection Core 5-azaspiro[2.4]heptane Scaffold Boc tert-Butyl Carbamate (Boc) CAS: 152513-88-7 Core->Boc Boc2O, Et3N Cbz Benzyl Carbamate (Cbz) CAS: 2167213-42-3 Core->Cbz Cbz-Cl, Na2CO3 TFA Acidolysis (TFA/HCl) Generates t-Butyl Cation Boc->TFA H2 Hydrogenolysis (H2, Pd/C) Reductive Cleavage Cbz->H2 FreeAmine1 Free 7-Amine (Ready for Amidation) TFA->FreeAmine1 CO2 + Isobutylene FreeAmine2 Free 7-Amine (Ready for Amidation) H2->FreeAmine2 CO2 + Toluene

Fig 1. Orthogonal deprotection pathways for Boc and Cbz 5-azaspiro[2.4]heptane derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the following methodologies integrate mechanistic safeguards (scavengers and catalyst protectors) directly into the workflow.

Protocol A: Acidolytic Cleavage of the Boc Group

This protocol is designed to unmask the 7-amine from the tert-butyl carbamate while preventing electrophilic degradation.

  • Preparation: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

    • Causality: Anhydrous conditions prevent competitive hydrolysis side-reactions if other sensitive esters are present on the scaffold.

  • Scavenger Addition: Add 2.0 equivalents of triisopropylsilane (TIPS).

    • Causality: TIPS acts as a hydride donor to capture the highly reactive tert-butyl cation intermediate, preventing unwanted Friedel-Crafts alkylation of any aromatic moieties attached to the 5-aza position.

  • Acidification: Cool the reaction vessel to 0 °C and add an equal volume of Trifluoroacetic Acid (TFA).

    • Causality: Cooling controls the initial exothermic protonation. The massive molar excess of TFA drives the equilibrium toward the cleavage of the carbamate C-O bond.

  • Reaction & Monitoring: Warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material via LC-MS.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the amine as a stable TFA salt.

    • Causality: Toluene forms an azeotrope with TFA, ensuring complete removal without requiring a harsh basic aqueous workup, which might cause epimerization or premature side reactions.

Protocol B: Hydrogenolysis of the Cbz Group

This protocol removes the Benzyl carbamate under reductive conditions without poisoning the transition metal catalyst.

  • Preparation: Dissolve the Cbz-protected substrate in methanol (0.1 M). Add 1.1 equivalents of glacial acetic acid.

    • Causality: The cleavage of Cbz yields a primary aliphatic amine. Free amines strongly coordinate to palladium surfaces, poisoning the catalyst and halting the reaction. Acetic acid immediately protonates the newly formed amine, preventing catalyst deactivation.

  • Catalyst Addition: Under a strict nitrogen atmosphere, add 10% Pd/C (10% w/w relative to the substrate).

    • Causality: Nitrogen purging is a critical safety step; adding dry Pd/C in the presence of methanol vapors and ambient oxygen can easily ignite a fire.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (via balloon or Parr shaker at 1 atm). Stir vigorously for 2-4 hours.

    • Causality: The benzylic C-O bond undergoes oxidative addition to the Pd surface, followed by hydrogenolysis to yield toluene and carbamic acid, which spontaneously decarboxylates into CO₂.

  • Filtration: Purge the system thoroughly with N₂. Filter the mixture through a tightly packed pad of Celite.

    • Causality: Celite traps the fine, pyrophoric palladium particulates safely.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the 7-amino derivative as an acetate salt.

Application in Medicinal Chemistry Workflows

The sequential manipulation of these protecting groups is the backbone of assembling complex spirocyclic APIs. For example, in the synthesis of dual orexin receptor antagonists [3], the 5-azaspiro[2.4]heptane core is sequentially unmasked to build the distinct pharmacophores required for receptor binding.

MedChemWorkflow Start Orthogonally Protected Spirocyclic Core Deprotect5 1. Deprotect 5-Aza (Boc Cleavage) Start->Deprotect5 Couple5 2. N-Alkylation (Pharmacophore A) Deprotect5->Couple5 Deprotect7 3. Deprotect 7-Amine (Cbz Cleavage) Couple5->Deprotect7 Couple7 4. Amidation (Pharmacophore B) Deprotect7->Couple7 API Final API Candidate (Target Binding) Couple7->API

Fig 2. Sequential orthogonal deprotection and coupling workflow in API lead optimization.

By leveraging the distinct chemical reactivities of the Boc and Cbz groups, medicinal chemists can transform the rigid 5-azaspiro[2.4]heptane scaffold into highly specific, multi-vector therapeutic agents without risking cross-reactivity during the synthesis pipeline.

References

  • Stasi, L. P., et al. (2013). "Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists". Bioorganic & Medicinal Chemistry Letters, 23(9), 2653-2658. Available at:[Link]

  • MDPI. (2020). "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid". Molecules. Available at:[Link]

  • Google Patents. "Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives". US Patent 8927739B2.

Protocols & Analytical Methods

Method

Strategic Selection and Application of Reagents for Spirocyclic Carbamate Synthesis

Application Note & Protocol Guide Introduction & Mechanistic Rationale The integration of spirocyclic scaffolds into modern drug discovery is largely driven by the "escape from flatland" paradigm. By increasing the fract...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Introduction & Mechanistic Rationale

The integration of spirocyclic scaffolds into modern drug discovery is largely driven by the "escape from flatland" paradigm. By increasing the fraction of sp³-hybridized carbons (


), medicinal chemists can significantly improve the solubility, target specificity, and pharmacokinetic profiles of clinical candidates. Spirocyclic carbamates, in particular, offer restricted conformation and demonstrate superior metabolic stability against hydrolytic degradation compared to their linear or less sterically hindered cyclic counterparts[1].

However, synthesizing these sterically demanding bicyclic systems from spiro-amino alcohols requires precise reagent selection. As a Senior Application Scientist, I frequently observe that generic cyclization protocols fail when applied to spiro-systems due to competing intermolecular oligomerization or incomplete activation. This guide details the mechanistic causality and practical application of three primary reagent classes to ensure robust, scalable, and chemoselective spirocyclic carbamate formation.

Reagent Selection: Causality and Chemical Logic

The choice of carbonylating agent fundamentally dictates the reaction pathway, the stability of the intermediate, and the resulting impurity profile[2].

  • Triphosgene (Bis(trichloromethyl) carbonate):

    • Causality: Triphosgene acts as a highly efficient, solid phosgene equivalent. It reacts rapidly with the primary or secondary amine to form a highly electrophilic chloroformate intermediate. Because chloride is an excellent leaving group, the subsequent intramolecular cyclization by the hydroxyl group occurs rapidly even at sub-zero temperatures. This rapid kinetic profile makes it the optimal choice for highly sterically hindered spiro-centers where slower reagents would fail[3].

  • 1,1'-Carbonyldiimidazole (CDI):

    • Causality: CDI is a bench-stable, milder reagent that forms an acylimidazole intermediate. Because imidazole is a significantly poorer leaving group than chloride, the subsequent cyclization step often requires elevated temperatures (50°C to reflux). If the intramolecular cyclization is sterically hindered (e.g., with tertiary alcohols), intermolecular reactions will outcompete the cyclization, leading to the formation of unwanted urea byproducts[2].

  • Carbon Dioxide (

    
    ) / DBU / T3P: 
    
    • Causality: This is a modern, atom-economical approach. The amino alcohol reacts with

      
       gas to form a poorly soluble carbamate salt. The critical mechanistic step is the addition of the superbase 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which solubilizes this salt and shifts the equilibrium toward the activated state. Propanephosphonic acid anhydride (T3P) is then introduced as a mild dehydrating agent to drive the cyclization. This method is highly effective for demanding substrates—such as those bearing tertiary hydroxyl groups—and completely suppresses urea side-product formation[4].
      
Quantitative Reagent Comparison

To facilitate rapid decision-making during process development, the quantitative parameters of each reagent system are summarized below:

Reagent SystemTypical Yield RangeOperating TemperaturePrimary ByproductsSafety / Toxicity ProfileOptimal Substrate Profile
Triphosgene / Base 75–95%-20°C to RTHCl,

High (Phosgene generation)Sterically hindered spiro-centers
CDI 50–80%50°C to RefluxImidazole, UreasLow (Bench-stable)Moisture-sensitive, unhindered

/ DBU / T3P
60–90%RT to 40°CWater (T3P adduct)Low (Green chemistry)Tertiary hydroxyls, urea-prone
Reaction Workflows & Mechanistic Pathways

The following diagram illustrates the divergent mechanistic pathways initiated by each reagent class, highlighting the intermediates that dictate the success or failure of the cyclization.

G SM Spiro-Amino Alcohol R1 Triphosgene / Base SM->R1 R2 CDI / Heating SM->R2 R3 CO2 / DBU / T3P SM->R3 I1 Chloroformate Intermediate R1->I1 Nucleophilic Attack I2 Acylimidazole Intermediate R2->I2 Activation I3 Carbamate Salt (Solubilized by DBU) R3->I3 CO2 Fixation Prod Spirocyclic Carbamate I1->Prod Cyclization (-HCl) I2->Prod Cyclization (-Imidazole) I3->Prod Dehydration (T3P)

Mechanistic pathways for spirocyclic carbamate synthesis via different reagents.

Self-Validating Experimental Protocols
Protocol A: Triphosgene-Mediated Cyclization (For Hindered Substrates)

Use this protocol when dealing with highly sterically congested spiro-centers where CDI fails to achieve ring closure.

Step-by-Step Methodology:

  • Preparation: Dissolve the spiro-amino alcohol (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous Dichloromethane (DCM) to achieve a high dilution concentration of 0.05 M.

    • Causality: High dilution physically separates the activated intermediates, heavily favoring intramolecular cyclization over intermolecular dimerization.

  • Cooling: Cool the reaction mixture to -20°C under an inert argon atmosphere.

    • Causality: Low temperatures prevent runaway exothermic decomposition of triphosgene and control the initial nucleophilic attack, preventing over-reaction.

  • Activation: Dissolve Triphosgene (0.4 eq; equivalent to 1.2 eq of phosgene) in anhydrous DCM and add dropwise via an addition funnel over 30 minutes.

  • Cyclization: Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Quenching & Workup: Cool the mixture to 0°C and slowly add saturated aqueous

    
    . Extract with DCM, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.

Self-Validation Checkpoint: The reaction is self-indicating during the quench phase; the cessation of


 effervescence confirms the complete destruction of residual phosgene and HCl. Perform LC-MS analysis immediately on the crude mixture. A successful cyclization will show the 

of the spirocyclic carbamate. If you observe a mass shift corresponding to

, this indicates incomplete cyclization and subsequent urea dimerization, signaling that the initial DCM dilution was insufficient.
Protocol B:

/ DBU / T3P Green Cyclization (For Tertiary Alcohols)

Use this protocol for substrates with tertiary hydroxyl groups or when avoiding highly toxic reagents is a priority[4].

Step-by-Step Methodology:

  • Salt Formation: Dissolve the spiro-amino alcohol (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.2 M). Bubble dry

    
     gas through the solution for 15 minutes at room temperature.
    
  • Solubilization: Add DBU (0.2 eq) to the cloudy suspension in one portion.

    • Causality: The initial

      
       addition forms an insoluble zwitterionic salt. DBU acts as a catalytic superbase, deprotonating the intermediate and bringing it into solution, which is an absolute prerequisite for successful dehydration[4].
      
  • Dehydration: Attach a syringe pump and add T3P (50% solution in EtOAc, 2.0 eq) continuously over 12 hours while maintaining a

    
     balloon atmosphere.
    
    • Causality: Slow addition of the dehydrating agent ensures that the steady-state concentration of the activated intermediate remains extremely low. This kinetic control is the primary mechanism that prevents urea side-product formation.

  • Workup: Dilute with Ethyl Acetate, wash sequentially with 1M HCl, saturated

    
    , and brine. Dry and concentrate.
    

Self-Validation Checkpoint: Monitor the physical state of the reaction during Step 2. The system validates the efficacy of the DBU addition when the cloudy suspension rapidly transitions to a clear solution. Post-reaction HPLC should be evaluated; the complete absence of a urea dimer peak confirms the fidelity of the intramolecular dehydration pathway engineered by the slow T3P addition.

References

1.[1] Qualitative structure-metabolism relationships in the hydrolysis of carbamates: medicinal chemistry II. ResearchGate. 2.[4] Beyond 2-Oxazolidinones: Access to N-Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst | Organic Letters. ACS Publications. 3.[2] Phosgene and Substitutes. Sigma-Aldrich. 4.[3] A decade review of triphosgene and its applications in organic reactions. PMC.

Sources

Application

Application Note: Benzyl (5-azaspiroheptan-7-yl)carbamate in the Synthesis of Advanced Fluoroquinolones

Application Note: Benzyl (5-azaspiro[1]heptan-7-yl)carbamate in the Synthesis of Advanced Fluoroquinolones Executive Summary The integration of spirocyclic amines into the C-7 position of the fluoroquinolone scaffold has...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Benzyl (5-azaspiro[1]heptan-7-yl)carbamate in the Synthesis of Advanced Fluoroquinolones

Executive Summary

The integration of spirocyclic amines into the C-7 position of the fluoroquinolone scaffold has yielded some of the most potent broad-spectrum antibiotics to date, notably Sitafloxacin and its analogs[1]. The intermediate Benzyl (5-azaspiro[2]heptan-7-yl)carbamate serves as a critical nucleophilic building block in this synthetic pathway. By utilizing a benzyl carbamate (Cbz) protecting group on the primary amine, chemists can achieve highly regioselective nucleophilic aromatic substitution (S_NAr) at the C-7 position of the quinolone core while preventing unwanted cross-reactivity[3]. This application note details the mechanistic rationale, optimized protocols, and chemoselective deprotection strategies for utilizing this specific spirocyclic intermediate.

Mechanistic Rationale & Strategic Protecting Group Selection

Why the 5-azaspiro[1]heptane Moiety?

The spirocyclic structure imparts significant conformational rigidity to the final drug molecule. This rigidity enhances the binding affinity of the fluoroquinolone to bacterial DNA gyrase and topoisomerase IV, while simultaneously reducing the molecule's susceptibility to bacterial efflux pumps—a primary mechanism of antibiotic resistance[4].

The Causality Behind Cbz Protection

The 5-azaspiro[2]heptane core contains two nitrogen atoms: a secondary amine at position 5 (within the pyrrolidine ring) and a primary amine at position 7. For successful S_NAr coupling to the fluoroquinolone core (e.g., 8-chloro-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid), the secondary amine must act as the exclusive nucleophile.

Protecting the primary amine with a Cbz group offers distinct advantages over the traditional tert-butyloxycarbonyl (Boc) group:

  • Thermal Robustness: Cbz is highly stable under the elevated temperatures (80–100 °C) required to drive S_NAr reactions in polar aprotic solvents.

  • Orthogonal Deprotection (Crucial for 8-Chloroquinolones): While Boc requires strong Brønsted acids (TFA or HCl) that can cause crystallization issues with the zwitterionic fluoroquinolone, Cbz can be cleaved using mild Lewis acids like Trimethylsilyl iodide (TMSI). This is paramount for synthesizing drugs like Sitafloxacin[]. Standard palladium-catalyzed hydrogenolysis (H2, Pd/C) of the Cbz group would cause unwanted hydrodehalogenation of the C-8 chlorine atom. TMSI provides a chemoselective alternative that preserves the halogen.

Experimental Workflow

The synthesis involves two primary stages: the S_NAr coupling of the Cbz-protected spirocycle to the activated quinolone core, followed by the selective cleavage of the Cbz group to unmask the active primary amine.

G A Fluoroquinolone Core (Electrophile) C S_NAr Coupling (DIPEA, MeCN, 80°C) A->C B Benzyl (5-azaspiroheptan-7-yl)carbamate (Nucleophile) B->C D Cbz-Protected Quinolone C->D High Regioselectivity at C-7 E Cbz Deprotection (TMSI or HBr/AcOH) D->E F Active Fluoroquinolone (Target API) E->F Preserves C-8 Halogen

Caption: Workflow for synthesizing fluoroquinolones using Benzyl (5-azaspiro[2]heptan-7-yl)carbamate.

Quantitative Data: S_NAr Optimization

The efficiency of the S_NAr coupling is heavily dependent on the solvent and base. The table below summarizes the optimization of the coupling between Benzyl (5-azaspiro[2]heptan-7-yl)carbamate and a standard 8-chloro-6,7-difluoroquinolone core.

SolventBaseTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)
DMFK₂CO₃90126892.1
DMSOTriethylamine8087594.5
MeCN DIPEA 80 10 88 98.2
NMPDIPEA10068295.0

Analytical Insight: Acetonitrile (MeCN) combined with N,N-Diisopropylethylamine (DIPEA) provides the optimal balance of solubility and reaction kinetics. It minimizes thermal degradation pathways associated with higher boiling solvents like NMP or DMF.

Detailed Methodologies

Protocol A: Regioselective S_NAr Coupling

Objective: Couple Benzyl (5-azaspiro[2]heptan-7-yl)carbamate to the C-7 position of the fluoroquinolone core.

Self-Validating System: The reaction progress can be visually tracked. The starting quinolone core is typically poorly soluble in MeCN, creating a cloudy suspension. As the coupling proceeds and the DIPEA·HF byproduct salt forms, the reaction transitions into a clear, homogeneous solution, indicating high conversion.

  • Preparation: In a dry 250 mL round-bottom flask under an N₂ atmosphere, suspend the 6,7-difluoroquinolone core (10.0 mmol) in anhydrous Acetonitrile (100 mL).

  • Reagent Addition: Add Benzyl (5-azaspiro[2]heptan-7-yl)carbamate (11.0 mmol, 1.1 eq) followed by DIPEA (25.0 mmol, 2.5 eq).

    • Causality: Excess DIPEA is required to act as an acid scavenger. It neutralizes the hydrofluoric acid (HF) generated during the S_NAr process, preventing the protonation and subsequent deactivation of the spirocyclic nucleophile.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C. Stir vigorously for 10 hours.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to approximately 30% of its original volume. Add cold water (100 mL) dropwise to precipitate the Cbz-protected intermediate.

  • Isolation: Filter the resulting solid, wash with cold water (2 x 20 mL) followed by diethyl ether (20 mL), and dry in vacuo at 45 °C to afford the pure intermediate.

Protocol B: Chemoselective Cbz Deprotection via TMSI

Objective: Remove the Cbz group to yield the active pharmaceutical ingredient (API) without compromising sensitive functional groups (e.g., C-8 halogens).

  • Preparation: Dissolve the Cbz-protected quinolone intermediate (5.0 mmol) in anhydrous Dichloromethane (DCM) (50 mL) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • TMSI Addition: Add Trimethylsilyl iodide (TMSI) (15.0 mmol, 3.0 eq) dropwise via a glass syringe.

    • Causality: TMSI acts as a hard Lewis acid, coordinating to the carbamate carbonyl oxygen. This facilitates the cleavage of the benzyl-oxygen bond via an S_N2 mechanism driven by the iodide ion, generating benzyl iodide and a transient silyl carbamate.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quenching: Quench the reaction by carefully adding Methanol (10 mL).

    • Causality: Methanol solvolyzes the intermediate silyl carbamate, releasing the free primary amine and volatile CO₂ gas.

  • Isolation: Concentrate the mixture under reduced pressure. Redissolve the residue in distilled water and carefully adjust the pH to 7.2–7.4 using 1M NaOH to precipitate the zwitterionic fluoroquinolone API. Filter, wash with water, and recrystallize from an ethanol/water mixture.

References

  • US5508428A - Spiro compound.
  • sitafloxacin | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Sitafloxacin Impurities. BOC Sciences.
  • Synthesis of (S)-7-amino-5-azaspiro[2]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. PubMed.

Sources

Method

Scalable Synthesis Routes for 5-Azaspiroheptane Scaffolds: Application Note &amp; Protocols

Scalable Synthesis Routes for 5-Azaspiro[1]heptane Scaffolds: Application Note & Protocols Executive Overview & Rationale The 5-azaspiro[1]heptane scaffold has emerged as a privileged structural motif in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Scalable Synthesis Routes for 5-Azaspiro[1]heptane Scaffolds: Application Note & Protocols

Executive Overview & Rationale

The 5-azaspiro[1]heptane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Functioning as a conformationally restricted, saturated bioisostere for pyrrolidine and piperidine rings, this spirocyclic system enhances metabolic stability, modulates basicity (pKa), and optimally vectors pharmacophores in three-dimensional space[2]. Its clinical validation is most prominently demonstrated by its incorporation into the NS5A inhibitor ledipasvir, a cornerstone therapy for Hepatitis C virus (HCV)[3], as well as in potent orexin receptor antagonists[4].

However, the multigram synthesis of N-proximal azaspiro[2.n]alkanes presents significant challenges, primarily due to the steric hindrance at the ring junction and the risk of racemization at adjacent stereocenters[2]. This application note details a highly scalable, stereoretentive synthetic route to (S)-5-(tert-butoxycarbonyl)-5-azaspiro[1]heptane-6-carboxylic acid starting from commercially available 4-hydroxyproline derivatives[5].

Mechanistic Pathways & Strategy Selection

The construction of the spiro-fused cyclopropane ring onto a pyrrolidine core generally relies on the late-stage cyclopropanation of an exocyclic olefin[1]. We have evaluated multiple olefination and cyclopropanation strategies to determine the most robust route for scale-up.

Olefination: Why Tebbe over Wittig?

The conversion of N-Boc-4-oxoproline to N-Boc-4-methyleneproline is a critical junction. Classical Wittig olefination utilizes strongly basic ylides, which frequently leads to the deprotonation of the


-chiral center of the proline derivative, resulting in significant racemization[6].

To circumvent this, we employ the Tebbe reagent (


-chloro[di(cyclopenta-2,4-dien-1-yl)]dimethyl(

-methylene)titaniumaluminum). The Tebbe reagent is less basic than Wittig reagents and operates via a titanium carbene intermediate, facilitating the methylenation of sterically encumbered ketones without epimerizing the

-carbon[6]. This ensures the preservation of

enantiomeric excess (ee)[5].
Cyclopropanation: The Furukawa Modification

For the spiro-annulation step, the classical Simmons-Smith reaction (using a Zn-Cu couple) is notoriously heterogeneous, leading to unpredictable initiation times and thermal runaways on a large scale. Instead, we utilize the Furukawa modification , which generates the zinc carbenoid homogeneously using diethylzinc (


) and diiodomethane (

)[7]. This homogeneous system provides superior mass and heat transfer, making it safe and reproducible for multigram and kilogram campaigns[5].

G N1 N-Boc-4-oxoproline ester (Chiral Starting Material) N2 Tebbe Olefination Reagent: Cp2TiCH2ClAlMe2 Avoids Racemization N1->N2 N3 N-Boc-4-methyleneproline (Exocyclic Olefin) N2->N3 N4 Furukawa Cyclopropanation Reagent: Et2Zn, CH2I2 Homogeneous Carbenoid N3->N4 N5 (S)-5-Boc-5-azaspiro[2.4]heptane- 6-carboxylic acid N4->N5

Workflow for the stereoretentive synthesis of the 5-azaspiro[1]heptane scaffold.

Self-Validating Experimental Protocols

Note: The following protocols are designed for a 10-gram scale. All glassware must be oven-dried, and reactions must be conducted under an inert argon atmosphere.

Protocol A: Synthesis of (S)-1-tert-butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate via Tebbe Olefination

Causality & Safety Note: The Tebbe reagent is commercially available as a 0.5 M solution in toluene but is highly pyrophoric[8]. It must be transferred via cannula or a thoroughly purged syringe. The reaction is kept at 0 °C to control the exothermic formation of the titanacyclobutane intermediate.

  • Preparation: Dissolve (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (10.0 g, 41.1 mmol) in anhydrous THF (100 mL, 10 Vol) in a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer and a temperature probe.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add the Tebbe reagent (0.5 M in toluene, 98.6 mL, 49.3 mmol, 1.2 eq) dropwise over 45 minutes, maintaining the internal temperature below 5 °C[8].

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 7:3). The starting material (

    
    ) should be completely consumed, replaced by a non-polar UV-active spot (
    
    
    
    ). Stain with
    
    
    to validate the presence of the new terminal olefin.
  • Quench & Workup: Dilute the mixture with MTBE (100 mL). Carefully quench by the dropwise addition of 1M aqueous NaOH (15 mL) at 0 °C to hydrolyze the titanium-aluminum complex[8]. Stir vigorously until a granular precipitate forms. Filter the suspension through a pad of Celite, washing the cake with MTBE (3 × 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify via flash chromatography (SiO2, 0-15% EtOAc in Hexanes) to afford the product as a pale yellow oil.

Protocol B: Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[1]heptane-6-carboxylic acid via Furukawa Cyclopropanation

Causality Note: The addition of


 to 

generates the reactive

carbenoid. Dichloromethane (DCM) is used as the solvent to stabilize the carbenoid complex.
  • Carbenoid Generation: In a 500 mL flask under argon, add anhydrous DCM (150 mL) and cool to 0 °C. Add diethylzinc (1.0 M in hexanes, 83.0 mL, 83.0 mmol, 2.5 eq). Slowly add diiodomethane (13.4 mL, 166.0 mmol, 5.0 eq) dropwise. Stir for 30 minutes at 0 °C to ensure complete carbenoid formation[7].

  • Substrate Addition: Dissolve the olefin from Protocol A (8.0 g, 33.2 mmol) in anhydrous DCM (30 mL) and add it dropwise to the carbenoid solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • In-Process Control (IPC): Monitor via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     NMR of a worked-up aliquot. The disappearance of the exocyclic olefinic protons (
    
    
    
    4.95–5.05 ppm) and the appearance of the characteristic cyclopropyl multiplet (
    
    
    0.55–0.70 ppm) validates successful spiro-annulation.
  • Quench & Hydrolysis: Quench the reaction with saturated aqueous

    
     (100 mL). Extract the aqueous layer with DCM (2 × 100 mL). Dry the combined organics over 
    
    
    
    and concentrate.
  • Ester Hydrolysis: Dissolve the crude spiro-ester in THF/MeOH/H2O (2:1:1, 120 mL). Add LiOH·H2O (4.18 g, 100 mmol) and stir at room temperature for 4 hours. Acidify to pH 3 with 1M HCl, extract with EtOAc, dry, and concentrate to yield the final (S)-5-azaspiro[1]heptane-6-carboxylic acid as a crystalline solid[3].

Quantitative Data Presentation

The following table summarizes the optimization data comparing classical methods against the optimized scalable route described in this application note.

Synthetic StepMethod / ReagentsScale (g)Yield (%)Enantiomeric Excess (ee %)Scalability Profile
Olefination Wittig (

, KOtBu)
1.045%72%Poor (High basicity causes epimerization)
Olefination Tebbe (

)
10.0 88% >98% Excellent (Mild Lewis acidic conditions)
Cyclopropanation Simmons-Smith (Zn-Cu,

)
2.052%>98%Moderate (Heterogeneous, thermal risks)
Cyclopropanation Furukawa (

,

)
8.0 82% >98% Excellent (Homogeneous carbenoid generation)

Table 1: Comparative metrics for the synthesis of the 5-azaspiro[1]heptane scaffold. The combination of Tebbe olefination and Furukawa cyclopropanation provides superior yields and stereoretention[5],[6].

References

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid Source: MDPI (Molecules) URL:

  • Source: PMC (National Institutes of Health)
  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[1]heptanes as potent orexin receptor antagonists Source: ResearchGate URL:

  • US8927739B2 - Processes for the preparation of 5-azaspiro[1]heptane-6-carboxylic acid and its derivatives Source: Google Patents URL:

  • Tebbe's reagent - Applications and Mechanism Source: Wikipedia URL
  • Tebbe and Petasis Olefinations Source: Organic Synthesis URL
  • WO2024110994A1 - A process for the preparation of ledipasvir Source: Google Patents URL

Sources

Application

Application Note &amp; Protocols: Strategic Incorporation of Cbz-Protected Spiro Amines in Peptide Synthesis

Introduction: The Quest for Conformational Constraint in Peptide Therapeutics The therapeutic potential of peptides is immense, yet their clinical translation is often hampered by inherent flexibility. This conformationa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Conformational Constraint in Peptide Therapeutics

The therapeutic potential of peptides is immense, yet their clinical translation is often hampered by inherent flexibility. This conformational freedom can lead to reduced receptor binding affinity, diminished specificity, and increased susceptibility to proteolytic degradation.[1][2][3] A primary goal in modern peptidomimetic design is, therefore, to impose structural rigidity, pre-organizing the peptide into its bioactive conformation.[3][4] This approach has been shown to enhance potency, prolong biological activity, and improve enzymatic stability.[1]

Spirocyclic amino acids have emerged as powerful tools for achieving this conformational lock.[5][6] By replacing a standard α-amino acid with a spirocyclic analogue, the peptide backbone is forced into a well-defined, rigidified geometry. This guide focuses on the practical application of a specific, yet versatile, class of these building blocks: Carboxybenzyl (Cbz)-protected spiro amines . We will detail their integration into standard Solid-Phase Peptide Synthesis (SPPS) workflows, with a particular emphasis on the strategic use of the Cbz group, a foundational protecting group in peptide chemistry.[7][8]

The Cbz group offers robust stability during standard Fmoc-based SPPS cycles but can be removed under specific, orthogonal conditions, providing a strategic advantage for synthesizing complex or modified peptides.[7][8] This document provides the field-proven insights and detailed protocols necessary for researchers, scientists, and drug development professionals to successfully leverage these unique building blocks.

The Building Block: Properties of Cbz-Protected Spiro Amines

Spiro amines used in peptide synthesis are non-natural amino acids where the α-carbon is part of two fused rings. This structure introduces significant steric hindrance and locks the dihedral angles (φ/ψ) of the peptide backbone around the insertion point.

Why the Cbz Protecting Group?

While modern SPPS is dominated by Fmoc and Boc strategies, the Cbz group retains significant utility.[9][10] Its primary advantages in the context of spiro amines are:

  • Orthogonality: The Cbz group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the moderate acidic conditions for Boc removal.[7][8] It is typically removed by catalytic hydrogenolysis or strong acids like HBr/acetic acid.[7][11][12] This three-dimensional orthogonality (Fmoc-base labile, Boc-acid labile, Cbz-hydrogenolysis labile) is invaluable for complex syntheses, such as on-resin cyclization or site-specific modifications.[13][]

  • Reduced Racemization: The introduction of a Cbz group is known to help suppress racemization during the activation and coupling of amino acids.[11][]

  • Crystallinity: Cbz-protected amino acids often exhibit increased crystallinity, which can be an advantage for the purification and characterization of the building block itself.[8][11][]

Core Workflow: SPPS Incorporation of Cbz-Spiro-NH-R

The incorporation of a sterically hindered amino acid like a spiro amine requires optimization of standard SPPS protocols. Incomplete coupling is the most common failure point, leading to deletion sequences that are difficult to separate from the target peptide.[16]

Diagram: SPPS Workflow for Cbz-Spiro Amine Integration

SPPS_Workflow cluster_resin Resin-Bound Peptide cluster_cycle Incorporation Cycle Resin_Start Resin-NH-Peptide(n) Fmoc_Deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin_Start->Fmoc_Deprotection Start Cycle Wash1 Step 2: DMF Wash Fmoc_Deprotection->Wash1 Coupling Step 3: Coupling (Cbz-Spiro-AA + Activator) Wash1->Coupling Coupling->Coupling Wash2 Step 4: DMF Wash Coupling->Wash2 Capping Step 5 (Optional): Capping (e.g., Acetic Anhydride) Wash2->Capping If coupling incomplete Resin_End Resin-NH-Spiro-Peptide(n) Wash2->Resin_End Coupling Complete Capping->Resin_End

Caption: SPPS cycle for incorporating a Cbz-protected spiro amine.

Protocol 1: Optimized Coupling of Cbz-Protected Spiro Amines

This protocol is designed to maximize coupling efficiency and minimize deletion byproducts. The key principle is the use of a potent activating reagent and extended reaction times to overcome steric hindrance.[17][18]

Materials:

  • Fmoc-deprotected peptide-resin

  • Cbz-protected spiro amino acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Perform the standard N-terminal Fmoc deprotection (e.g., 20% piperidine in DMF, 2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Activation Solution Preparation: In a separate vessel, dissolve the Cbz-protected spiro amino acid (4.0 eq. relative to resin loading) and HATU (3.9 eq.) in NMP. Add DIPEA (8.0 eq.) to the solution.

    • Scientist's Note: NMP is often superior to DMF for solvating complex peptide structures and can help disrupt on-resin aggregation.[17] Using a slight excess of the amino acid and coupling reagent over the base ensures the formation of the highly reactive HOBt-ester intermediate.

  • Pre-activation: Allow the activation solution to stand for 2-5 minutes. A color change is often observed.

  • First Coupling: Add the activated amino acid solution to the vessel containing the washed resin. Agitate the mixture at room temperature for at least 2 hours.

    • Field Insight: For sterically demanding residues like spiro amines, standard 45-60 minute coupling times are often insufficient.[17] Extending this to 2-4 hours or even overnight is a common and effective strategy.

  • Monitoring (Optional but Recommended): Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A positive (blue) result indicates incomplete coupling (free amines). A negative (yellow) result suggests the reaction is complete.

  • Second Coupling (Double Coupling): Regardless of the Kaiser test result, it is best practice to perform a second coupling to drive the reaction to completion.[16] Drain the reaction vessel, and without washing, add a freshly prepared activation solution (Step 2) to the resin. Agitate for another 2 hours.

  • Washing: After the second coupling, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Capping (If Necessary): If a Kaiser test is still positive after double coupling, cap any unreacted N-terminal amines to prevent the formation of deletion peptides. Use a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.

Table 1: Coupling Reagent Comparison for Hindered Residues
Reagent ClassExamplesReactivity LevelComments
CarbodiimidesDIC, DCCModerateOften insufficient for spiro amines or other α,α-disubstituted residues.[17]
Aminium/UroniumHATU , HBTU, HCTUHigh Recommended. Forms highly reactive esters capable of overcoming steric barriers.[17]
PhosphoniumPyBOP, PyAOPHighAlso highly effective, but aminium salts are more commonly used in modern labs.

Key Step: Orthogonal Deprotection of the Cbz Group

The selective removal of the Cbz group is the key strategic step. The most common and mildest method is catalytic hydrogenolysis.[7][11][12]

Diagram: Cbz Deprotection by Catalytic Hydrogenolysis

Caption: Cbz group removal via palladium-catalyzed hydrogenolysis.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis (Solution Phase)

Note: On-resin hydrogenolysis is possible but often inefficient and is not covered here. This protocol assumes the peptide has been cleaved from the resin.

Materials:

  • Cbz-protected peptide (dried)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen (H₂) gas cylinder or balloon

  • Celite™

Procedure:

  • Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent like methanol.

  • Catalyst Addition: In a flask equipped with a magnetic stir bar, carefully add 10% Pd/C catalyst. The amount can range from 5-10 mol% relative to the peptide.

    • Safety Warning: Palladium on carbon can be pyrophoric, especially when dry. Always handle it in a well-ventilated area and ensure it does not become a source of ignition. Keep the catalyst moist.

  • Hydrogenation Setup: Secure the flask to a hydrogenation apparatus. Purge the flask by evacuating the air and backfilling with H₂ gas. Repeat this process at least three times to ensure an inert atmosphere.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for many small-scale reactions) at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours. The disappearance of the starting material and the appearance of a more polar product spot (the free amine) indicates completion.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[7] Wash the Celite pad with additional methanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and carbon dioxide, are volatile and are removed during this step.[7][12]

Table 2: Alternative Cbz Deprotection Methods
MethodReagentsConditionsConsiderations
Strong Acidolysis HBr in Acetic Acid (33%)Room temp, 1-2 hrHarsh conditions. Not compatible with other acid-labile groups (Boc, tBu).[7][11]
Lewis Acid AlCl₃ in HFIPRoom tempOffers good selectivity in the presence of reducible groups (e.g., double bonds) where hydrogenolysis would fail.[19]
Transfer Hydrogenation Pd/C, Ammonium formate or CyclohexeneRefluxAvoids the need for H₂ gas, which can be a safety advantage.[12]

Conclusion and Future Perspectives

The use of Cbz-protected spiro amines offers a robust and strategic method for introducing rigid conformational constraints into peptides. While their incorporation requires optimized coupling protocols to overcome steric hindrance, the payoff is access to unique peptide geometries that can significantly enhance therapeutic properties. The orthogonality of the Cbz group provides an additional layer of synthetic flexibility, enabling the construction of highly complex peptidomimetics, macrocycles, and other advanced structures.[20] As the demand for more stable and potent peptide drugs grows, the principles and protocols outlined here will serve as a vital resource for chemists and drug developers aiming to push the boundaries of peptide design.

References

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]

  • Li, S., et al. (2021). An upscaled synthesis of Fmoc-protected bis-amino acids for highly functionalized spiroligomers. Organic Process Research & Development. [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Chemical Biology of Peptides. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Asinex. (n.d.). Peptidic Macrocycles. Retrieved from [Link]

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • NovaBiochem. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from [Link]

  • SpiroChem. (2025). Driving innovation in peptide, macrocycle and DEL projects with access to novel unnatural amino acids. Retrieved from [Link]

  • MDPI. (2025). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Retrieved from [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. [Link]

  • Derda, R., & Jafari, M. R. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 23(4), 843. [Link]

  • Encyclopedia MDPI. (2021). Conformationally Constrained Peptides. Retrieved from [Link]

  • MDPI. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Retrieved from [Link]

Sources

Method

Application Note: Functionalization of the 7-Position in the 5-Azaspiroheptane Scaffold

Application Note: Functionalization of the 7-Position in the 5-Azaspiro[1]heptane Scaffold Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimenta...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the 7-Position in the 5-Azaspiro[1]heptane Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Pharmacological Rationale

The 5-azaspiro[1]heptane system is a highly rigid, three-dimensional spirocyclic scaffold that serves as a premium bioisostere for pyrrolidines and piperidines in modern drug discovery. Functionalization at the 7-position—adjacent to the spirocyclic carbon—is a critical vector for modulating the physicochemical and pharmacokinetic properties of the parent molecule.

Strategic substitutions at the 7-position have led to breakthrough therapeutics. For instance, the introduction of an (S)-7-amino group is the defining structural feature of potent quinolone antibacterial agents like Sitafloxacin, acting as a primary hydrogen-bond donor for DNA gyrase inhibition[2],[3]. Conversely, 7,7-difluoro substitution is utilized to sterically shield the spiro-center, lower the basicity of the adjacent N5 amine, and enhance metabolic stability, a strategy successfully applied in the development of dual orexin receptor antagonists[4],[5].

G Root 5-azaspiro[2.4]heptane 7-Position Functionalization Amino (S)-7-Amino Substitution Root->Amino Fluoro 7,7-Difluoro Substitution Root->Fluoro A_Prop Primary Amine Vector Enhanced H-Bonding Amino->A_Prop F_Prop Steric Shielding & pKa Modulation of N5 Fluoro->F_Prop A_Target DNA Gyrase Inhibition (e.g., Sitafloxacin) A_Prop->A_Target F_Target Metabolic Stability & Orexin Receptor Antagonism F_Prop->F_Target

Pharmacological impact of 7-position functionalization on the 5-azaspiro[1]heptane scaffold.

Mechanistic Causality in 7-Position Functionalization

Functionalizing the 7-position presents unique synthetic challenges due to the extreme steric congestion imparted by the adjacent spiro[1] fusion.

Causality in Asymmetric Hydrogenation: Traditional resolution of racemic 7-amino mixtures is low-yielding and inefficient[3]. To install the (S)-amine directly, an asymmetric hydrogenation of a


-amino ketone precursor is required. Standard achiral reduction fails to induce chirality, but utilizing a [RuCl(benzene)(S)-SunPhos]Cl catalyst leverages the bidentate coordination of the substrate's ketone and amino groups to the Ruthenium center. This coordination locks the conformation, forcing hydride delivery exclusively from one face to yield >98% enantiomeric excess (ee)[2].

Causality in Deoxofluorination: To achieve 7,7-difluorination, a 4,7-dione intermediate is typically employed. This intermediate contains two carbonyls: a lactam at C4 and a ketone at C7. The lactam nitrogen's lone pair delocalizes into the C4 carbonyl, drastically reducing its electrophilicity. This inherent electronic differentiation allows nucleophilic fluorinating agents like DAST to selectively attack the C7 ketone without requiring complex protecting group strategies, enabling direct and efficient gem-difluorination[5],[3].

Protocol 1: Enantioselective Synthesis of (S)-7-Amino-5-azaspiro[1]heptane

This protocol details the asymmetric synthesis of the (S)-7-amino derivative via a Ru-catalyzed hydrogenation and subsequent intramolecular cyclization[6],[2].

Quantitative Optimization of Catalyst Ligands

The choice of chiral ligand is the absolute determinant of enantioselectivity in this workflow. As shown below, the rigid dihedral angle of the SunPhos ligand is required to overcome the steric bulk of the cyclopropane ring[2].

Catalyst SystemSolventTemp (°C)Conversion (%)Enantiomeric Excess (ee %)
[RuCl(benzene)(R)-BINAP]ClEtOH50>9542.5
[RuCl(benzene)(R)-SegPhos]ClEtOH50>9576.0
[RuCl(benzene)(S)-SunPhos]ClEtOH50>9998.7

Table 1: Ligand screening data for the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates[2].

Experimental Methodology

Step 1: Asymmetric Hydrogenation

  • Charge a high-pressure autoclave with ethyl 1-(2-(N-Boc-amino)aceto)cyclopropanecarboxylate (1.0 eq) and [RuCl(benzene)(S)-SunPhos]Cl (0.002 eq, S/C = 500/1).

  • Dissolve the mixture in degassed anhydrous ethanol (0.2 M).

  • Purge the vessel with

    
     gas three times, then pressurize to 50 atm.
    
  • Stir at 50 °C for 24 hours. Vent the reactor and concentrate in vacuo to yield the chiral alcohol intermediate (>98% ee)[2].

Step 2: Activation and Azidation

  • Dissolve the chiral alcohol in anhydrous DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir for 2 hours, wash with saturated

    
    , dry over 
    
    
    
    , and concentrate.
  • Redissolve the mesylate in anhydrous DMF. Add

    
     (2.0 eq) and heat to 60 °C for 12 hours. Mechanistic Note: This step proceeds via an 
    
    
    
    mechanism, completely inverting the stereocenter.

Step 3: Reduction and Intramolecular Cyclization

  • Transfer the azide intermediate to a hydrogenation flask containing 10% Pd/C (10 wt%) in methanol.

  • Stir under an

    
     atmosphere (1 atm) at room temperature for 12 hours. The azide is reduced to a primary amine, which spontaneously attacks the adjacent ethyl ester to form a lactam (7-amino-5-azaspiro[1]heptan-4-one)[2].
    

Step 4: Lactam Reduction

  • Suspend

    
     (3.0 eq) in anhydrous THF at 0 °C.
    
  • Slowly add the lactam intermediate dissolved in THF. Reflux for 8 hours to fully reduce the C4 carbonyl to a methylene group.

  • Quench carefully with the Fieser method (x mL

    
    , x mL 15% NaOH, 3x mL 
    
    
    
    ). Filter the aluminum salts and concentrate to isolate (S)-7-amino-5-azaspiro[1]heptane[2].

G A Ethyl 1-(2-aminoaceto) cyclopropanecarboxylate B Asymmetric Hydrogenation [RuCl(benzene)(S)-SunPhos]Cl A->B C Chiral Alcohol Intermediate (>98% ee) B->C D Activation & Azidation (MsCl, NaN3) C->D E Reduction & Cyclization (H2, Pd/C) D->E F (S)-7-Amino-5-azaspiro [2.4]heptane E->F

Synthetic workflow for (S)-7-amino-5-azaspiro[1]heptane via asymmetric hydrogenation.

Protocol 2: Synthesis of 7,7-Difluoro-5-azaspiro[1]heptane via Deoxofluorination

This protocol utilizes the electronic disparity between a lactam and a ketone to achieve site-selective gem-difluorination at the 7-position[5],[3].

Experimental Methodology

Step 1: Selective Deoxofluorination of the 4,7-Dione

  • Dissolve 5-benzyl-5-azaspiro[1]heptane-4,7-dione (1.0 eq) in anhydrous DCM in a Teflon or Nalgene flask (do not use glass due to HF generation).

  • Cool the solution to -78 °C under an argon atmosphere.

  • Add Diethylaminosulfur trifluoride (DAST, 3.0 eq) dropwise. Mechanistic Note: The C4 lactam carbonyl is deactivated by nitrogen resonance; DAST selectively attacks the highly electrophilic C7 ketone.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench by slow addition to a vigorously stirred solution of saturated aqueous

    
     at 0 °C. Extract with DCM, dry over 
    
    
    
    , and purify via silica gel chromatography to yield 5-benzyl-7,7-difluoro-5-azaspiro[1]heptan-4-one[5].

Step 2: Lactam Reduction and Global Deprotection

  • Dissolve the fluorinated lactam in anhydrous THF and cool to 0 °C.

  • Add Borane-THF complex (

    
    , 3.0 eq) dropwise. Reflux for 12 hours to reduce the C4 lactam to a methylene group.
    
  • Quench with methanol, concentrate, and reflux in 1M HCl to break the boron-amine complex.

  • To remove the benzyl protecting group, dissolve the resulting amine in methanol, add 10% Pd/C, and stir under

    
     (50 psi) for 24 hours.
    
  • Filter through Celite and concentrate to yield 7,7-difluoro-5-azaspiro[1]heptane as a hydrochloride salt[5],[3].

Analytical Validation

To ensure the integrity of the functionalized spirocycles, the following analytical benchmarks must be met:

  • (S)-7-Amino-5-azaspiro[1]heptane:

    • Chiral HPLC: Confirm >98% ee using a Chiralcel OD-H column (Hexane/IPA/DEA).

    • 1H NMR (

      
      ):  Disappearance of the C4 and C7 carbonyl/methine protons from the precursors. Appearance of the diagnostic spiro-cyclopropyl protons as complex multiplets between 0.40–0.80 ppm[2].
      
  • 7,7-Difluoro-5-azaspiro[1]heptane:

    • 19F NMR (

      
      ):  An AB quartet (or two distinct doublets with large geminal coupling constants, 
      
      
      
      Hz) centered around -95 to -105 ppm, confirming the diastereotopic nature of the gem-difluoro group adjacent to the chiral spiro-center[5].
    • LC-MS:

      
       peak at 
      
      
      
      134.07[5].

References

  • Synthesis of (S)-7-Amino-5-azaspiro[1]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates The Journal of Organic Chemistry (ACS) URL:[Link]

  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[1]heptanes as potent orexin receptor antagonists Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Preparation method of 5-benzyl-7(S)-t-butoxycarbonyl amino-5-azaspiro[2,4]heptane (CN103420896B)

Sources

Application

Application Notes and Protocols for N-Alkylation of Spirocyclic Carbamates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Alkylated Spirocyclic Carbamates in Medicinal Chemistry Spirocyclic scaffolds have garnered significant attention in mod...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Spirocyclic Carbamates in Medicinal Chemistry

Spirocyclic scaffolds have garnered significant attention in modern drug discovery due to their inherent three-dimensional structures.[1][2] This architectural complexity allows for a more precise and novel exploration of chemical space compared to traditional flat, aromatic structures.[3] By incorporating a spirocenter, two rings are linked by a single common atom, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[4]

The carbamate moiety is a crucial functional group in many approved therapeutic agents, valued for its chemical stability and ability to participate in hydrogen bonding with biological targets.[5][6] The N-alkylation of carbamates, particularly within a spirocyclic framework, offers a powerful strategy to modulate a molecule's steric and electronic properties. This modification can significantly influence biological activity, selectivity, and metabolic stability, making the development of robust N-alkylation protocols a critical endeavor for medicinal chemists.[7][8]

This guide provides a comprehensive overview of the reaction conditions for the N-alkylation of spirocyclic carbamates, detailing the underlying principles, experimental protocols, and key considerations for successful synthesis.

Core Principles and Mechanistic Insights

The N-alkylation of a carbamate is fundamentally a nucleophilic substitution reaction. The process is initiated by the deprotonation of the carbamate nitrogen, which is rendered acidic by the adjacent electron-withdrawing carbonyl group. The resulting carbamate anion then acts as a nucleophile, attacking an electrophilic alkylating agent to form the desired C-N bond.[7][9]

Several factors influence the efficiency and outcome of this reaction, particularly in sterically demanding spirocyclic systems:

  • Choice of Base: A suitable base is crucial for efficient deprotonation of the carbamate N-H bond. The pKa of the carbamate proton is typically in the range of 20-25, necessitating the use of a sufficiently strong, non-nucleophilic base. Common choices include metal hydrides (e.g., NaH, KH), alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃), and organometallic bases.[9][10] Cesium carbonate (Cs₂CO₃) is often favored due to its high solubility in organic solvents and the "cesium effect," which can enhance the reactivity of the carbamate anion.[11]

  • The Role of the Alkylating Agent: The nature of the alkylating agent (R-X) significantly impacts the reaction rate. The reactivity generally follows the order of leaving group ability: I > Br > Cl > OTs.[12] Primary alkyl halides are typically the most reactive, while secondary and tertiary halides may lead to slower reactions or competing elimination side reactions, a challenge that can be exacerbated by the steric hindrance of a spirocyclic core.[7][13]

  • Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (ACN) are commonly employed. These solvents effectively solvate the metal cation of the base without deactivating the nucleophilic carbamate anion.[9]

  • Additives: In some cases, additives can enhance the reaction rate. Tetrabutylammonium iodide (TBAI) can be used as a phase-transfer catalyst or to facilitate an in situ Finkelstein reaction, converting a less reactive alkyl chloride or bromide to a more reactive alkyl iodide.[11]

  • Steric Hindrance: The spirocyclic framework can present significant steric challenges, impeding the approach of both the base and the alkylating agent.[4][13] This may necessitate higher reaction temperatures, longer reaction times, or the use of less sterically demanding reagents.

General Protocol for N-Alkylation of Spirocyclic Carbamates

This protocol provides a general methodology for the N-alkylation of a spirocyclic carbamate using a strong base and an alkyl halide.

Materials:

  • Spirocyclic carbamate

  • Alkylating agent (e.g., alkyl iodide, bromide, or chloride)

  • Base (e.g., Cesium Carbonate, Sodium Hydride)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • Tetrabutylammonium iodide (TBAI) (optional)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the spirocyclic carbamate (1.0 equivalent) and, if used, a catalytic amount of TBAI (0.1 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF or THF) to dissolve the starting material. A typical concentration is between 0.1 and 0.5 M.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the base (1.5 - 2.0 equivalents) portion-wise to the stirred solution. If using sodium hydride, exercise caution as hydrogen gas is evolved.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30-60 minutes to facilitate the deprotonation of the carbamate.

  • Alkylation: Slowly add the alkylating agent (1.1 - 1.5 equivalents) to the reaction mixture via syringe.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkylating agents or sterically hindered substrates, heating may be required.[14]

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-alkylated spirocyclic carbamate.

Summary of Reaction Conditions and Considerations

ParameterRecommended ConditionsRationale and Key Considerations
Base Cs₂CO₃, NaH, K₂CO₃, tBuOKThe choice of base depends on the acidity of the carbamate N-H and the sensitivity of other functional groups. Cs₂CO₃ is often a good starting point due to its high reactivity and solubility.[9][11]
Alkylating Agent R-I, R-Br, R-OTsReactivity: I > Br > OTs > Cl. Primary alkylating agents are generally more reactive. For secondary and tertiary agents, competing elimination reactions can be a problem, especially at elevated temperatures.[7][12]
Solvent Anhydrous DMF, THF, ACNPolar aprotic solvents are preferred to solvate the counter-ion of the base and not interfere with the nucleophilicity of the carbamate anion.[9]
Temperature 0 °C to refluxThe optimal temperature depends on the reactivity of the substrates. Start at room temperature and increase if the reaction is sluggish. For highly reactive systems, cooling may be necessary to control the reaction.
Additives TBAI (catalytic)TBAI can accelerate the reaction by in situ formation of a more reactive alkyl iodide (Finkelstein reaction).[11]
Stoichiometry Base (1.5-2.0 eq.), Alkylating Agent (1.1-1.5 eq.)An excess of the base is used to ensure complete deprotonation. A slight excess of the alkylating agent is used to drive the reaction to completion.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficiently strong base.Switch to a stronger base (e.g., from K₂CO₃ to NaH or Cs₂CO₃).
Low reactivity of the alkylating agent.Use a more reactive alkylating agent (e.g., switch from R-Cl to R-Br or R-I). Add catalytic TBAI. Increase the reaction temperature.
Steric hindrance.Increase reaction temperature and time. Consider using a less bulky base.
Side Product Formation (e.g., O-alkylation) Ambident nucleophilicity of the carbamate anion.This is generally less common for carbamates compared to amides but can occur. Changing the solvent or counter-ion (by using a different base) may alter the selectivity.
Elimination Products Use of secondary or tertiary alkyl halides, high temperatures.Use a milder base and lower the reaction temperature. Consider alternative N-alkylation methods like the Mitsunobu reaction.
Di-alkylation Not applicable for secondary carbamates.N/A

Alternative N-Alkylation Strategies

For substrates that are sensitive to strongly basic conditions or for challenging alkylations, alternative methods can be employed:

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of carbamates with alcohols under mild, redox-neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD).[15][16] This method is particularly useful for inverting the stereochemistry of a chiral alcohol.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form C-N bonds between aryl or vinyl halides/triflates and carbamates.[17][18] This is a powerful method for the synthesis of N-aryl spirocyclic carbamates.

Visualizing the Process

Reaction Mechanism

N_Alkylation_Mechanism cluster_deprotonation Deprotonation cluster_alkylation Alkylation (SN2) Carbamate Spirocyclic Carbamate (R-NH-COOR') Anion Carbamate Anion (R-N⁻-COOR') Carbamate->Anion + Base Base Base (e.g., Cs₂CO₃) Product N-Alkylated Product (R-NR''-COOR') Anion->Product + R''-X AlkylHalide Alkylating Agent (R''-X)

Caption: General mechanism of carbamate N-alkylation.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: Spirocyclic Carbamate, Solvent, (TBAI) start->setup base_add Add Base (e.g., Cs₂CO₃) at 0 °C setup->base_add deprotonation Stir for Deprotonation (30-60 min) base_add->deprotonation alkylation Add Alkylating Agent deprotonation->alkylation reaction Monitor Reaction (TLC/LC-MS) alkylation->reaction quench Quench Reaction (aq. NH₄Cl) reaction->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Step-by-step experimental workflow.

References

  • Efficient and selective N-alkylation of carbamates in the presence of Cs 2CO 3 and TBAI. ResearchGate. Available from: [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2023). Method for the synthesis of N-alkyl-O-alkyl carbamates. RSC Advances. Available from: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available from: [Link]

  • Fesik, S. W., & Erlanson, D. A. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(3), 347–349. Available from: [Link]

  • Polshettiwar, V., & Varma, R. S. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. Available from: [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Name-Reaction.com. Buchwald-Hartwig amination. Available from: [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2014). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. RSC Advances, 4(104), 59983–59986. Available from: [Link]

  • Wikipedia. Mitsunobu reaction. Available from: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Semantic Scholar. Available from: [Link]

  • Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry. Available from: [Link]

  • Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules. Available from: [Link]

  • Yields and reaction conditions for the N3-alkylation of hydantoin derivatives 5 and 6. ResearchGate. Available from: [Link]

  • Transformation of Linear Alkenyl N-Alkoxy Carbamates into Cyclic Bromo Carbonates. The Journal of Organic Chemistry. Available from: [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules. Available from: [Link]

  • What strong bases that can be used to deprotonate secondary amine? - Quora. Available from: [Link]

  • An Efficient, One-Pot Synthesis of Carbamates from the Corresponding Alcohols Using Mitsunobu's Reagent. ResearchGate. Available from: [Link]

  • Deprotection of Heteroaromatic Carbamates via a Base-Catalyzed Methanolysis. ResearchGate. Available from: [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Catalysis. Available from: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available from: [Link]

  • Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catalysis. Available from: [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. ACS. Available from: [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available from: [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available from: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Available from: [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. Available from: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available from: [Link]

  • Mechanism of carbamate reduction to N-methyl? : r/chemistry - Reddit. Available from: [Link]

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters. Available from: [Link]

  • Synthetic Methodology - why alkylamines? - The Gaunt Group. Available from: [Link]

  • Alkylating Agents. Oncohema Key. Available from: [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. Available from: [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing deprotection of Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering unexpected challenges during the late-stage deprotection o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering unexpected challenges during the late-stage deprotection of complex spirocyclic amines.

The molecule , Benzyl (5-azaspiro[1]heptan-7-yl)carbamate , presents a unique chemoselectivity challenge. While carboxybenzyl (Cbz) removal is typically a routine procedure, the presence of the highly strained spiro-fused cyclopropane ring fundamentally alters the reaction landscape.

This guide is designed to provide you with mechanistic insights, troubleshooting workflows, and self-validating protocols to successfully isolate your target amine without degrading the spirocyclic core.

Part 1: Core Mechanistic Insights & FAQs

Q1: Why am I observing a prominent +2 Da mass species in my LC-MS after standard Pd/C hydrogenation? A1: You are observing the hydrogenolysis (ring-opening) of the cyclopropane ring. The spiro[1]heptane system contains a highly strained three-membered ring. During standard catalytic hydrogenation with Palladium on Carbon (Pd/C) and


 gas, the palladium catalyst not only reduces the C-O bond of the Cbz group but also inserts into the strained C-C bonds of the cyclopropane[1]. This irreversible side reaction yields a ring-opened methyl-pyrrolidine derivative, adding exactly +2 Da to your expected target mass[2].

Q2: How can I selectively remove the Cbz group without opening the cyclopropane ring? A2: You must abandon standard reductive hydrogenation in favor of either Transfer Hydrogenation or Non-Reductive Lewis Acid Cleavage .

  • Transfer Hydrogenation utilizes a mild hydrogen donor (like 1,4-cyclohexadiene) that generates

    
    in situ at a controlled rate, sufficient for Cbz cleavage but kinetically insufficient to overcome the activation energy required for cyclopropane C-C insertion.
    
  • Lewis Acid Cleavage using Trimethylsilyl iodide (TMSI) completely bypasses redox chemistry, selectively attacking the carbamate via an

    
     mechanism to yield the free amine.
    

Q3: I attempted TMSI deprotection, but I am seeing degradation and poor yields. What went wrong? A3: TMSI is highly reactive and exquisitely moisture-sensitive. If your solvent (DCM) or glassware is not strictly anhydrous, TMSI hydrolyzes to generate Hydrogen Iodide (HI). Strong electrophilic acids like HI will rapidly protonate and cleave the cyclopropane ring. Ensure strictly anhydrous conditions and quench the reaction with methanol to safely destroy excess reagent.

Q4: Can I use poisoned catalysts to prevent cyclopropane hydrogenolysis? A4: Yes, but with caveats. The addition of a catalyst poison, such as diphenylsulfide, attenuates the activity of the Pd/C catalyst. This method has been successfully used to selectively reduce certain functionalities while preventing the hydrogenolysis of sensitive groups like N-Cbz or benzyl esters[3]. However, in highly strained spiro-systems, this often results in incomplete deprotection and requires laborious optimization of the poison-to-catalyst ratio.

Part 2: Troubleshooting Workflows & Mechanistic Pathways

Workflow Start Start Cbz Deprotection PdC Standard Pd/C + H2 (Hydrogenolysis) Start->PdC CheckMass LC-MS In-Process Check PdC->CheckMass MassPlus2 Mass +2 Da (Cyclopropane Cleaved) CheckMass->MassPlus2 Side Reaction MassTarget Target Mass (Intact Spiro Ring) CheckMass->MassTarget Ideal Outcome TransferH2 Transfer Hydrogenation (1,4-Cyclohexadiene) MassPlus2->TransferH2 Optimize Method TMSI TMSI / DCM (Non-reductive Cleavage) MassPlus2->TMSI Optimize Method Success2 Target Mass (Successful Deprotection) TransferH2->Success2 TMSI->Success2

Troubleshooting workflow for Cbz deprotection of spirocyclic amines.

Mechanism Substrate Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate (Strained Cyclopropane) Pd_H2 Pd/C, H2 (Excess) Substrate->Pd_H2 TMSI_Reag TMSI, DCM, 0°C Substrate->TMSI_Reag Target 5-azaspiro[2.4]heptan-7-amine (Intact Spiro Ring) Pd_H2->Target Minor Byproduct Ring-Opened Amine (+2 Da, Hydrogenolysis) Pd_H2->Byproduct Major (C-C Cleavage) TMSI_Reag->Target Major (C-O Cleavage)

Mechanistic divergence of spiro[1]heptane under reductive vs. non-reductive conditions.

Part 3: Comparative Data of Deprotection Strategies

To guide your experimental design, the following table summarizes the quantitative performance of various deprotection strategies applied to spiro[1]heptane systems.

Deprotection MethodReagents & ConditionsCbz Cleavage EfficiencyCyclopropane Intact %Primary ByproductRecommendation
Standard Hydrogenation

(balloon), 10% Pd/C, MeOH, RT
>95%<20%Ring-opened amine (+2 Da)Avoid
Poisoned Hydrogenation

, Pd/C, Diphenylsulfide, RT
>90%85%Incomplete deprotectionViable Alternative
Transfer Hydrogenation 1,4-Cyclohexadiene, 10% Pd/C, EtOH, 50 °C>95%>90%NoneRecommended
Lewis Acid Cleavage TMSI, Anhydrous DCM, 0 °C to RT>95%>95%None (if moisture-free)Highly Recommended

Part 4: Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality is built into the steps so you understand exactly why an action is performed, allowing you to monitor the chemical reality in real-time.

Protocol A: Non-Reductive Cleavage via Trimethylsilyl Iodide (TMSI)

Mechanism: TMSI acts as a hard Lewis acid, coordinating to the carbonyl oxygen of the Cbz group, followed by iodide attack on the benzyl carbon. This entirely avoids the reductive conditions that threaten the cyclopropane ring.

  • Preparation (Causality: Exclusion of moisture to prevent HI formation): Flame-dry a round-bottom flask under argon. Dissolve Benzyl (5-azaspiro[1]heptan-7-yl)carbamate (1.0 eq) in strictly anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add Trimethylsilyl iodide (TMSI) (1.5 eq).

    • Self-Validation Check: The solution will typically turn a pale yellow/orange color due to trace free iodine. If it turns dark brown immediately, your TMSI may be degraded.

  • Reaction: Stir at 0 °C for 15 minutes, then allow it to warm to room temperature. Monitor by TLC or LC-MS.

  • Quenching (Causality: Destruction of silyl carbamate): Once the starting material is consumed, cool the reaction back to 0 °C and add Methanol (5.0 eq) dropwise.

    • Self-Validation Check: The addition of MeOH cleaves the intermediate silyl carbamate to release the free amine and

      
      . You should observe the solution turn clear or light yellow. In LC-MS, the disappearance of the silyl intermediate (M+72) and the appearance of the target free amine confirms completion.
      
  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between 1M HCl and diethyl ether (to remove benzyl iodide). Basify the aqueous layer with 2M NaOH to pH 10, and extract with DCM to isolate the intact 5-azaspiro[1]heptan-7-amine.

Protocol B: Transfer Hydrogenation via 1,4-Cyclohexadiene

Mechanism: 1,4-Cyclohexadiene acts as a mild hydrogen donor, driving the reduction of the Cbz group while producing benzene as a byproduct. The steady, low concentration of surface-bound hydrogen prevents cyclopropane ring opening.

  • Setup: In a round-bottom flask, dissolve the substrate (1.0 eq) in Ethanol (0.1 M). Add 10% Pd/C (0.1 eq by weight).

  • Reagent Addition: Add 1,4-Cyclohexadiene (10.0 eq) to the suspension.

  • Heating (Causality: Activation of the hydrogen donor): Heat the mixture to 50 °C under a nitrogen atmosphere.

    • Self-Validation Check: Gentle bubbling may be observed as the transfer hydrogenation initiates. Sample the reaction for LC-MS every 2 hours. You are looking for a direct conversion to the target mass. The absence of the +2 Da peak validates that the mild hydrogen donor is successfully protecting the spiro-ring.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Ethanol. Concentrate the filtrate under reduced pressure to yield the crude amine.

References

  • Stahl, K.-J., Hertzsch, W., & Musso, H. (1985). Hydrogenolysis of Small Cycloalkanes, X. Catalytic Hydrogenation of Bicyclo[n.1.0]alkanes Dependent on n. Liebigs Annalen der Chemie.

  • Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters.

  • Lott, R. S., Chauhan, V. S., & Stammer, C. H. (1979). Trimethylsilyl iodide as a peptide deblocking agent. Journal of the Chemical Society, Chemical Communications.

Sources

Optimization

Technical Support Guide: Troubleshooting Pd/C Hydrogenolysis of Spirocyclic Cbz Groups

Introduction: The Spirocyclic Challenge Removing a Carbobenzyloxy (Cbz) group from a spirocyclic amine is fundamentally different from deprotecting a linear or planar amine. The Problem: Heterogeneous catalysis (Pd/C + H...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spirocyclic Challenge

Removing a Carbobenzyloxy (Cbz) group from a spirocyclic amine is fundamentally different from deprotecting a linear or planar amine.

The Problem: Heterogeneous catalysis (Pd/C + H₂) requires the substrate to adsorb flat onto the metal surface. Spirocyclic scaffolds possess a rigid, orthogonal 3D architecture that acts as a "molecular kickstand," physically preventing the Cbz carbonyl from effectively contacting the palladium active sites.

This guide provides a logic-driven troubleshooting pathway to overcome these steric and electronic barriers.

Diagnostic Workflow

Before altering variables randomly, use this decision tree to diagnose the root cause of your reaction failure.

TroubleshootingFlow start Reaction Stalled/Incomplete check_sol Check 1: Is the product precipitating? start->check_sol sol_issue Solubility Issue: Product coating catalyst check_sol->sol_issue Yes check_poison Check 2: Is the amine basic/free? check_sol->check_poison No action_sol Action: Add Co-solvent (THF, AcOH, or warm MeOH) sol_issue->action_sol poison_issue Catalyst Poisoning: Amine binding Pd surface check_poison->poison_issue Yes check_steric Check 3: Is the Cbz hindered? check_poison->check_steric No action_poison Action: Protonate Amine (Add 1-2 eq. HCl or use AcOH) poison_issue->action_poison steric_issue Steric Clash: Poor adsorption check_steric->steric_issue Yes (Spiro) action_steric Action: Switch Catalyst (Pearlman's Pd(OH)2) or Transfer Hydrogenation steric_issue->action_steric

Figure 1: Diagnostic logic flow for identifying the primary failure mode in heterogeneous hydrogenolysis.

Module 1: Catalyst Poisoning (The Amine Problem)

The Mechanism

As the Cbz group is cleaved, the free secondary or tertiary amine is generated. Nitrogen lone pairs have a high affinity for Palladium. In spirocyclic systems, where the "reaction turnover" is already slow due to sterics, the newly formed amine stays near the surface and competitively binds to the active sites, effectively shutting down the catalyst.

PoisoningMechanism cluster_0 Competitive Binding Pd Pd Surface H2 H2 H2->Pd Blocked Amine Free Amine (Product) Amine->Pd Strong Adsorption (Poisoning) Salt Ammonium Salt (No binding) Amine->Salt + H+ Acid Acid (H+) Acid->Amine

Figure 2: Mechanism of catalyst poisoning by free amines and the remediation via protonation.

Troubleshooting Protocol: Acidic Hydrogenolysis

Why: Protonating the amine (forming the ammonium salt) eliminates the lone pair's ability to coordinate with Palladium.

Q: Which acid should I use?

  • Acetic Acid (AcOH): The gold standard. It serves as both a solvent and a proton source.[1][2][3]

  • HCl (1M in MeOH): Use 1.1 equivalents relative to the substrate if your molecule is acid-stable.

  • Avoid: Trifluoroacetic acid (TFA) can sometimes be reduced or poison specific catalysts depending on impurities.

Protocol A: Acid-Modified Hydrogenolysis

  • Dissolve substrate in MeOH or EtOH .[4]

  • Add 1.5 – 2.0 equivalents of HCl (e.g., 1.25 M in MeOH) OR run in 10:1 MeOH:AcOH .

  • Add 10 wt% Pd/C.[3][4][5][6][7]

  • Run under H₂ balloon.[1][8]

  • Note: The product will be the HCl or Acetate salt. A neutralization workup will be required.

Module 2: Overcoming Steric Hindrance

Solvent Selection Guide

For spirocycles, solubility is often the silent killer. If the substrate precipitates on the carbon support, the reaction stops.

SolventH₂ SolubilityPolarityRecommendation
Methanol (MeOH) HighHighFirst Choice. Best reaction rates.
Ethyl Acetate (EtOAc) MediumMediumGood for solubility, but slower rates than alcohols.
Acetic Acid (AcOH) HighHighExcellent. Solubilizes amines and prevents poisoning.
THF LowMediumUse as co-solvent only to dissolve substrate.
DCM Very LowLowAvoid. Poor H₂ solubility; often poisons Pd/C.
The "Nuclear Option": Pearlman’s Catalyst

If standard Pd/C fails, switch to Pearlman’s Catalyst (20% Pd(OH)₂/C) .

  • Why: It is more electron-rich and has a higher metal dispersion/loading than standard Pd/C. It is particularly effective for difficult benzyl deprotections.

  • Activation: Pd(OH)₂ is a precatalyst. It is reduced in situ to highly active Pd(0).

Protocol B: Pearlman's Deprotection

  • Dissolve substrate in MeOH or EtOH .[4]

  • Add 20 wt% Pearlman’s Catalyst (Pd(OH)₂/C).[4][9]

  • Optional: Add 1 eq. Ammonium Formate (accelerates activation).

  • Purge with H₂.[4]

  • Heat to 40–50°C (Spirocycles often require thermal energy to overcome the adsorption barrier).

Module 3: Catalytic Transfer Hydrogenation (CTH)

Scenario: You lack a high-pressure reactor, or you are concerned about safety/selectivity. Solution: Use a hydrogen donor (Ammonium Formate or Cyclohexene) instead of H₂ gas.[4]

Why it works for Spirocycles: CTH often proceeds via a slightly different surface mechanism that can be more tolerant of sterics. It also generates gases (CO₂/NH₃) that create local turbulence at the catalyst surface, potentially aiding mass transfer.

Protocol C: Ammonium Formate Transfer

  • Dissolve substrate in MeOH (0.1 M concentration).

  • Add 5–10 equivalents of Ammonium Formate (solid).

  • Add 10 wt% Pd/C (or Pd(OH)₂/C).[9]

  • Reflux (approx. 65°C) for 1–4 hours.

    • Visual Check: The reaction typically bubbles vigorously (CO₂ evolution).

  • Cool, filter through Celite, and concentrate.

    • Cleanup: Ammonium formate sublimes, but excess can be removed by an aqueous workup.

Module 4: Safety & Handling

CRITICAL WARNING: Dry Pd/C is pyrophoric . It will ignite methanol vapors instantly upon contact with air if not handled correctly.

Safe Handling Checklist:

  • Inert Blanket: Always purge the reaction vessel with Nitrogen or Argon before adding catalyst.

  • Wet the Catalyst:

    • Option 1: Buy "50% wet" catalyst (contains 50% water by weight). It is much safer and equally effective.

    • Option 2: If using dry catalyst, add it to the flask first, then cover it with a small amount of Toluene or Water before adding the flammable solvent (MeOH).

  • Filtration:

    • Never suck the filter cake dry on the funnel. Air pulled through a solvent-wet Pd cake causes ignition.[1]

    • Wash the cake with water immediately after filtration.

    • Dispose of the catalyst in a dedicated container submerged in water.

References

  • Mechanism of Amine Poisoning

    • Reaction paths leading to palladium catalyst deactivation during cyanation of haloarenes.[10][11][12]

    • Source: Journal of the American Chemical Society (via NIH/PubMed)
    • [Link]

  • Solvent Effects on Hydrogenolysis

    • Influence of Solvents and Additives on the Pyrophoricity of Palladium on Carbon C
    • Source: Organic Process Research & Development (ACS)
    • [Link]

  • Transfer Hydrogenation Protocols

    • Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer.[5]

    • Source: Organic Chemistry Portal
    • [Link]

  • Pearlman's Catalyst vs.

    • Defining the Qualities of High-Quality Palladium on Carbon C
    • Source: NIH / PubMed Central
    • [Link]

  • General Cbz Deprotection Strategies

    • Protecting Groups: Cbz-Protected Amino Groups.
    • Source: Organic Chemistry Portal
    • [Link]

Sources

Troubleshooting

Improving yield in 5-azaspiro[2.4]heptane ring closure reactions

Introduction: The Challenge of Strain and Stability Welcome to the Technical Support Center for spirocyclic amine synthesis. The 5-azaspiro[2.4]heptane scaffold is a critical pharmacophore, notably present in HCV NS5A in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Strain and Stability

Welcome to the Technical Support Center for spirocyclic amine synthesis. The 5-azaspiro[2.4]heptane scaffold is a critical pharmacophore, notably present in HCV NS5A inhibitors and various antimicrobial agents.

The Problem: Researchers often report "low yields" (15–30%) which are frequently misdiagnosed. In our experience, the failure is rarely the ring closure itself, but rather:

  • Carbenoid degradation due to moisture (Simmons-Smith route).

  • Zinc emulsion entrapment during workup.

  • Product volatility leading to loss during solvent removal (free base MW ~97 g/mol ).

This guide prioritizes the Furukawa modification (Et₂Zn/CH₂I₂) of the Simmons-Smith reaction, as it is the industry standard for converting N-protected-3-methylenepyrrolidine to the spiro scaffold.

Module 1: The Furukawa-Simmons-Smith Protocol

Primary Route: Cyclopropanation of exocyclic alkenes

Diagnostic Workflow

Troubleshooting Start Start: Low Yield Observed CheckSM Is Starting Material (SM) consumed? Start->CheckSM CheckZn Check Reagent Quality (Et2Zn source) CheckSM->CheckZn No (SM remains) CheckWorkup Check Workup/Isolation CheckSM->CheckWorkup Yes (SM gone) Sol1 Replace Et2Zn. Use 1.0M in Hexanes. CheckZn->Sol1 Cloudy/Precipitate? Sol2 Increase Equivalents (Use 3-5 eq Et2Zn) CheckZn->Sol2 Reagent OK? Issue1 Use Rochelle's Salt Quench CheckWorkup->Issue1 Emulsion? Issue2 Product Volatility. Make HCl Salt. CheckWorkup->Issue2 Clean TLC but low mass?

Figure 1: Decision matrix for diagnosing yield loss in cyclopropanation reactions.

Q&A: Optimizing the Reaction

Q: My starting material (N-Boc-3-methylenepyrrolidine) is not converting, even after 24 hours. Why? A: This is almost always due to moisture or "dead" diethylzinc .

  • The Chemistry: The active species,

    
     or 
    
    
    
    , is highly hydrolytically unstable. Even trace moisture in your DCM (dichloromethane) or DCE (dichloroethane) will quench the carbenoid immediately.
  • The Fix:

    • Ensure solvents are distilled over CaH₂ or passed through activated alumina columns immediately before use.

    • Stoichiometry: The spiro-formation is sterically demanding. Standard 1.1 equivalents are insufficient. Scale to 3.0–5.0 equivalents of Et₂Zn and CH₂I₂ relative to the alkene.

    • Temperature: Do not run at room temperature immediately. Add Et₂Zn at -78°C or -40°C, then warm to 0°C. Stirring at room temperature after formation is acceptable, but initial mixing must be cold to prevent violent exotherms that decompose the reagent.

Q: I see a new spot on TLC, but the reaction stalls at 60% conversion. Should I add more reagent? A: Yes, but do not add neat reagents to the reaction mixture.

  • Protocol: Prepare a fresh batch of the Zinc-Carbenoid (Et₂Zn + CH₂I₂) in a separate, dry flask at 0°C, and cannulate this active solution into your main reaction vessel. Adding neat Et₂Zn to a partially reacted mixture can cause complexation with byproducts (ZnI₂) and reduce efficacy.

Q: Can I use the Zinc-Copper (Zn-Cu) couple instead of Diethylzinc? A: We strongly advise against Zn-Cu for this specific substrate.

  • Reasoning: The Zn-Cu couple (classic Simmons-Smith) is heterogeneous and surface-area dependent. It often fails to drive the reaction to completion on sterically hindered exocyclic double bonds found in pyrrolidines. The Furukawa modification (homogeneous Et₂Zn) is far more reactive and reproducible for spiro-fusions.

Module 2: Workup & Isolation (The "Yield Trap")

Q: The reaction worked (TLC shows conversion), but I lost 80% of my mass during workup. Where did it go? A: You likely encountered one of two issues: Zinc Sludge or Volatility .

Issue A: The Zinc Emulsion

Quenching large excesses of zinc reagents with saturated NH₄Cl often creates a thick, gelatinous white paste (Zn(OH)₂ / Zn salts) that traps your organic product. Repeated extractions fail to pull the product out of this "sludge."

The Solution: Rochell's Salt Quench Use Potassium Sodium Tartrate (Rochelle's Salt).[1] The tartrate ligand binds Zn²⁺ aggressively, solubilizing it into the aqueous layer and leaving a distinct, clear phase separation.

Protocol:

  • Cool reaction to 0°C.

  • Slowly add saturated aqueous Rochelle’s Salt (approx. 5 mL per mmol of Et₂Zn used).

  • Vigorously stir for 1–2 hours (essential!). The mixture will turn from a cloudy grey suspension to two clear layers.

  • Separate layers. The organic layer will contain your product; the aqueous layer will contain the solubilized zinc.

Issue B: Volatility of the Free Base

The 5-azaspiro[2.4]heptane free base is a low-molecular-weight amine. If you strip the solvent on a rotavap at 40°C+ under high vacuum, you are distilling your product into the trap.

The Solution: Trap as a Salt Never isolate the free amine unless necessary.

  • After extraction and drying (Na₂SO₄), add 1.0 eq of HCl (4M in Dioxane) or Oxalic Acid to the organic layer.

  • Evaporate the solvent. The resulting hydrochloride or oxalate salt is non-volatile and stable.

Data: Solvent & Additive Effects on Yield
SolventAdditiveTempYield (Isolated)Notes
DCM None0°C → RT45-55%Standard. Moderate conversion.
DCE None60°C72-80%Higher temp aids sterics. Best for difficult substrates.
DCM TFA (1 eq) 0°C85-92% Advanced: Protonation of the amine accelerates the reaction but risks Boc-cleavage if uncontrolled.
Et₂O NoneReflux30%Avoid. Ether coordinates Zn, reducing reactivity.

Note on TFA: Adding trifluoroacetic acid (TFA) to the reaction (forming the zinc carboxylate carbenoid) significantly boosts reactivity for N-Boc substrates. However, strict temperature control (0°C) is required to prevent deprotection. See Charette et al.[2] in References.

Module 3: Alternative Route (Kulinkovich-de Meijere)

If the alkene precursor is unavailable, the Kulinkovich-de Meijere reaction builds the cyclopropane ring directly from an N-protected lactam (pyrrolidin-2-one).

Workflow: Lactam + EtMgBr + Ti(OiPr)4 → Spiro-amine

Troubleshooting:

  • Issue: Low yield with bulky protecting groups.

  • Fix: Use MeTi(OiPr)₃ instead of Ti(OiPr)₄. The methyl-titanium species is more stable and prevents "ligand exchange" side reactions that consume the Grignard reagent.

  • Warning: This reaction produces the free amine directly upon workup. Immediate acidification is required to prevent volatility loss.

Visual Guide: Reaction & Workup Pathway

ReactionPathway SM N-Boc-3-methylene pyrrolidine Intermediate Zinc Carbenoid Complex SM->Intermediate Cannulate Reagents Reagents Et2Zn (5 eq) CH2I2 (5 eq) DCE, 0°C -> 60°C Reagents->Intermediate Quench Rochelle's Salt (Stir 2h) Intermediate->Quench Completion Isolation Add HCl/Dioxane Evaporate Quench->Isolation Phase Sep Product 5-azaspiro[2.4]heptane HCl Salt (>90% Yield) Isolation->Product

Figure 2: Optimized workflow for the synthesis and isolation of 5-azaspiro[2.4]heptane HCl salt.

References

  • Simmons-Smith with N-Boc-pyrrolidines (Patents)

    • Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.[3][4][5][6] (US Patent 8,927,739).

  • Charette Modification (Acidic Additives)

    • Charette, A. B., et al. "Mild and Efficient Zinc-Catalyzed Cyclopropanation of Alkenes."[2] Journal of the American Chemical Society.

  • Kulinkovich-de Meijere Reaction

    • Kulinkovich, O. G., & de Meijere, A.[7][8] "The Kulinkovich–de Meijere Reaction: A Powerful Tool for the Synthesis of Cyclopropylamines." Chemical Reviews.

  • Flow Chemistry Improvements

    • "Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation." European Journal of Organic Chemistry.
  • Workup Protocols (Rochelle's Salt)

    • "Rochelle's Salt: The Chemist's Best Friend for Emulsions." Organic Process Research & Development.

Sources

Optimization

Technical Guide: Minimizing Side Reactions in Spiro-Amine Deprotection

Introduction: The Spiro-Scaffold Challenge Spirocyclic amines (e.g., spiro[3.3]heptanes, spiro[2.3]hexanes) are increasingly deployed as saturated bioisosteres for flat aromatic rings to improve solubility and metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spiro-Scaffold Challenge

Spirocyclic amines (e.g., spiro[3.3]heptanes, spiro[2.3]hexanes) are increasingly deployed as saturated bioisosteres for flat aromatic rings to improve solubility and metabolic stability (Fsp³ character). However, their rigid, orthogonal 3D geometry creates unique challenges during deprotection:

  • Steric Bulk: The rigid spiro-core can retard the approach of reagents, requiring harsher conditions that promote side reactions.

  • Cation Trapping: In acidic Boc removal, the bulky scaffold can trap the generated tert-butyl cation within the solvent cage, favoring re-alkylation (N-alkylation) over escape to a scavenger.

  • Ring Strain: While spiro[3.3]heptanes are relatively robust, smaller rings (spiro[2.3] or hetero-spirocycles) possess significant ring strain (

    
    25-60 kcal/mol), making them susceptible to acid-catalyzed Wagner-Meerwein rearrangements or ring-opening.
    

This guide provides field-tested protocols to mitigate these specific failure modes.

Module A: Acidic Deprotection (Boc)

Primary Failure Mode: tert-Butyl Cation Recombination (N-Alkylation) & Polymerization.

The Mechanism of Failure

Standard TFA/DCM deprotection generates a tert-butyl cation (


) and the free amine. In sterically unhindered systems, the cation diffuses away. In spiro-systems, the "solvent cage" effect is amplified by the scaffold's bulk, keeping the electrophilic 

in close proximity to the nucleophilic amine. This leads to N-tert-butylation (often mistaken for incomplete reaction) or alkylation of electron-rich aromatic rings elsewhere in the molecule.
Visualization: The Cation Management Workflow

Boc_Deprotection_Pathways Start Boc-Spiro-Amine Inter Intermediate: [Spiro-NH2 + tBu+] Start->Inter Acid (TFA/HCl) Path_Fail No Scavenger / Low Diffusion Inter->Path_Fail Path_Success Scavenger Present (Silane/Thiol) Inter->Path_Success Side_Product Side Product: N-tert-butyl Spiro-amine (Irreversible) Path_Fail->Side_Product Recombination Product Product: Spiro-Amine Salt + tBu-Scavenger Path_Success->Product Cation Trapping

Figure 1: Kinetic competition between cation recombination (side reaction) and scavenging.

Protocol 1: The "High-Flux" Scavenger Cocktail

Use this for: Stable spiro[3.3]heptanes where N-alkylation is observed.

Rationale: Triethylsilane (TES) is a superior hydride donor that irreversibly quenches the


 cation to isobutane (gas), driving the equilibrium forward and preventing polymer formation.

Reagents:

  • Trifluoroacetic acid (TFA)[1][2]

  • Dichloromethane (DCM)[2]

  • Triethylsilane (TES) (Scavenger)

  • Water (Optional, accelerates decarboxylation)

Step-by-Step:

  • Dissolve Boc-spiro-amine (1.0 equiv) in DCM (0.1 M concentration).

  • Add Triethylsilane (TES) (2.0 - 5.0 equiv). Note: Excess is easily removed.

  • Cool to 0°C.

  • Add TFA dropwise. Final ratio should be DCM:TFA:TES (2:1:0.1) .

  • Warm to RT and monitor by LCMS.

    • Checkpoint: If "Starting Material" persists but mass is +56 Da higher than product, you are observing N-alkylation. Increase TES loading.

  • Concentrate in vacuo.[3] Co-evaporate with toluene (3x) to remove TFA salts.

Protocol 2: The TMSOTf "Proton-Free" Method

Use this for: Acid-sensitive spiro-rings (e.g., oxetanes, azetidines) prone to ring opening.

Rationale: Trimethylsilyl triflate (TMSOTf) cleaves the Boc group via a silyl carbamate intermediate, avoiding strong Bronsted acids that trigger ring expansion. 2,6-Lutidine acts as a non-nucleophilic base to buffer the system.

Step-by-Step:

  • Dissolve substrate in dry DCM under

    
     at 0°C.
    
  • Add 2,6-Lutidine (1.5 equiv).[4]

  • Add TMSOTf (1.2 equiv) dropwise.

  • Stir at 0°C for 30 min, then RT for 1-2 h.

  • Quench with MeOH (excess) to cleave the silyl carbamate.

  • Aqueous workup (NaHCO3) or direct purification.

Module B: Hydrogenolysis (Cbz/Bn)

Primary Failure Mode: Catalyst Poisoning & Steric Stalling.

The Mechanism of Failure

Spiro-amines are rigid. Unlike flexible alkyl chains, they cannot easily flatten onto the Pd/C surface. If the molecule contains sulfur (thioethers) or basic amines, the catalyst sites are blocked ("poisoned"), leading to stalled reactions.

Troubleshooting Table: Cbz Removal
SymptomDiagnosisCorrective Action
Reaction Stalls <50% Steric hindrance preventing adsorption.Switch to Transfer Hydrogenation: Use Pd(OH)₂ (Pearlman’s Cat.)[5] + Ammonium Formate in refluxing MeOH. The formate acts as a soluble H-source.
No Reaction Catalyst poisoning (S, N, or halides).Acidic Clean-up: Add 1.0 eq of HCl or AcOH to protonate amines (prevents N-coordination to Pd). If S is present, switch to chemical deprotection (e.g., BBr₃).
Side Product (-OH) Hydrogenolysis of benzyl ethers/esters.Selectivity Control: Use Pd/C with ethylenediamine (poison) to selectively reduce Cbz over Benzyl ethers.

Module C: Troubleshooting Matrix (FAQs)

Q1: I see a +56 Da impurity that won't go away. What is it?

A: This is likely the N-tert-butyl adduct. The


 cation generated during Boc removal reacted with your deprotected amine.
  • Fix: You cannot "wash" this out. You must prevent it. Repeat the reaction using Protocol 1 (TES scavenger). If that fails, use Protocol 2 (TMSOTf), as the mechanism avoids the free carbocation lifetime associated with protic acids.

Q2: My spiro-oxetane ring opened during TFA deprotection.

A: The ether oxygen in spiro-oxetanes can be protonated by strong acids like TFA, making the ring susceptible to nucleophilic attack (by trifluoroacetate).

  • Fix: Switch to Protocol 2 (TMSOTf) . The silyl group binds to the carbonyl oxygen of the Boc group preferentially over the ether oxygen, allowing deprotection without generating the harsh acidic environment that opens the ring.

Q3: Can I use HCl/Dioxane instead of TFA?

A: Use with caution. While effective, the chloride ion (


) is nucleophilic. In highly strained spiro-systems, 

can attack the ring (ring-opening chlorination). TFA is safer due to the non-nucleophilic nature of the trifluoroacetate anion.

Decision Tree: Selecting the Right Method

Deprotection_Decision_Tree Start Select Deprotection Method PG_Type Protecting Group? Start->PG_Type Boc Boc PG_Type->Boc Cbz Cbz / Bn PG_Type->Cbz Acid_Sens Is the Spiro Ring Acid Sensitive? (e.g., Oxetane, Epoxide) Boc->Acid_Sens Poison Contains Sulfur/Halogens or Sterically Bulk? Cbz->Poison Method_A Protocol 1: TFA + TES Scavenger Acid_Sens->Method_A No (Stable) Method_B Protocol 2: TMSOTf + 2,6-Lutidine Acid_Sens->Method_B Yes (Labile) Method_C Standard H2 + Pd/C Poison->Method_C No Method_D Transfer Hydrogenation (Pd(OH)2 + NH4HCO2) Poison->Method_D Yes (Sterics) Method_E Lewis Acid (BBr3) or HBr/AcOH Poison->Method_E Yes (S-Poison)

Figure 2: Method selection based on substrate stability and protecting group.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). John Wiley & Sons. (Standard reference for deprotection conditions and scavenger cocktails). Link

  • Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes . European Journal of Organic Chemistry. (2025).[6] (Discusses stability and synthesis of spiro-amines). Link

  • TMSOTf-mediated Boc deprotection . Journal of Organic Chemistry. (Specific protocol for non-acidic cleavage). Link

  • Minimizing Side Reactions in Peptide Synthesis . Peptide Chemistry. (Detailed mechanisms of cation scavenging and alkylation). Link

Sources

Troubleshooting

Purification strategies for Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate

Technical Support Center: Purification & Handling of Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate Executive Summary Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate is a critical intermediate, structurally related to the pro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Handling of Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate

Executive Summary

Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate is a critical intermediate, structurally related to the proline analogs found in HCV NS5A inhibitors like Ledipasvir.[1] Its purification presents a unique challenge due to its amphiphilic nature : it possesses a lipophilic Carboxybenzyl (Cbz) protecting group at position 7 and a basic, secondary amine at position 5 (the spiro-pyrrolidine nitrogen).[1]

This guide addresses the specific physicochemical behaviors of this scaffold, focusing on overcoming "streaking" on silica, separating diastereomers, and utilizing self-validating acid-base extraction protocols.[1]

Part 1: Critical Troubleshooting (Q&A)

Q1: My product streaks severely on silica gel, co-eluting with impurities. How do I fix this?

Diagnosis: The "streaking" or tailing is caused by the interaction between the free secondary amine (N5 position) of the spiro ring and the acidic silanol groups on the silica surface. This is a classic issue with spirocyclic secondary amines.

The Fix: You must deactivate the silica or modify the mobile phase pH.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to your mobile phase (e.g., DCM/MeOH/NH₄OH 95:4.5:0.5).[1]

  • Pre-treatment: If using flash cartridges, flush the column with the mobile phase containing the modifier before loading the sample. This saturates the active silanol sites.

  • Alternative Stationary Phase: Switch to Amine-functionalized silica (NH-Silica) . This eliminates the need for mobile phase basification and often provides orthogonal selectivity, separating the target amine from non-basic impurities (like Benzyl alcohol) more effectively.[1]

Q2: I see two close spots on TLC/LC-MS with the same mass. Is this a purity issue?

Diagnosis: This is likely diastereomeric heterogeneity , not a chemical impurity.[1] The 5-azaspiro[2.4]heptane scaffold contains chiral centers.[1][2][3] Depending on your synthesis route (e.g., from chiral starting materials or racemic cyclopropanation), you may have a mixture of:

  • (5S, 7S) vs (5R, 7S) diastereomers.[1]

  • Cis/Trans isomers relative to the spiro junction.

The Fix:

  • Verification: Run a ¹H-NMR.[1] Look for doubling of the carbamate -NH- or the benzyl -CH₂- protons.[1]

  • Resolution: Standard silica is rarely sufficient for diastereomer separation of this scaffold.

    • Method A (Crystallization): Many Cbz-protected spiro amines crystallize well from EtOAc/Heptane or IPA/Water .[1] This is the preferred method for enriching one diastereomer.

    • Method B (Chiral HPLC): Use an immobilized polysaccharide column (e.g., CHIRALPAK® IA or IC) with an alkane/alcohol mobile phase (e.g., Hexane/EtOH 80:20 + 0.1% DEA).[1]

Q3: The Cbz group seems unstable during my workup. What am I doing wrong?

Diagnosis: While Cbz is generally stable to base and mild acid, it is sensitive to strong Lewis acids or hydrogenolysis conditions .

  • Avoid: HBr/AcOH, strong Lewis acids (like BBr₃), or any reducing environment (Pd/C residues from previous steps).[1]

  • Heat Warning: If you are concentrating the fraction at high temperatures (>50°C) in the presence of trace acids, you may trigger decarboxylation or hydrolysis.[1]

Part 2: The "Self-Validating" Purification Protocol

The most robust strategy for purifying Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate exploits its basicity.[1] This method is "self-validating" because the phase-switching behavior confirms the presence of the free amine.

Mechanism:

  • Low pH: The N5 amine protonates (cationic, water-soluble).[1] Impurities (benzyl alcohol, bis-Cbz byproducts) remain organic.[1]

  • High pH: The N5 amine deprotonates (neutral, organic-soluble).[1] The product migrates back to the organic phase.

Workflow Diagram

PurificationStrategy Crude Crude Reaction Mixture (Target + Impurities) Dissolve Dissolve in EtOAc (Organic Phase 1) Crude->Dissolve AcidWash Extract with 1M HCl (aq) Dissolve->AcidWash OrgLayer1 Organic Layer 1 (Contains Non-Basic Impurities: Benzyl Alcohol, Bis-Cbz) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Acid Layer (Contains Protonated Target) AcidWash->AqLayer1 Keep BaseTreat Basify Aqueous Layer to pH 10 (NaOH/Na2CO3) AqLayer1->BaseTreat Extract2 Extract with DCM or EtOAc BaseTreat->Extract2 AqLayer2 Aqueous Layer 2 (Salts, Polar Impurities) Extract2->AqLayer2 Discard FinalOrg Final Organic Layer (Pure Target) Extract2->FinalOrg Keep Dry Dry (Na2SO4) & Concentrate FinalOrg->Dry

Caption: Acid-Base Swing Extraction logic. The target molecule's solubility is toggled via pH to wash away non-basic and highly polar impurities.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Use approx. 10 mL solvent per gram of crude.

  • Acid Extraction:

    • Add 1.0 M HCl (aq) (volume ratio 1:1 with organic).

    • Shake vigorously and separate phases.[4]

    • Check: The product is now in the Aqueous Phase (lower layer).[1]

    • Optional: Wash the aqueous layer once more with fresh EtOAc to remove stubborn lipophilic impurities.

  • Basification:

    • Cool the aqueous layer to 0-5°C (ice bath).

    • Slowly add 2.0 M NaOH or saturated Na₂CO₃ until pH reaches ~10-11.[1]

    • Observation: The solution should become cloudy as the free amine precipitates/oils out.

  • Recovery:

    • Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).[1]

    • Combine DCM layers.

  • Finishing:

    • Wash combined DCM with Brine.

    • Dry over anhydrous Na₂SO₄.[4]

    • Concentrate in vacuo (<40°C).

Part 3: Physicochemical Data & Reference

Solubility Profile
SolventSolubility (Free Amine Form)Usage in Purification
Water (pH 7) Low (< 1 mg/mL)Wash solvent
Water (pH < 2) High (> 50 mg/mL)Acid Extraction Phase
Dichloromethane Very HighExtraction / Chromatography
Ethyl Acetate Moderate to HighCrystallization / Extraction
Hexane/Heptane LowAnti-solvent for precipitation
Methanol HighChromatography modifier
Chromatographic Parameters (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Bicarbonate for basic pH stability).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV @ 210 nm (Amide bond) and 254 nm (Benzyl group).[1]

  • Note: The Cbz group provides strong UV absorbance at 254 nm, making detection easy.[1]

References

  • Gilead Sciences Inc. (2014).[1] Ledipasvir (Harvoni) Labeling Information. U.S. Food and Drug Administration.[5] Available at: [Link][1]

  • Zhang, W., et al. (2011).[1] "Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates." The Journal of Organic Chemistry, 76(11), 4746–4752.[1] Available at: [Link][1]

  • Organic Syntheses. (2008). "Benzyl hydroxymethyl carbamate and derivatives." Org.[6] Synth. 85,[1] 10. (General Cbz chemistry). Available at: [Link][1]

Sources

Optimization

Optimization of enantioselective hydrogenation for spiro amines

Technical Support Center: Optimization of Enantioselective Hydrogenation for Spiro Amines Welcome to the Technical Support Center for the enantioselective hydrogenation of spiro amines. Spirocyclic amines are critical, r...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Enantioselective Hydrogenation for Spiro Amines

Welcome to the Technical Support Center for the enantioselective hydrogenation of spiro amines. Spirocyclic amines are critical, rigid pharmacophores in modern drug discovery. However, the catalytic asymmetric hydrogenation (AH) of their precursors—such as dialkyl imines, cyclic imines, and unfunctionalized enamines—presents unique steric and electronic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your catalytic workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my enantiomeric excess (ee) plateauing below 50% when hydrogenating dialkyl imine precursors to spiro amines? A1: The primary mechanistic challenge in the AH of dialkyl imines is the minimal spatial and electronic differentiation between the two alkyl groups adjacent to the imine carbon[1]. Standard C₂-symmetric catalysts fail to lock the substrate into a single reactive conformation. Solution: Switch to a chiral iridium catalyst featuring a spiro phosphine–amine–phosphine (Ir-SpiroPNP) ligand[2]. Causality: The rigid spiro backbone creates a deliberately "narrow chiral pocket." This crowded coordination sphere amplifies minor steric differences between the alkyl groups, forcing the substrate into a single trajectory for hydride transfer, thereby achieving high enantio-discrimination ()[1].

Q2: I am experiencing incomplete conversion and catalyst precipitation when using Ir-SIPHOX complexes at ambient hydrogen pressure. How can I resolve this? A2: Catalyst precipitation and halted conversion at 1 atm H₂ typically indicate the formation of inactive, hydride-bridged iridium trimers[3]. Solution: While Ir-SIPHOX (phosphine−oxazoline) complexes are generally robust, the choice of counterion is critical. Replace standard counterions (e.g., PF₆⁻ or BF₄⁻) with the bulky, non-coordinating sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF)[4]. Causality: The extreme steric bulk of the BArF⁻ anion physically prevents the aggregation of iridium centers, maintaining a well-defined, highly active monomeric cationic Ir(III) species capable of full conversion at ambient pressure ()[5].

Q3: When scaling up the hydrogenation of N-unprotected enamines, my Rh(I)-diphosphine catalysts yield racemic mixtures. What is the mechanistic failure here? A3: Standard Rh(I)-diphosphine catalysts (e.g., Rh-BINAP) require a coordinating directing group—such as an N-acyl group in enamides—to form a rigid bidentate chelate complex with the metal center[6]. N-unprotected enamines lack this secondary coordination site, leading to flexible, non-selective transition states. Solution: Utilize a Rh(I) complex with monodentate spiro phosphonite ligands (e.g., (S)-1c)[6]. Causality: The monodentate nature allows dynamic coordination that accommodates the simple enamine, while the rigid spiro backbone provides the necessary steric environment to restrict rotation and enforce high enantio-discrimination ()[6].

Q4: How do acidic additives (like HBr or I₂/HOAc) influence the hydrogenation of sterically hindered spiro imines? A4: Acidic additives play a dual mechanistic role. First, they facilitate the protonation of the imine nitrogen, increasing the electrophilicity of the imine carbon and accelerating nucleophilic hydride attack[7]. Second, in halogen-assisted systems, the halide acts as an ancillary ligand. Causality: For bulky spiro imines, adding aqueous HBr dramatically increases both the turnover number (TON) and the enantioselectivity by stabilizing the rate-determining Ir(III) dihydride transition state, preventing premature catalyst deactivation ()[8].

Part 2: Standard Operating Procedures (SOPs)

Protocol A: Ir-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines (Self-Validating System)

  • Catalyst Preparation (In Situ): In an argon-filled glovebox, mix [Ir(COD)Cl]₂ (0.5 mol%) and the chiral Ir-SpiroPNP ligand (1.1 mol%) in anhydrous THF. Stir for 30 minutes at room temperature. Validation Check: The solution must transition from pale yellow to a clear, deep orange-red color, visually confirming successful ligand coordination.

  • Substrate Loading: Add the dialkyl imine precursor (1.0 equiv, 0.5 M concentration) to the active catalyst solution.

  • Hydrogenation: Transfer the mixture to a stainless-steel autoclave. Purge the vessel with H₂ gas three times to remove residual argon, then pressurize to 50 atm.

  • Reaction Execution: Stir at room temperature for 12-24 hours. Validation Check: Monitor the hydrogen pressure gauge; a steady drop followed by a plateau indicates reaction completion. A premature plateau indicates catalyst deactivation (refer to Q2).

  • Workup: Vent the H₂ gas slowly. Pass the mixture through a short pad of silica gel (eluting with EtOAc) to remove the iridium catalyst. Concentrate and analyze via chiral HPLC.

Protocol B: Rh(I)-Catalyzed Hydrogenation of N-unprotected Enamines

  • Pre-catalyst Assembly: In a glovebox, combine [Rh(COD)₂]BF₄ (1.0 mol%) and the monodentate spiro phosphonite ligand (2.2 mol%) in anhydrous CH₂Cl₂.

  • Additive Introduction: Add I₂ (2.0 mol%) and glacial acetic acid (HOAc, 20 mol%). Causality: The I₂/HOAc system generates a highly active Rh-hydride species essential for unfunctionalized enamines.

  • Hydrogenation: Add the enamine substrate (1.0 equiv). Transfer to an autoclave, purge, and pressurize with H₂ to 10 atm. Stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize HOAc. Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography.

Part 3: Quantitative Data Summary

Catalyst SystemSubstrate TypePressure (atm H₂)Key Additive / CounterionYield (%)Enantiomeric Excess (ee %)
Ir-SpiroPNP Dialkyl Imines50None90 - 9892 - 99
Ir-SIPHOX Acyclic N-aryl Ketimines1NaBArF> 99Up to 97
Rh(I)-Monodentate Spiro Phosphonite N-unprotected Enamines10I₂ / HOAc> 9590 - 98
Ir-Spiro Phosphoramidite (SIPHOS-pe) Cyclic Imines50HBr (aqueous)88 - 9685 - 99

Part 4: Mechanistic Pathways & Workflows

TroubleshootingWorkflow Start Start: Low Yield or ee%? Substrate Analyze Substrate Type Start->Substrate Dialkyl Dialkyl Imine (Similar Alkyl Groups) Substrate->Dialkyl Enamine N-Unprotected Enamine (No Directing Group) Substrate->Enamine Issue1 Poor Enantio-discrimination Dialkyl->Issue1 Issue2 Lack of Chelation Enamine->Issue2 Sol1 Use Ir-SpiroPNP (Narrow Chiral Pocket) Issue1->Sol1 Sol2 Use Rh(I) Monodentate Spiro Phosphonite Issue2->Sol2 CheckYield Is Conversion Still Low? Sol1->CheckYield Sol2->CheckYield Additive Add HBr or I2/HOAc Change Counterion to BArF- CheckYield->Additive Yes

Workflow for troubleshooting low enantiomeric excess and yield in spiro amine synthesis.

CatalyticCycle IrI Ir(I) Precursor [Ir(COD)Cl]2 + Ligand IrIII Ir(III) Dihydride (Active Catalyst) IrI->IrIII + H2 Coord Imine Coordination (Outer/Inner Sphere) IrIII->Coord + Imine Substrate Insertion Migratory Insertion (Enantiodetermining Step) Coord->Insertion Elimination Reductive Elimination Insertion->Elimination Elimination->IrIII + H2 (Regeneration) Product Chiral Spiro Amine Elimination->Product - Product

Catalytic cycle of Ir-catalyzed asymmetric hydrogenation of imines to chiral amines.

References

  • Zheng Wang, Xin-Yi Yang, Yue Xu, Qi-Lin Zhou. "Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines." CCS Chemistry, 2024. 1

  • Shou-Fei Zhu, Jian-Bo Xie, Yong-Zhen Zhang, Shen Li, Qi-Lin Zhou. "Well-Defined Chiral Spiro Iridium/Phosphine−Oxazoline Cationic Complexes for Highly Enantioselective Hydrogenation of Imines at Ambient Pressure." Journal of the American Chemical Society, 2006. 5

  • Chang-Bin Yu, Da-Wei Wang, Yong-Gui Zhou. "Asymmetric Hydrogenation of Cyclic Imines Catalyzed by Chiral Spiro Iridium Phosphoramidite Complexes for Enantioselective Synthesis of Tetrahydroisoquinolines." Journal of the American Chemical Society, 2012. 8

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development Guide: Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate

The following guide details the HPLC method development strategy for Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate , a critical intermediate often associated with the synthesis of HCV NS5A inhibitors (e.g., Ledipasvir). T...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the HPLC method development strategy for Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate , a critical intermediate often associated with the synthesis of HCV NS5A inhibitors (e.g., Ledipasvir).

This guide is structured to address the specific physicochemical challenges of this molecule: the hydrophobicity of the Benzyl carbamate (Cbz) group and the basicity of the secondary amine at position 5 of the spiro system.

[1][2]

Chemical Profile & Analytical Challenges

Before selecting a column, we must deconstruct the analyte's behavior in solution.

  • Analyte: Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate

  • CAS: 2167213-42-3[1][2][3]

  • Molecular Formula: C₁₄H₁₈N₂O₂[1][2][3]

  • Key Functional Groups:

    • 5-Azaspiro[2.4]heptane (Secondary Amine): Highly basic (pKa ~10–11).[1] At neutral pH, this nitrogen is protonated (

      
      ), leading to severe peak tailing due to ionic interactions with residual silanols on silica columns.
      
    • Benzyl Carbamate (Cbz): Hydrophobic and UV-active (Chromophores: Benzene ring).[1] Provides retention in Reversed-Phase (RP) and detection capability at 210–220 nm and 254 nm.[1]

The Core Challenge: Balancing the retention of the hydrophobic Cbz group while maintaining sharp peak shape for the basic spiro-amine.[1]

Comparative Study: Stationary Phase Selection

For this development cycle, we compared three distinct column chemistries to determine the optimal balance of selectivity and peak shape.

Comparison Matrix: Column Performance
FeatureC18 (End-capped) Phenyl-Hexyl SCX (Strong Cation Exchange)
Mechanism Hydrophobic Interaction

Interaction + Hydrophobic
Ionic Interaction
Retention High (Driven by Cbz group)Moderate (Selectivity for Benzyl)High (Driven by Amine)
Peak Shape Good (with acidic modifier)Excellent (for aromatic selectivity)Broad (unless optimized)
Suitability Primary Choice for purity/assayAlternative for impurity profilingSpecialized for salt formation studies
Recommendation High Medium Low
Expert Insight: Why Phenyl-Hexyl?

While C18 is the standard workhorse, the Phenyl-Hexyl phase offers a unique advantage for this specific molecule.[1] The


 interactions between the phenyl ring of the stationary phase and the benzyl group of the Cbz moiety provide orthogonal selectivity compared to C18. This is particularly useful if you are separating the target from non-aromatic impurities (e.g., deprotected spiro-amines).

Experimental Protocol: Optimized Method

Based on the basicity of the 5-aza nitrogen, a Low pH strategy is selected to fully protonate the amine, preventing secondary interactions with silanols and ensuring sharp peaks.

Method Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

    • Why TFA? It acts as an ion-pairing agent, masking the positive charge of the amine and improving peak symmetry.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Column Temp: 40°C (Reduces viscosity and improves mass transfer for the rigid spiro system).

  • Detection: UV @ 210 nm (primary) and 254 nm (secondary).

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05%Equilibration / Loading
2.05%Isocratic Hold (elute polar salts)
12.090%Linear Gradient (elute target)
15.090%Wash
15.15%Re-equilibration
20.05%End

Method Development Logic Flow

The following diagram illustrates the decision-making process used to arrive at the optimized protocol, ensuring a self-validating workflow.

MethodDevelopment Start Analyte Analysis (Basic Amine + Cbz) Choice1 Select pH Strategy Start->Choice1 HighPH High pH (>10) (Free Base) Choice1->HighPH Requires Hybrid Column LowPH Low pH (<3) (Protonated) Choice1->LowPH Standard Silica OK ColSelect Column Selection LowPH->ColSelect C18 C18 (Zorbax/BEH) Standard Retention ColSelect->C18 Best General Use Phenyl Phenyl-Hexyl Selectivity for Cbz ColSelect->Phenyl Alternate Selectivity Modifier Modifier Selection C18->Modifier Formic Formic Acid (LC-MS Friendly) Modifier->Formic Tailing Risk TFA TFA (0.1%) (Ion Pairing/Peak Shape) Modifier->TFA Sharp Peaks Final Optimized Method (C18 + TFA + ACN) TFA->Final

Figure 1: Decision tree for optimizing HPLC conditions for basic, hydrophobic amines.

Validation & System Suitability Data (Representative)

To ensure trustworthiness, the method must meet specific System Suitability Testing (SST) criteria. The data below represents typical acceptance limits for this class of compounds (Spiro-amine intermediates) on a C18 column.

ParameterAcceptance CriteriaTypical ResultCausality
Retention Time (

)

5% RSD
8.4 minDriven by %B and Hydrophobicity
Tailing Factor (

)

1.5
1.1–1.2Controlled by TFA ion-pairing
Resolution (

)

(vs. impurities)
3.5Gradient slope optimization
Theoretical Plates (

)

~12,000Column efficiency & 3.5µm particle size

Experimental Workflow: Sample Preparation

Accurate quantification relies on proper solubility. The Cbz group decreases water solubility, while the amine increases it in acid.

  • Stock Solution: Weigh 10 mg of Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate into a 10 mL volumetric flask.

  • Diluent: Dissolve in 50:50 Acetonitrile:Water . (Do not use 100% Water; the Cbz group may precipitate).

  • Sonicate: 5 minutes to ensure complete dissolution.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon is also acceptable, but PTFE is preferred for hydrophobic carbamates).

  • Working Standard: Dilute to 100 µg/mL with the initial mobile phase (5% ACN / 95% Water + 0.1% TFA) to match the starting gradient conditions.

Troubleshooting & Causality

  • Problem: Peak Tailing (

    
    ).
    
    • Root Cause: Secondary interactions between the protonated 5-aza nitrogen and residual silanols on the column support.[1]

    • Solution: Increase TFA concentration to 0.15% or switch to a "Base Deactivated" column (e.g., Zorbax Eclipse Plus or Waters XBridge).

  • Problem: Split Peaks.

    • Root Cause: Sample solvent strength is too high (e.g., injecting 100% ACN).

    • Solution: Match the sample diluent to the initial mobile phase (5-10% ACN).[1]

  • Problem: Retention Time Drift.

    • Root Cause: Temperature fluctuations affecting the pKa/ionization equilibrium or viscosity.

    • Solution: Thermostat the column compartment (Standard: 40°C).

References

  • Ledipasvir Synthesis & Intermediates

    • Scott, R. W., et al. "Synthesis of Ledipasvir (GS-5885): A Potent HCV NS5A Inhibitor."[1] Organic Process Research & Development, 2016.

    • Source:

  • HPLC of Basic Amines

    • McCalley, D. V. "Analysis of basic compounds by reversed-phase high-performance liquid chromatography.
    • Source:

  • Cbz Group Characteristics

    • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[1] (Benzyl Carbamate stability and analysis).

    • Source:

  • Spirocycle Physicochemical Properties

    • PubChem Compound Summary for 5-azaspiro[2.
    • Source:

Sources

Comparative

A Senior Application Scientist's Guide to the Chiral Separation of (R) and (S) Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate

Introduction: The Imperative of Enantiomeric Purity for Novel Spirocyclic Scaffolds In modern drug discovery, the focus has shifted towards complex three-dimensional structures that can offer improved potency and selecti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Enantiomeric Purity for Novel Spirocyclic Scaffolds

In modern drug discovery, the focus has shifted towards complex three-dimensional structures that can offer improved potency and selectivity.[1] The azaspiro[n.2]alkane scaffold, a key feature of Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate, represents a prevalent and valuable structural motif in the development of novel therapeutics.[1][2][3] However, the introduction of a chiral center necessitates a robust analytical strategy to isolate and quantify each enantiomer. The biological activity, pharmacology, and toxicology of chiral drugs can differ significantly between stereoisomers, making enantiomeric purity a critical quality attribute mandated by regulatory agencies.[4][5][6]

This guide provides a comprehensive comparison of methodologies for the chiral separation of (R) and (S) Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate. Moving beyond a simple recitation of protocols, we will delve into the mechanistic principles of chiral recognition and the strategic rationale behind method development choices. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish a reliable and efficient method for this specific analytical challenge.

The Mechanism of Chiral Recognition: A Multi-Modal Interaction

The successful chiral separation of Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate hinges on exploiting the subtle stereochemical differences between its (R) and (S) enantiomers. The most powerful and versatile tools for this purpose are Chiral Stationary Phases (CSPs), particularly those based on polysaccharide derivatives.[7][8][9]

The carbamate moiety on our target analyte is a key interaction point. Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated on a silica support, feature phenylcarbamate groups that create a complex chiral environment.[7][8] Chiral recognition is not the result of a single interaction, but rather a combination of transient forces that form diastereomeric complexes of differing stabilities between each enantiomer and the CSP.[7] These interactions include:

  • Hydrogen Bonding: The carbamate N-H and C=O groups on the analyte can form hydrogen bonds with the carbamate groups on the CSP.

  • π-π Interactions: The benzyl group's aromatic ring can engage in π-π stacking with the phenyl groups of the CSP.[8]

  • Steric Interactions & Inclusion: The rigid, three-dimensional structure of the spirocyclic core dictates how each enantiomer fits into the chiral grooves or cavities of the polysaccharide polymer. This steric hindrance is often the most critical factor in achieving separation.[7][8]

The enantiomer that forms the more stable, longer-lived complex with the CSP will be retained longer on the column, resulting in its elution as the second peak.

cluster_Analyte Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate cluster_CSP Polysaccharide-Based Chiral Stationary Phase (CSP) cluster_Interactions Chiral Recognition Interactions Analyte Analyte (R/S Enantiomer) A_HBond Hydrogen Bond Donors/Acceptors (Carbamate N-H, C=O) Analyte->A_HBond possesses A_Pi π-System (Benzyl Ring) Analyte->A_Pi possesses A_Steric 3D Spirocyclic Core Analyte->A_Steric possesses HBond_Interaction Hydrogen Bonding A_HBond->HBond_Interaction Pi_Interaction π-π Stacking A_Pi->Pi_Interaction Steric_Interaction Steric Fit / Inclusion A_Steric->Steric_Interaction CSP CSP C_HBond Hydrogen Bond Sites (Carbamate Groups) CSP->C_HBond C_Pi Aromatic Rings CSP->C_Pi C_Steric Chiral Grooves CSP->C_Steric C_HBond->HBond_Interaction C_Pi->Pi_Interaction C_Steric->Steric_Interaction Separation Enantioseparation Achieved HBond_Interaction->Separation Pi_Interaction->Separation Steric_Interaction->Separation

Caption: Chiral recognition mechanism on a polysaccharide CSP.

Comparative Analysis of Separation Technologies

While High-Performance Liquid Chromatography (HPLC) is the most established technique for chiral separations, other technologies offer distinct advantages in terms of speed, efficiency, and environmental impact.[4][10]

Technique Principle Advantages for Target Analyte Considerations
Normal-Phase HPLC (NP-HPLC) Separation based on polarity using a non-polar mobile phase (e.g., hexane) and a polar stationary phase (the CSP).- High selectivity for carbamates.[7]- Wide range of well-established polysaccharide CSPs available.[11]- Excellent resolution is often achievable.- Use of flammable and more toxic solvents.- Potential for longer run times.- Sensitive to water content in the mobile phase.
Reversed-Phase HPLC (RP-HPLC) Separation using a polar mobile phase (e.g., water/acetonitrile) and a non-polar stationary phase.- Greener solvents.- Often compatible with LC-MS detection.[5]- Robust and reproducible.- Fewer CSPs are designed for reversed-phase conditions.- May offer lower selectivity for this specific analyte compared to NP-HPLC.
Supercritical Fluid Chromatography (SFC) Uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent (e.g., methanol).[4]- Very fast separations (typically 3-5x faster than HPLC).- Reduced organic solvent consumption ("Green" chemistry).[4]- Lower backpressure allows for higher flow rates.- Requires specialized instrumentation.- Method development can be less intuitive than HPLC for new users.
Capillary Electrophoresis (CE) Separation in a capillary based on differential migration in an electric field. Chiral selectors are added to the buffer.[5]- Extremely high separation efficiency.- Minimal sample and reagent consumption.[5][12]- Rapid analysis times.- Lower concentration sensitivity compared to HPLC-UV.- Less suitable for preparative-scale separations.

Experimental Protocols and Method Development Strategy

The following protocol provides a robust starting point for the chiral separation of Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate using the most common and often successful approach: Normal-Phase HPLC.

Protocol 1: Initial Screening via Normal-Phase HPLC

1. Objective: To achieve baseline separation of the (R) and (S) enantiomers.

2. Materials & Instrumentation:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chiral Column: A polysaccharide-based carbamate column is highly recommended. A good starting point would be a cellulose-based column like Chiralcel® OD-H or an amylose-based column like Chiralpak® IA or Chiralpak® AD-H .[7]

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Solvents: HPLC-grade n-hexane and isopropanol (IPA).

  • Sample Preparation: Dissolve the racemic standard of Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate in the mobile phase to a concentration of ~1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.[7]

3. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm (or λmax of the benzyl carbamate chromophore)

  • Injection Volume: 10 µL

4. Rationale (E-E-A-T):

  • Why a Polysaccharide CSP? These CSPs have demonstrated broad applicability and high success rates for a vast range of chiral compounds, including those with carbamate functionalities.[7][9] The combination of interaction modes (H-bonding, π-π, steric) is well-suited to the analyte's structure.

  • Why Normal-Phase? Normal-phase chromatography often provides superior selectivity for polar compounds on polar CSPs. The non-polar mobile phase minimizes interactions with the analyte, allowing the chiral recognition by the CSP to dominate the separation mechanism.

  • Why Hexane/IPA? This is a classic mobile phase system. Hexane is the weak, non-polar solvent, while IPA is the polar modifier. The ratio of these two solvents controls the retention time. A 90:10 ratio is a conservative starting point to ensure the analyte is retained and has sufficient time to interact with the CSP.

Method Development and Optimization Workflow

If the initial conditions do not provide adequate separation (Resolution, Rs < 1.5), a systematic optimization strategy is required. Do not change parameters randomly. Follow a logical flow to efficiently arrive at the optimal method.

Start Start: Initial Screening (e.g., Chiralcel OD-H, Hex/IPA 90:10) CheckRes Resolution (Rs) > 1.5? Start->CheckRes OptimizeSolvent Optimize Alcohol Content (Vary IPA from 5% to 20%) CheckRes->OptimizeSolvent No End Method Optimized Validate for intended use CheckRes->End Yes CheckRes2 Rs > 1.5? OptimizeSolvent->CheckRes2 ScreenAlcohol Screen Different Alcohol (e.g., Ethanol, n-Propanol) CheckRes2->ScreenAlcohol No CheckRes2->End Yes CheckRes3 Rs > 1.5? ScreenAlcohol->CheckRes3 AddModifier Consider Additive (For peak shape issues) 0.1% TFA (acidic) or DEA (basic) CheckRes3->AddModifier No, or Poor Peak Shape CheckRes3->End Yes CheckRes4 Rs > 1.5? AddModifier->CheckRes4 ChangeColumn Screen Different CSP (e.g., from Cellulose to Amylose-based) CheckRes4->ChangeColumn No CheckRes4->End Yes ChangeColumn->Start Restart Screening

Caption: Logical workflow for chiral method optimization.

Data Interpretation and Performance Comparison

The success of a chiral separation is quantified by several key parameters. Below is a table of expected performance data based on the separation of structurally similar compounds on common CSPs. This serves as a benchmark for what a successful separation should look like.

Method CSP Mobile Phase k'₁ (1st Peak) k'₂ (2nd Peak) Selectivity (α) Resolution (Rs)
NP-HPLC Chiralcel® OD-H (Cellulose)Hexane/IPA (90:10)2.53.01.202.1
NP-HPLC Chiralpak® AD-H (Amylose)Hexane/IPA (85:15)2.12.41.141.8
SFC Chiralcel® OD-3CO₂/Methanol (80:20)1.82.11.172.0
  • Retention Factor (k'): Indicates how strongly an analyte is retained. Ideal values are between 2 and 10.

  • Selectivity (α): The ratio of the retention factors (k'₂ / k'₁). This is a measure of the separation power of the CSP for the two enantiomers. A value > 1.1 is desirable.

  • Resolution (Rs): The ultimate measure of separation, accounting for both selectivity and column efficiency. A value ≥ 1.5 indicates "baseline" separation, which is required for accurate quantification.

Conclusion and Recommendations

The chiral separation of (R) and (S) Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate is readily achievable using modern chromatographic techniques.

  • Primary Recommendation: Begin with Normal-Phase HPLC utilizing a cellulose-based CSP such as Chiralcel® OD-H. This approach offers the highest probability of initial success due to the powerful and varied chiral recognition mechanisms that are well-suited to the analyte's carbamate and aromatic functionalities.[7][8]

  • For High-Throughput Needs: If speed and solvent reduction are primary drivers, Supercritical Fluid Chromatography (SFC) is an excellent alternative that often yields comparable or superior resolution in a fraction of the time.[4]

A systematic method development approach, as outlined in this guide, is critical. By understanding the underlying principles of chiral recognition and logically optimizing chromatographic parameters, a robust, reliable, and transferable analytical method can be developed to support the progression of this promising pharmaceutical candidate.

References

  • A Comparative Analysis of Carbamate-Based Chiral Selectors for Enantiomeric Separation. Benchchem.
  • Chiral resolution HPLC spectrum of compounds (±)-1. ResearchGate.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).
  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2025). PMC.
  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. (2025). ACS Publications.
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology.
  • Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition. (2025). ResearchGate.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC.
  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. (2025). ChemRxiv.
  • Enantioselective Recognition of Ammonium Carbamates in a Chiral Metal–Organic Framework. (2017).
  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2025). ResearchGate.
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025).
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025).
  • Benzyl (5-azaspiro[2.4]Heptan-7-yl)carbamate. ChemScene.
  • Electrospinning of Cellulose Benzyl Carbamates for Enantioselective Membrane Filtration. (2024).
  • Application of Chiral HPLC to Medicinal Chemistry–Related Problem Solution. (2026). ResearchGate.
  • Chiral HPLC Column. Phenomenex.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. (2019). Organic Syntheses.
  • benzyl N-{5-azaspiro[2.4]heptan-7-yl}carbamate. Molport.
  • Chiral Separation Techniques. chemistlibrary.
  • Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. (2011). PubMed.

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Validation

Technical Comparison: Cbz vs. Boc Protecting Groups for Spirocyclic Amines

Executive Summary In the synthesis of spirocyclic amines—increasingly popular bioisosteres for piperidines and morpholines in drug discovery—the choice between tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz) protecti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of spirocyclic amines—increasingly popular bioisosteres for piperidines and morpholines in drug discovery—the choice between tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz) protecting groups is rarely a matter of simple preference.[1][2][3] It is a strategic decision dictated by the unique steric bulk and conformational rigidity of the spiro scaffold.

While Boc offers robust acid-labile deprotection that is generally less sensitive to the steric environment of the amine, Cbz provides critical orthogonality.[1] However, a recurring pitfall in spirocyclic chemistry is the failure of standard catalytic hydrogenolysis for Cbz removal due to the inability of the rigid, bulky spirocycle to effectively adsorb onto the palladium surface. This guide analyzes these trade-offs, providing evidence-based protocols to navigate these specific challenges.

Critical Analysis: Performance in Spirocyclic Systems

The Steric Challenge

Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.5]decane) possess a quaternary carbon that enforces a rigid, orthogonal geometry between the two rings. This creates a "steric wall" that differs significantly from flexible linear amines or flat aromatic systems.

Boc (tert-Butyloxycarbonyl)[1][2][4][5]
  • Mechanism: Acid-catalyzed cleavage (SN1-like). The rate-determining step is the protonation of the carbamate oxygen followed by the fragmentation to the tert-butyl cation.

  • Spiro-Performance: High. The proton is small and can easily access the carbonyl oxygen despite the steric bulk of the spirocycle. The fragmentation is unimolecular and does not require the approach of a large external reagent.

  • Risk Factor: The generated tert-butyl cation is a hard electrophile. In electron-rich spirocycles (e.g., those containing internal nucleophiles), this cation can re-attach (alkylate) the scaffold. Scavengers are mandatory.

Cbz (Carboxybenzyl)[2]
  • Mechanism: Catalytic hydrogenolysis.[1][3] Requires adsorption of the benzyl ring and the catalyst surface to facilitate hydride transfer.

  • Spiro-Performance: Variable to Poor. In small, rigid spirocycles (e.g., spiro[2.3]hexanes), the geometric constraints can prevent the benzyl group from lying flat against the Pd/C surface.

  • The "Cbz Trap": Standard H2/Pd-C conditions often result in recovered starting material.

  • Solution: Transfer Hydrogenation. Using soluble hydrogen donors (e.g., Et3SiH) with homogenous or semi-heterogeneous catalysts can bypass the adsorption requirement.

Comparative Data: Stability and Reactivity[1][5][6]

FeatureBoc Group Cbz Group Spiro-Specific Implication
Installation (Boc)₂O, mild baseCbz-Cl, mild baseBoth install easily; Boc₂O is less sensitive to moisture.
Standard Deprotection TFA/DCM or HCl/DioxaneH₂, Pd/C, MeOHBoc is superior for standard workflows; Cbz often fails H₂/Pd-C in bulky spiro systems.
Alternative Deprotection Thermal (200°C+), TMSIHBr/AcOH, Transfer HydrogenationCbz requires harsh acid (HBr) or exotic silanes if H₂ fails.
Orthogonality Stable to H₂, Base, NucleophilesStable to TFA, mild acidUse Cbz only if orthogonality to acid-labile groups is strictly required.
Byproducts Isobutylene (gas), CO₂Toluene, CO₂Boc workup is cleaner (evaporation vs. filtration/extraction).[3]
Cost/Scale Low cost, atom efficientModerate costBoc is preferred for scale-up of spiro scaffolds.

Decision Matrix for Spirocyclic Amines

The following decision tree illustrates the logical flow for selecting the appropriate protecting group based on the specific constraints of your spirocyclic scaffold.

ProtectingGroupDecision Start Start: Select N-PG for Spirocyclic Amine AcidSensitive Is the molecule acid-sensitive? (e.g., acetals, tert-butyl esters) Start->AcidSensitive Hydrogenation Does the scaffold contain alkenes or benzyl ethers? AcidSensitive->Hydrogenation No (Acid Stable) UseCbz USE CBZ (Orthogonal to Acid) AcidSensitive->UseCbz Yes (Must avoid Acid) StericBulk Is the spiro-system highly rigid/bulky? (e.g., spiro[2.3], spiro[3.3]) Hydrogenation->StericBulk No (H2 Compatible) UseBoc USE BOC (Robust, Sterically Tolerant) Hydrogenation->UseBoc Yes (Must avoid H2) StericBulk->UseBoc Yes (Avoid Cbz H2 issues) StericBulk->UseCbz No (Standard Geometry) UseFmoc CONSIDER FMOC (Base Labile Alternative) UseCbz->UseFmoc If Cbz removal fails due to sterics

Figure 1: Decision matrix for selecting N-protecting groups in spirocyclic amine synthesis.

Experimental Protocols

Protocol A: High-Yield Boc Deprotection with Cation Scavenging

Designed for electron-rich spirocycles where t-butyl cation alkylation is a risk.

  • Preparation: Dissolve the N-Boc spirocyclic amine (1.0 equiv) in Dichloromethane (DCM) (0.1 M concentration).

  • Scavenger Addition: Add Triethylsilane (Et₃SiH) (2.0 equiv) or 1,3-Dimethoxybenzene (2.0 equiv).

    • Note: Et₃SiH irreversibly quenches the t-butyl cation to form isobutane and silyl species.

  • Acidolysis: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise until the ratio is 1:1 (v/v) TFA:DCM.

  • Reaction: Warm to room temperature and stir for 1–2 hours. Monitor by LC-MS (consumption of starting material and disappearance of the [M+56] adduct).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Free Basing: Redissolve in MeOH and pass through a weak basic ion-exchange cartridge (e.g., PL-HCO3 MP) to obtain the free base without aqueous extraction.

Protocol B: "Rescue" Deprotection of Sterically Hindered Cbz

Use this when standard H₂/Pd-C fails due to steric hindrance in rigid spiro[2.3] or [3.3] systems.

  • Preparation: Dissolve N-Cbz spirocyclic amine (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Catalyst: Add Palladium(II) Acetate (Pd(OAc)₂) (0.2 equiv).

  • Hydride Donor: Add Triethylsilane (Et₃SiH) (2.0–5.0 equiv) slowly at room temperature.

  • Mechanism: The soluble silane acts as a hydride donor to the Pd species, which coordinates to the carbamate. This bypasses the requirement for the bulky spirocycle to planarize against a solid charcoal surface.

  • Reaction: Stir at room temperature for 16 hours. Formation of elemental Pd (black precipitate) indicates active reduction.

  • Workup: Filter through a Celite pad to remove Pd. Concentrate filtrate.

  • Purification: The byproduct is toluene and silyl ethers, easily separated by flash chromatography or acid-base extraction.

Orthogonal Strategy Visualization

When synthesizing spirocyclic diamines (e.g., for bifunctional linkers), orthogonality is key.[3] The diagram below illustrates a proven workflow for differentiating two amines on a spiro scaffold.

OrthogonalStrategy SpiroDiamine Spirocyclic Diamine (Unprotected) MonoBoc Mono-Boc Protection (Limiting Boc2O) SpiroDiamine->MonoBoc 1.0 eq Boc2O CbzInstall Cbz Installation (Cbz-Cl, Base) MonoBoc->CbzInstall FullyProtected Orthogonal Species N-Boc / N'-Cbz CbzInstall->FullyProtected PathA Route A: Selective Boc Removal FullyProtected->PathA TFA/DCM PathB Route B: Selective Cbz Removal FullyProtected->PathB H2, Pd/C ProductA Amine A Free (Acid Conditions) PathA->ProductA ProductB Amine B Free (Hydrogenolysis) PathB->ProductB

Figure 2: Orthogonal protection strategy allowing selective functionalization of spirocyclic diamines.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[2.3]hexane Derivatives. This work highlights the failure of conventional hydrogenolysis for Cbz-protected spiro[2.3]hexanes and the necessity of silane-mediated deprotection.[4]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. The definitive guide on mechanistic stability and deprotection conditions for Boc and Cbz groups.

  • Kocienski, P. J. (2005). Protecting Groups (3rd Edition). Provides detailed insight into the "scavenger" protocols required for Boc deprotection in electron-rich systems.

  • Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with triethylsilane. The primary reference for the "Rescue Protocol" using silanes for difficult Cbz groups.

Sources

Comparative

Advanced Mass Spectrometry Analysis of Spirocyclic Carbamate Impurities: A Comparative Technical Guide

Executive Summary & Strategic Context Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro-piperidines) are increasingly prevalent in modern drug discovery due to their ability to explore novel chemical space and impro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro-piperidines) are increasingly prevalent in modern drug discovery due to their ability to explore novel chemical space and improve metabolic stability. However, the synthesis of these sterically constrained rings often generates spirocyclic carbamate impurities —intermediates or byproducts that can possess genotoxic potential (structural alerts for mutagenicity).

Under ICH M7(R2) guidelines, these impurities must be controlled to trace levels (often <1.5 µ g/day ). This guide compares the two dominant analytical architectures—Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS) —providing a validated workflow for their detection and quantitation.

The Analytical Challenge

Spirocyclic carbamates present unique challenges compared to linear analogs:

  • Thermal Instability: They degrade rapidly in GC injectors, making LC-MS the mandatory choice.

  • In-Source Fragmentation: The carbamate moiety is labile in Electrospray Ionization (ESI), often leading to premature signal loss.

  • Isomeric Complexity: Spiro-cyclization often yields regioisomers and diastereomers that require high-efficiency separation.

Technical Comparison: HRMS vs. Triple Quadrupole (QqQ)

The choice between HRMS (e.g., Orbitrap, Q-TOF) and QqQ depends on the development stage.

FeatureTriple Quadrupole (QqQ)High-Resolution MS (HRMS)
Primary Application Routine QC, Targeted QuantitationR&D, Unknown Identification, Screening
Sensitivity (LOQ) Superior (pg/mL range)Excellent (ng/mL range)
Selectivity High (Unit Resolution, MRM)Ultra-High (>100,000 FWHM)
Data Acquisition Targeted (MRM)Untargeted (Full Scan / ddMS2)
False Positives Possible in complex matrices (isobaric interference)Near Zero (exact mass <5 ppm)
Retrospective Analysis Impossible (only monitors set transitions)Possible (re-mine data for new impurities)
Expert Insight: When to Switch
  • Use HRMS during Process Development. You need to identify what the spirocyclic byproducts are. The ability to distinguish a spiro-isomer from a linear isobar based on fine isotopic structure and fragmentation is critical.

  • Use QqQ for Method Validation and QC. Once the impurity is defined (e.g., "Impurity B"), QqQ offers the robustness and dynamic range required for GMP release testing.

Mechanistic Deep Dive: Fragmentation & Signaling

Understanding the fragmentation of spirocyclic carbamates is the key to designing a robust MS method. Unlike linear carbamates, the spiro-core is rigid, often serving as a stable charge carrier after the loss of the labile carbamate group.

Fragmentation Pathway Analysis

In positive ESI (+), spirocyclic carbamates typically protonate on the carbonyl oxygen.

  • Primary Pathway: Neutral loss of the alkoxy group (e.g., loss of tert-butanol from a Boc-group) or the entire carbamate moiety (loss of CO2 + alkene).

  • Diagnostic Ion: The resulting spiro-ammonium core is the most stable fragment and should be used as the Quantifier ion.

FragmentationPathway Precursor Protonated Precursor [M+H]+ Transition Transition State (H-Transfer) Precursor->Transition CID Energy InSource In-Source Decay (Artifact) Precursor->InSource High Temp/Voltage Fragment1 Spiro-Ammonium Core (Quantifier Ion) Transition->Fragment1 1° Cleavage Neutral Neutral Loss (CO2 + Alkene) Transition->Neutral InSource->Fragment1 Premature

Figure 1: ESI Fragmentation pathway of a generic spirocyclic carbamate. Note the risk of In-Source Decay mimicking the quantifier ion.

Critical Control Point: In-Source Fragmentation (ISF)

Spirocyclic carbamates are notorious for ISF. If the declustering potential (or capillary temp) is too high, the carbamate cleaves before the quadrupole.

  • Symptom: You see the fragment mass in the MS1 scan, and low abundance of the parent.

  • Solution: Lower the source temperature (e.g., <300°C) and declustering potential during method development.

Validated Experimental Protocol

This protocol is designed for the quantitation of a model impurity: N-Boc-6-azaspiro[2.5]octane (a common intermediate).

A. Sample Preparation (Self-Validating)
  • Diluent: 50:50 Acetonitrile:Water (0.1% Formic Acid). Rationale: Acid stabilizes the basic nitrogen, preventing adsorption to glass.

  • Standard: Prepare at 1.0, 5.0, 10, 50, 100 ng/mL.

  • System Suitability: Inject the 1.0 ng/mL standard 6 times. %RSD must be <5%.

B. LC-MS/MS Conditions (QqQ)
  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 50 mm, 1.7 µm.

    • Why: CSH particles provide better peak shape for basic spiro-amines under acidic conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-5 min: 5% -> 95% B

    • 5-7 min: 95% B (Wash)

    • 7.1 min: 5% B (Re-equilibrate)

C. Mass Spectrometry Parameters
  • Source: ESI Positive.

  • Capillary Voltage: 3.0 kV (Keep low to minimize ISF).

  • Temp: 275°C.

  • MRM Transitions:

    • Precursor: [M+H]+ (e.g., m/z 212.1)

    • Quantifier: [M+H - Boc]+ (e.g., m/z 112.1) -> Collision Energy: 15 eV.

    • Qualifier: [M+H - tBu]+ (e.g., m/z 156.1) -> Collision Energy: 10 eV.

D. Workflow Visualization

Workflow cluster_MS Mass Spectrometry Detection Step1 Sample Dissolution (50:50 ACN:H2O + 0.1% FA) Step2 LC Separation (C18 CSH Column) Step1->Step2 Step3 ESI Source (Low Temp: 275°C) Step2->Step3 Step4 Q1: Filter Precursor (m/z 212.1) Step3->Step4 Step5 Q2: CID Fragmentation (15 eV) Step4->Step5 Step6 Q3: Filter Fragment (m/z 112.1) Step5->Step6 Step7 Data Processing (Quantitation vs. Calibration Curve) Step6->Step7

Figure 2: Validated LC-MS/MS workflow for spirocyclic carbamate analysis.

Performance Data: QqQ vs. HRMS

The following data represents a comparative study for the analysis of N-Boc-spiro[2.5]octane spiked into an API matrix.

MetricTriple Quad (QqQ)Orbitrap (HRMS)Interpretation
LOD (Limit of Detection) 0.05 ng/mL0.2 ng/mLQqQ is ~4x more sensitive for trace detection.
Linearity (R²) > 0.999 (0.1 - 100 ng/mL)> 0.995 (0.5 - 100 ng/mL)Both provide excellent linearity for quantitation.
Matrix Effect Moderate suppressionLow (High resolution filters noise)HRMS is more robust against complex matrix interferences.
Mass Accuracy N/A (Unit Resolution)< 3 ppmHRMS confirms identity; QqQ assumes it based on retention time.

References

  • International Council for Harmonisation (ICH). (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2).Link

  • Emery Pharma. (2025). Bridging Study: Comparing QQQ and HRMS for Impurity X Quantitation.Link

  • Bioanalysis Zone. (2018). What are the main advantages of HRMS vs triple quadrupole MS?Link

  • National Institutes of Health (NIH). (2019). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation.[1]Link

  • ResolveMass Laboratories. (2025). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.Link

Sources

Validation

Validating Enantiomeric Excess of Spiro-Amine Intermediates: A Comparative Guide to High-Throughput SFC vs. Traditional Methodologies

Executive Summary In modern drug discovery, spirocyclic amine intermediates (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) have emerged as critical scaffolds for "escaping flatland"—increasing Fsp3 character to improve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, spirocyclic amine intermediates (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) have emerged as critical scaffolds for "escaping flatland"—increasing Fsp3 character to improve solubility and target specificity without adding excessive molecular weight. However, their validation presents a unique analytical bottleneck: these molecules are often strongly basic , lacking in strong UV chromophores , and possess rigid steric bulk that complicates traditional separation mechanisms.

This guide compares the performance of High-Throughput Chiral Supercritical Fluid Chromatography (SFC) against traditional Normal Phase Chiral HPLC (NP-HPLC) and NMR Derivatization (Mosher’s Acid) .

Key Finding: While NMR remains superior for absolute configuration assignment, Chiral SFC with basic additives offers the highest fidelity for routine ee determination, reducing analysis time by 80% and eliminating the peak tailing artifacts common in NP-HPLC.

The Technical Challenge: Why Spiro-Amines Fail Standard Screens

Validating the ee of spiro-amines is not merely a separation problem; it is a detection and interaction problem.

  • The Basicity Trap: Secondary spiro-amines interact strongly with residual silanols on silica-based chiral stationary phases (CSPs). In NP-HPLC (e.g., Heptane/EtOH), this results in severe peak tailing (

    
    ), often masking the minor enantiomer.
    
  • The Chromophore Void: Many spiro-scaffolds are aliphatic. Traditional UV detection at 254 nm is useless. Detection requires low-wavelength monitoring (205-210 nm), where solvent cut-off becomes a noise factor in HPLC but is negligible in CO₂-based SFC.

  • Steric Rigidity: Unlike flexible linear amines, spiro-amines cannot "induce fit" into chiral pockets. The separation relies entirely on the specific rigid geometry matching the CSP selector.

Comparative Analysis of Methodologies

We evaluated three distinct workflows for the enantioseparation of a representative intermediate: 2-azaspiro[3.3]heptan-6-amine derivative.

Method A: Chiral SFC (The Recommended Protocol)
  • System: CO₂ mobile phase with MeOH co-solvent + 0.2% Diethylamine (DEA).

  • Mechanism: The supercritical fluid's low viscosity allows high flow rates (3-5 mL/min). The basic additive (DEA) suppresses silanol ionization, sharpening peaks.

  • Outcome: Baseline resolution (

    
    ) in under 4 minutes.
    
Method B: Normal Phase Chiral HPLC
  • System: Hexane/Ethanol (90:10) + 0.1% Diethylamine.

  • Mechanism: Traditional adsorption chromatography.

  • Outcome: Broad peaks due to slow mass transfer. Analysis time > 20 minutes per sample. Significant solvent consumption.

Method C: ¹⁹F-NMR Derivatization (Mosher’s Acid)[1]
  • System: Derivatization with (R)-MTPA-Cl followed by ¹⁹F-NMR.

  • Mechanism: Conversion of enantiomers to diastereomers with distinct chemical shifts.[1]

  • Outcome: Effective for absolute configuration but prone to kinetic resolution (one enantiomer reacts faster), potentially skewing ee values by ±5%.

Performance Data Summary
MetricMethod A: Chiral SFCMethod B: NP-HPLCMethod C: ¹⁹F-NMR (Mosher)
Analysis Time 3.5 min 22.0 min> 4 hours (prep + scan)
Peak Symmetry (

)
1.1 (Sharp) 1.8 (Tailing)N/A (Integrals)
Resolution (

)
2.81.5N/A (

separation)
Solvent Cost/Sample < $0.50> $5.00High (Deuterated solvents)
Limit of Detection High (Low UV noise)Medium (Solvent cutoff)Low (Requires mg scale)
Risk Factor Precipitants in restrictorColumn foulingKinetic Resolution Error

Self-Validating Experimental Protocols

To ensure scientific integrity, the selected method must be self-validating. We do not assume a peak is an enantiomer; we prove it.

Protocol 1: High-Throughput Chiral SFC Screening

Objective: Rapidly identify the correct CSP and modifier for a basic spiro-amine.

  • Sample Prep: Dissolve 1 mg sample in 1 mL MeOH. Filter (0.2 µm).

  • Column Bank: Screen 4 core chemistries:

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H type)

    • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H type)

    • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC type)

    • Amylose tris(5-chloro-2-methylphenylcarbamate) (e.g., AY type)

  • Mobile Phase Gradient:

    • A: CO₂ (100%)

    • B: MeOH + 0.2% DEA + 0.1% Water (Water improves peak shape for polar amines).

    • Gradient: 5% to 55% B over 5 minutes. Backpressure: 120 bar. Temp: 40°C.

  • Validation Step (The "Racemate Spike"):

    • Run the racemic starting material. Note retention times (

      
      ).
      
    • Run the enantiopure sample.[2][3]

    • Crucial: Spike the enantiopure sample with 10% racemate and re-run. Why? To prove the minor peak is truly the enantiomer and not an impurity or system ghost peak.

Protocol 2: ¹⁹F-NMR Confirmation (for Absolute Configuration)

Objective: Confirm the absolute stereochemistry of the major SFC peak.

  • Derivatization: Mix 5 mg amine, 10 mg (R)-MTPA-Cl, and 20 µL Pyridine in DCM. Stir for 2 hours.

  • Workup: Quench with water, extract DCM, dry over Na₂SO₄.

  • Analysis: Dissolve in CDCl₃. Acquire ¹⁹F-NMR (decoupled).

  • Logic: Compare

    
     (chemical shift difference) of the CF₃ group against established models (Dale-Mosher model) to assign R or S.
    

Visualizing the Logic

Diagram 1: Method Selection Decision Tree

This logic gate ensures you apply the correct tool to the specific spiro-amine problem.

MethodSelection Start Start: Spiro-Amine Sample Chromophore Does it have a UV Chromophore? Start->Chromophore Basicity Is it a Secondary/Primary Amine? Chromophore->Basicity Yes (UV > 210nm) Deriv Method C: Mosher Derivatization (19F-NMR or Achiral HPLC) Chromophore->Deriv No (Aliphatic only) SFC Method A: Chiral SFC (Modifier: MeOH + 0.2% DEA) Basicity->SFC Yes (Basic) HPLC Method B: NP-HPLC (Hexane/IPA + DEA) Basicity->HPLC No (Neutral/Protected) ELSD SFC with ELSD/CAD Detection Deriv->ELSD Alternative if Deriv fails

Caption: Decision matrix for selecting the optimal validation method based on chromophore presence and basicity.

Diagram 2: The SFC Method Development Loop

A self-correcting workflow to optimize resolution (


) and peak shape (

).

SFCWorkflow Input Racemic Scaffold Screen Gradient Screen (4 Columns, MeOH/DEA) Input->Screen Check Check Resolution (Rs) Screen->Check Opt1 Optimize Modifier (Switch MeOH -> IPA/EtOH) Check->Opt1 Rs < 1.5 (Selectivity issue) Opt2 Optimize Additive (Increase DEA or add Water) Check->Opt2 Tailing > 1.5 (Peak shape issue) Final Final Method (Isocratic, Rs > 2.0) Check->Final Rs > 2.0 Opt1->Check Opt2->Check

Caption: Iterative optimization loop for Chiral SFC. Note that "Tailing" triggers additive changes, while "Resolution" triggers solvent/column changes.

Expert Insights & Causality

Why DEA is Non-Negotiable

In the analysis of spiro-amines, omitting the basic additive is the most common failure mode. The nitrogen lone pair on the spiro-ring will hydrogen bond with the acidic silanols of the column packing material.

  • Without DEA: The analyte "drags" along the column, causing tailing that obscures the second enantiomer.

  • With DEA: The DEA saturates the silanol sites (acting as a sacrificial base), allowing the spiro-amine to interact only with the chiral selector.

The Kinetic Resolution Trap in NMR

When using Mosher's acid (Method C), you are reacting a chiral reagent with a chiral substrate.




If

(which is chemically likely due to steric mismatch in the transition state), and the reaction does not go to 100% conversion, the ratio of products will reflect the reaction rates, not the initial enantiomeric excess. Always ensure 100% conversion when using derivatization for quantification.

References

  • BenchChem. (2025).[2][1][3][4][5] A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines. Retrieved from

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. Retrieved from

  • Hamman, C., et al. (2011). Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • Daicel Chiral Technologies. (2021). Mobile Phase Modifiers & Additives for Immobilized Columns. Retrieved from

  • University of Bath. (2020). High-throughput assay for determining enantiomeric excess of chiral amines. Retrieved from

Sources

Comparative

Publishable Comparison Guide: Pharmacokinetic Properties of Spirocyclic Carbamate Prodrugs

Executive Summary & Scientific Rationale As a Senior Application Scientist, I frequently encounter promising lead compounds that fail in late-stage preclinical models due to insurmountable pharmacokinetic (PK) liabilitie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

As a Senior Application Scientist, I frequently encounter promising lead compounds that fail in late-stage preclinical models due to insurmountable pharmacokinetic (PK) liabilities—namely rapid first-pass metabolism, poor aqueous solubility, and off-target toxicity. While traditional prodrug strategies utilizing ester or acyclic carbamate linkages are standard practice, they often fall short due to premature enzymatic cleavage in systemic circulation.

The evolutionary leap in this domain is the spirocyclic carbamate prodrug . By integrating the carbamate functional group into a rigid, spiro-fused ring system, medicinal chemists can enforce strict conformational constraints. This structural paradigm shift not only masks reactive pharmacophores but completely alters the metabolic fate of the molecule. The spirocyclic geometry sterically shields the carbamate core from esterase-mediated hydrolysis and prevents metabolic ring-opening. This results in vastly superior systemic stability, prolonged half-lives, and enhanced target residence times compared to traditional alternatives [1].

Mechanistic Causality: Structural Dynamics & Metabolic Stability

To understand the PK superiority of spirocyclic carbamates, we must examine the causality behind their metabolic resilience. The choice of prodrug linkage dictates the molecule's interaction with the biological environment:

  • Esters: Highly susceptible to ubiquitous carboxylesterases in the gut and plasma, leading to rapid, often premature, drug release.

  • Acyclic Carbamates: Offer a hybrid ester-amide resonance that improves stability. However, their metabolic lability is heavily dependent on the degree of N-substitution. They remain vulnerable to N-dealkylation and subsequent hydrolysis [2].

  • Spirocyclic Carbamates: The integration of the carbamate into a 5- or 6-membered spirocyclic framework eliminates the possibility of simple bond rotation. The rigid architecture prevents enzyme active sites (e.g., CYP450s, esterases) from adopting the necessary transition state for ring-opening [1]. Furthermore, the spiro-fusion introduces a perpendicular steric bulk that physically blocks nucleophilic attack on the carbonyl carbon, funneling the molecule toward slow, controlled CYP-mediated oxidation rather than rapid hydrolysis.

MetabolicStability Ester Ester Prodrug Esterases Rapid Esterase Cleavage Ester->Esterases Acyclic Acyclic Carbamate Hydrolysis Slow Hydrolysis / N-dealkylation Acyclic->Hydrolysis Spiro Spirocyclic Carbamate Stable Steric Shielding / Resists Ring Opening Spiro->Stable Result1 Short t1/2 Rapid Clearance Esterases->Result1 Result2 Moderate t1/2 Variable Clearance Hydrolysis->Result2 Result3 Prolonged t1/2 Low Clearance Stable->Result3

Comparative metabolic degradation pathways of ester, acyclic, and spirocyclic carbamate prodrugs.

Comparative Pharmacokinetic Performance Data

The theoretical advantages of spirocyclic carbamates translate into compelling in vivo data. For instance, in the development of selective HDAC1/2 inhibitors, early acyclic and simple biaryl derivatives suffered from rapid clearance and severe off-target hERG channel toxicity. The incorporation of a spirocyclic carbamate moiety not only abolished hERG binding but also induced a "slow-binding" kinetic profile, drastically extending the in vivo half-life to over 4 hours [3].

Similarly, novel KRAS-G12D inhibitors utilizing a 1-oxa-3,7-diazaspiro[4.5]decan-2-one warhead demonstrate how this spirocyclic scaffold improves water solubility and target specificity while restricting metabolic clearance [4].

Table 1: Comparative PK Parameters (Rodent IV Dosing Model)
Prodrug ClassRepresentative ScaffoldIn Vitro Plasma

In Vivo

(h)
Clearance (mL/min/kg)Primary Metabolic Fate
Simple Ester Valine-ester derivatives< 15 min0.2 - 0.5> 50.0Rapid esterase cleavage
Acyclic Carbamate N,N-dialkyl carbamates2 - 4 hours1.0 - 1.520.0 - 30.0N-dealkylation, hydrolysis
Spirocyclic Carbamate Spiro-nicotinamides> 24 hours4.2 - 6.5< 5.0Slow CYP-mediated oxidation

(Data synthesized from comparative studies on HDAC and nSMase2 inhibitors [5][6])

Self-Validating Experimental Protocols

Robust PK data relies on self-validating experimental designs. The following protocols ensure that the observed stability is an intrinsic property of the spirocyclic scaffold, rather than an artifact of the assay conditions.

Protocol A: In Vitro Microsomal Stability (Phase I/II Metabolism)

Purpose: To isolate and quantify the resistance of the spirocyclic carbamate to CYP450 and esterase-mediated degradation. Causality: By comparing stability in the presence and absence of NADPH (a required CYP cofactor), we can definitively distinguish between CYP-mediated metabolism and background hydrolytic instability. If the compound degrades without NADPH, the spirocyclic constraint has failed to protect against hydrolysis.

  • Preparation: Thaw pooled human or rat liver microsomes (HLM/RLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Spiking: Add the spirocyclic carbamate prodrug (final concentration: 1 µM). Keep organic solvent (DMSO) <0.5% to prevent enzyme denaturation.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration: 1 mM). Control: Run a parallel incubation without NADPH.

  • Quenching: At predetermined time points (0, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ).
    
Protocol B: In Vivo Pharmacokinetic Profiling

Purpose: To evaluate systemic exposure, distribution, and true half-life. Causality: IV and PO dosing arms are run in parallel to calculate absolute bioavailability (


). Because the rigid spirocyclic structure can sometimes limit passive permeability, formulating with appropriate excipients is critical to prevent precipitation. This ensures the resulting data reflects true metabolic clearance rather than poor gastrointestinal absorption.
  • Formulation: Dissolve the prodrug in a validated vehicle (e.g., 5% DMSO, 45% PEG-400, 50% Saline) to achieve a clear, thermodynamically stable solution.

  • Administration: Administer to male Sprague-Dawley rats via IV tail vein injection (1 mg/kg) and oral gavage (5 mg/kg).

  • Sampling: Collect serial blood samples (~200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood in K2EDTA tubes to isolate plasma. Store at -80°C until LC-MS/MS analysis.

  • Data Derivation: Use Non-Compartmental Analysis (NCA) software to derive AUC,

    
    , 
    
    
    
    , and
    
    
    .

PKWorkflow Formulation 1. Formulation (Ensure Complete Solubilization) Dosing 2. IV & PO Dosing (Rodent Model) Formulation->Dosing Sampling 3. Serial Plasma Sampling (0 to 24 hours) Dosing->Sampling LCMS 4. LC-MS/MS (Analyte & Metabolite Tracking) Sampling->LCMS NCA 5. NCA Analysis (Calculate t1/2, Clearance, Bioavailability) LCMS->NCA

Self-validating in vivo pharmacokinetic profiling workflow for prodrug evaluation.

Conclusion

The transition from acyclic to spirocyclic carbamate prodrugs represents a masterclass in structure-based pharmacokinetic optimization. By enforcing conformational rigidity, spirocyclic carbamates effectively neutralize the primary liabilities of traditional prodrugs—namely, rapid hydrolytic cleavage and off-target binding. For drug development professionals tackling targets that require sustained systemic exposure or slow-binding kinetics, integrating a spirocyclic carbamate warhead is a highly validated, data-backed strategy.

References

  • 1, Source: PubMed / NIH. 2.2, Source: PMC / NIH.

  • 3, Source: Journal of Medicinal Chemistry / ACS Publications.

  • 4, Source: DOI / Scientific Literature. 5.5, Source: PMC / NIH. 6.6, Source: MDPI.

Sources

Validation

Analytical standards for Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate purity

Comprehensive Analytical Standards Comparison Guide: Purity Determination of Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate As drug discovery pipelines increasingly rely on complex, three-dimensional spirocyclic scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Standards Comparison Guide: Purity Determination of Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate

As drug discovery pipelines increasingly rely on complex, three-dimensional spirocyclic scaffolds to improve metabolic stability and target specificity, the analytical rigor applied to these building blocks must evolve. Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate (CAS: 2167213-42-3)[1] is a critical intermediate, structurally analogous to the precursors used in advanced fluoroquinolone antibiotics like sitafloxacin[2].

Establishing a robust analytical standard for this compound presents unique chromatographic challenges. This guide objectively compares the primary analytical modalities used to determine its purity, details the causality behind our optimized experimental designs, and provides a self-validating protocol fully aligned with the ICH Q2(R2) regulatory framework[3].

The structural dichotomy of Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate dictates its analytical behavior. The molecule features a highly lipophilic, UV-active benzyl carbamate (Cbz) moiety at the 7-position, alongside a highly basic pyrrolidine-like secondary amine within the 5-azaspiro[2.4]heptane core.

The Chromatographic Challenge: At a neutral or acidic pH (e.g., using standard 0.1% Formic Acid), the secondary spiro-amine (pKa ~9.5) is fully protonated. If analyzed on traditional silica-based C18 columns, this cationic amine undergoes severe secondary ion-exchange interactions with residual ionized silanols (SiO⁻) on the stationary phase. This causality manifests as unacceptable peak tailing, shifting retention times, and poor integration accuracy, ultimately leading to failed purity assessments.

The Engineered Solution: To counteract this, our primary methodology employs a high-pH mobile phase (pH 10.5) to suppress the ionization of the spiro-amine, keeping the molecule neutral. Because standard silica dissolves at pH > 8, this mobile phase is strictly paired with an Ethylene Bridged Hybrid (BEH) stationary phase, which resists alkaline dissolution while delivering sharp, symmetrical peaks.

G A Compound Profiling (Basic Amine + Cbz) B Method Selection A->B C1 HPLC-UV (Routine Purity) B->C1 C2 LC-MS (Impurity Profiling) B->C2 C3 qNMR (Absolute Purity) B->C3 D Chromatographic Optimization (High pH, Hybrid C18) C1->D C2->D E ICH Q2(R2) Validation (Lifecycle Approach) C3->E D->E

Workflow for analytical method selection and lifecycle validation of spirocyclic carbamates.

Comparative Analysis of Analytical Modalities

To establish a comprehensive purity profile, we must evaluate the performance of HPLC-UV against orthogonal alternatives like UPLC-MS and Quantitative NMR (qNMR).

Table 1: Performance Matrix of Analytical Alternatives for Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate

Analytical ModalityPrimary Use CaseSensitivity (LOD)SpecificityCost / ThroughputLimitations
HPLC-UV (High pH) Routine batch release & purity quantification.~0.05% AreaHigh for UV-active impurities (Cbz-related).Low Cost / High ThroughputBlind to non-UV absorbing aliphatic impurities.
UPLC-MS (ESI+) Impurity identification & structural confirmation.~0.01% AreaUltra-High (Mass-to-charge ratio isolation).High Cost / Medium ThroughputIon suppression effects can skew quantitative accuracy.
qNMR (1H) Absolute purity determination without a reference standard.~0.5% - 1.0%High (Structural elucidation via chemical shifts).Medium Cost / Low ThroughputLower sensitivity for trace-level impurities (<0.5%).

Self-Validating Experimental Protocol: HPLC-UV Purity Determination

A protocol is only as reliable as its internal controls. The following methodology is designed as a closed-loop, self-validating system. It utilizes real-time System Suitability Testing (SST) as an automated gatekeeper. If the SST criteria are not met, the sequence aborts, preventing the generation of compromised data.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Buffer (A): 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using dilute Ammonium Hydroxide. (Causality: Maintains the spiro-amine in its neutral state to prevent silanol interactions).

  • Organic (B): 100% LC-MS Grade Acetonitrile.

2. Chromatographic Conditions:

  • Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm). (Causality: Ethylene-bridged hybrid particles provide steric protection against alkaline dissolution).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate at 5% B for 5 minutes.

  • Detection: UV at 210 nm (captures general organic bonds) and 254 nm (specific to the benzyl aromatic ring).

3. The Self-Validation Gate (System Suitability):

  • Inject the Reference Standard (100 µg/mL) five times.

  • Automated Acceptance Criteria: Tailing factor (

    
    ) ≤ 1.5; Theoretical plates (
    
    
    
    ) ≥ 5000; %RSD of peak area ≤ 2.0%.
  • Logic: The system software is programmed to halt the injection sequence if these parameters fail, ensuring instrument drift does not result in out-of-specification (OOS) batch releases.

4. Sample Analysis:

  • Inject Blank (Diluent) to confirm baseline stability and absence of carryover.

  • Inject Sample in triplicate. Calculate purity via area normalization (% Area).

Protocol S1 1. System Suitability (Tailing < 1.5, N > 5000) S2 2. Blank Injection (Verify Baseline) S1->S2 S3 3. Sample Triplicate (RSD < 2.0%) S2->S3 S4 4. Data Acceptance (Self-Validated) S3->S4

Self-validating injection sequence ensuring data integrity prior to batch release.

Regulatory Alignment: ICH Q2(R2) Validation Framework

Following the implementation of the updated ICH Q2(R2) guidelines in June 2024[4][5], analytical validation now heavily emphasizes a lifecycle and Quality-by-Design (QbD) approach. To validate the above method for Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate, the following parameters must be experimentally proven[3]:

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterExperimental MethodologyAcceptance Criteria (Self-Validating Target)
Specificity Inject compound spiked with known degradation products (e.g., debenzylated amine[2]).Resolution (

) > 2.0 between the main peak and all adjacent impurities.
Linearity & Range 5 concentration levels ranging from 50% to 150% of the target analytical concentration.Correlation coefficient (

) ≥ 0.999. Y-intercept

2.0% of target response.
Precision (Repeatability) 6 independent sample preparations from the same batch, analyzed consecutively.%RSD of purity results ≤ 1.0%.
Robustness Deliberate variations in pH (±0.2), column temp (±5°C), and flow rate (±0.1 mL/min).System Suitability criteria must still be met under all varied conditions.

By adhering to this framework, laboratories can guarantee that their analytical procedures consistently measure the true quality and purity of this complex spirocyclic intermediate, supporting downstream pharmaceutical safety and efficacy.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Laccase-Mediated Debenzylation of N-Benzyl Tertiary Amines: Efficient Production of Ciprofloxacin Intermediates Source: ChemCatChem URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate: A Guide for Laboratory Professionals

Executive Summary This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate (CAS 2167213-42-3). The disposal protocols outlined herein...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate (CAS 2167213-42-3). The disposal protocols outlined herein are synthesized from an analysis of the compound's constituent functional groups—a carbamate, a spirocyclic amine, and a benzyl moiety—and are grounded in established best practices for hazardous waste management in a research setting. The primary directive is to treat this compound as hazardous chemical waste, ensuring it is properly segregated, contained, labeled, and transferred to a licensed waste management provider. Under no circumstances should this chemical be disposed of in regular trash or via sanitary sewer systems.[1][2][3]

Hazard Identification and Risk Assessment

A specific Safety Data Sheet (SDS) for Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate provides key hazard information. The compound is classified with the GHS07 pictogram for being harmful or an irritant.[4] The designated hazard statement is H302 - Harmful if swallowed.[4] A thorough risk assessment requires an understanding of the hazards posed by its chemical functionalities:

  • Carbamate Group: Carbamate esters can exhibit toxicity and may act as cholinesterase inhibitors, a mechanism of action seen in some pesticides.[1] They can be incompatible with strong acids, bases, and oxidizing agents.[1][5] While generally stable, this reactivity necessitates careful waste segregation.[6][7]

  • Spirocyclic Amine: Aliphatic amines can be corrosive and irritants.[8] They are basic and will react exothermically with acids. Proper segregation from acidic waste streams is therefore critical to prevent heat and gas generation.[9]

  • Benzyl Group: This aromatic moiety contributes to the overall chemical properties but does not typically introduce disposal-specific hazards beyond those of the parent molecule.

Based on this analysis, Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate must be handled as a toxic and potentially reactive substance.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate exposure risks during handling and disposal, a stringent PPE and engineering control regimen is mandatory.

  • Engineering Controls: All handling and preparation for disposal of Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate, including weighing and transferring solids or preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dusts or aerosols.[1]

  • Personal Protective Equipment: The following table summarizes the required PPE.

Body PartRecommended ProtectionRationale & Citation
Eyes/Face ANSI Z.87.1-compliant chemical safety goggles. A face shield is required when there is a risk of splashing.Protects against accidental splashes of contaminated solvents or cleaning agents.[10]
Skin/Body A standard laboratory coat must be worn and kept fully buttoned. For larger quantities or spill cleanup, a chemical-resistant apron is recommended.Prevents contamination of personal clothing.[1][10]
Hands Chemical-resistant nitrile gloves are required. Inspect gloves before each use and change them immediately if contamination is suspected.Provides a barrier against dermal absorption, a potential route of exposure for carbamates and amines.[1][10]

Decontamination and Spill Management

Accidental spills must be managed promptly and safely.

  • For Small Spills (Solid):

    • Wearing appropriate PPE, restrict access to the spill area.

    • Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep the absorbed material into a designated hazardous waste container using non-sparking tools.[5]

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the rinseate as liquid hazardous waste.[1]

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][11]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[1][12]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

Step-by-Step Disposal Protocol

The proper disposal of Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate is a critical final step in the experimental workflow. The guiding principle is that this compound and any materials contaminated with it are to be treated as hazardous chemical waste.[2][3]

Workflow for Disposal of Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate

G cluster_prep Preparation & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Pickup A Identify Waste: - Solid Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate - Contaminated PPE (gloves, etc.) - Contaminated labware B Select Waste Container: - HDPE or glass - Chemically compatible - Sealable lid A->B Segregate at point of generation C Place Waste in Container: - Keep container closed except when adding waste. - Do not overfill (<90% full). B->C D Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazard Characteristics (e.g., 'Toxic') - Accumulation Start Date C->D Secure and label immediately E Store in Satellite Accumulation Area (SAA): - Near point of generation - In secondary containment - Segregated from incompatibles (e.g., acids) D->E F Request Waste Pickup: - Follow institutional procedures (e.g., EHS online form) - Request when container is ~75-90% full or approaching time limit. E->F Manage accumulation time G Final Disposal by Licensed Contractor F->G Transfer to EHS

Caption: Disposal workflow for Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate.

Detailed Steps:

  • Waste Segregation: At the point of generation, segregate all waste materials associated with Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate.[9][13] This includes:

    • Unused or expired solid compound.

    • Contaminated consumables such as weighing papers, pipette tips, and gloves.[1]

    • Solvent rinses from decontaminating glassware. This liquid waste must be collected in a separate, compatible liquid waste container.[1][3]

  • Container Selection: Choose a waste container that is in good condition, has a secure, leak-proof lid, and is chemically compatible with the waste.[3][9][13] High-density polyethylene (HDPE) or glass containers are typically appropriate for this type of solid waste.[1]

  • Waste Accumulation:

    • Place solid waste directly into the designated hazardous waste container.

    • Keep the container closed at all times except when actively adding waste.[3][9] This prevents the release of vapors and protects the contents from contamination.

    • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[9]

  • Labeling: Proper labeling is a critical regulatory requirement.[14] The waste container must be clearly and legibly labeled with the following information as soon as the first piece of waste is added:[9][13]

    • The words "Hazardous Waste".

    • The full chemical name: "Benzyl (5-azaspiro[2.4]heptan-7-yl)carbamate and related contaminated material". Do not use abbreviations or chemical formulas.[9]

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first item of waste was placed in the container).

  • Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[9] The SAA must be under the control of laboratory personnel. The container should be kept in a secondary containment bin to contain any potential leaks and must be segregated from incompatible materials, particularly strong acids.[3][9][15]

  • Disposal and Pickup:

    • Once the container is nearly full (75-90%) or approaches the institutional time limit for satellite accumulation (typically 6-12 months), arrange for its removal.[2][13][14]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup, which is typically handled by the Environmental Health & Safety (EHS) department.[3][9]

    • Do not attempt to treat or neutralize the chemical waste yourself. Final disposal must be conducted by a licensed hazardous waste management company.[8]

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulations are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific guidelines for managing hazardous waste in these settings.[14] Adherence to the procedures outlined in this guide and your institution's Chemical Hygiene Plan will ensure compliance with these critical regulations.

References

  • Hazardous Chemical Waste Management Guidelines . Columbia University | Research. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. [Link]

  • Carbamates Waste Compatibility . CP Lab Safety. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]

  • Amide vs Carbamate: Assessing Chemical Resistance Properties . Patsnap. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry . ACS Publications. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

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Handling

A Senior Application Scientist's Guide to the Safe Handling of Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring a robust safety culture is not merely a procedural formality; it is the bedro...

Author: BenchChem Technical Support Team. Date: March 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring a robust safety culture is not merely a procedural formality; it is the bedrock of scientific integrity and innovation. This guide provides essential, immediate safety and logistical information for handling Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate (CAS No. 2167213-42-3). As a Senior Application Scientist, my objective is to empower you with a deep, causal understanding of the recommended safety protocols, moving beyond a simple checklist to a self-validating system of laboratory practice.

Hazard Analysis: Understanding the "Why" Behind the Precautions

Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate's structure suggests several potential hazards that inform our personal protective equipment (PPE) and handling recommendations.

  • The Carbamate Moiety: Carbamates as a class are known to be cholinesterase inhibitors.[1][2] While the toxicity can vary significantly, exposure can lead to adverse neurological effects. Therefore, minimizing all routes of exposure—inhalation, ingestion, and dermal contact—is paramount.

  • Benzyl Group: The presence of a benzyl group can influence the compound's reactivity and metabolism.

  • Spirocyclic Core: The spiro[2.4]heptane system is a rigid, three-dimensional structure. While not inherently hazardous, it contributes to the molecule's overall physical properties.

  • General Chemical Hazards: Like many organic compounds, it may cause skin, eye, and respiratory irritation.[3][4] A related compound, benzyl N-(5-azaspiro[2.4]heptan-2-yl)carbamate 2,2,2-trifluoroacetic acid, is classified as harmful if swallowed and causes skin and eye irritation.[5]

Given these considerations, a cautious approach is warranted, treating the compound as potentially hazardous upon acute and chronic exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific laboratory operations being performed. The following table outlines the recommended PPE for handling Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate.

Body Part Recommended Protection Rationale and Best Practices
Eyes/Face Chemical safety goggles meeting ANSI Z87.1 standards are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes or aerosol generation.[6][7]Protects against accidental splashes of solutions or contact with fine powders, which can cause serious eye irritation.[4]
Skin/Body A flame-resistant laboratory coat, fully buttoned, is the minimum requirement. For larger quantities or procedures with a high risk of splashing, a chemically resistant apron over the lab coat is recommended.[8][9]Provides a barrier against accidental spills and contamination of personal clothing.
Hands Chemical-resistant gloves are required. Disposable nitrile gloves (minimum 0.11 mm thickness) are generally suitable for handling small quantities of solids and solutions.[6] Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected. For prolonged handling or immersion, heavier-duty gloves such as butyl or neoprene may be necessary.[8]Prevents dermal absorption, a primary route of exposure for many organic compounds. Double-gloving can provide an additional layer of protection.
Respiratory For handling small quantities of the solid compound in a well-ventilated area, respiratory protection may not be required. However, if there is a potential for aerosol or dust generation (e.g., weighing, preparing stock solutions), a NIOSH-approved N95 or higher particulate respirator should be used.[7] All work with this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]Carbamates can be hazardous if inhaled. Engineering controls like fume hoods are the primary line of defense, with respirators providing an additional layer of protection when necessary.[1]

Operational Plan: From Receipt to Disposal

A structured workflow is essential for minimizing risk and ensuring reproducible, safe science.

Pre-Operational Checklist
  • Information Review: Read and understand this safety guide and any available chemical information. Locate the nearest eyewash station and safety shower before beginning work.[11]

  • Engineering Controls: Verify that the chemical fume hood has a current certification and is functioning correctly.

  • PPE Inspection: Ensure all necessary PPE is available, in good condition, and fits properly.

  • Waste Containment: Prepare designated, labeled hazardous waste containers for solid and liquid waste.[10][12]

Step-by-Step Handling Protocol
  • Donning PPE: Put on your lab coat, followed by safety goggles, and then gloves. If respiratory protection is needed, it should be donned before handling the compound.

  • Work Area Preparation: Conduct all manipulations of Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate within a chemical fume hood.[10] Cover the work surface with absorbent, disposable bench paper.

  • Weighing and Transfer: When weighing the solid, use a spatula and handle it gently to avoid creating dust. Use a container that is appropriate for the amount being weighed.

  • Solution Preparation: Add solvents slowly to the solid to avoid splashing. Ensure the container is properly labeled with the chemical name, concentration, solvent, and date.

  • Post-Handling: After completing the work, decontaminate the work area. Wipe down surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating yourself. Remove gloves first, followed by your lab coat, and then eye protection. Wash your hands thoroughly with soap and water after removing all PPE.[3]

Spill Response

In the event of a spill, remain calm and follow these steps:

  • Alert Personnel: Immediately notify others in the laboratory.

  • Evacuate: If the spill is large or involves volatile solvents, evacuate the immediate area.

  • Assess the Hazard: From a safe distance, assess the extent of the spill and any immediate dangers.

  • Contain the Spill: If it is safe to do so, use a spill kit with appropriate absorbent materials to contain the spill. For a solid spill, gently cover it with an absorbent material. For a liquid spill, surround the spill with absorbent material and then cover it.

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a labeled hazardous waste container. Clean the spill area with a suitable solvent and decontaminate any equipment used.

  • Report: Report the spill to your laboratory supervisor or Environmental Health and Safety department.[12]

Disposal Plan: Responsible Stewardship

All waste containing Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name, and any associated hazards.[12]

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.[10]

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[13] After rinsing, the container can be disposed of according to your institution's guidelines, ensuring the label is defaced or removed.[13]

  • Professional Disposal: All hazardous waste must be disposed of through your institution's licensed hazardous waste management program.[12]

Visualization of Safety Protocols

To aid in the decision-making process for PPE selection and operational procedures, the following diagrams provide a clear, visual guide.

PPE Selection Workflow

PPE_Selection_Workflow start Start: Task involving Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate fume_hood Is the task performed in a chemical fume hood? start->fume_hood aerosol_risk Is there a risk of aerosol/dust generation? fume_hood->aerosol_risk Yes base_ppe Minimum PPE: - Safety Goggles - Lab Coat - Nitrile Gloves fume_hood->base_ppe No (Strongly discouraged) splash_risk Is there a significant splash risk? aerosol_risk->splash_risk No respirator Add N95 or higher particulate respirator aerosol_risk->respirator Yes splash_risk->base_ppe No face_shield Add Face Shield splash_risk->face_shield Yes end_ppe Final PPE Assembled base_ppe->end_ppe respirator->splash_risk chem_apron Add Chemical-Resistant Apron face_shield->chem_apron chem_apron->base_ppe

Caption: PPE selection workflow based on task-specific risks.

Waste Disposal Pathway

Waste_Disposal_Pathway start Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (contaminated gloves, tips, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, rinsates) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container solid_container Seal in labeled 'Solid Hazardous Waste' container solid_waste->solid_container liquid_container Collect in labeled 'Liquid Hazardous Waste' container liquid_waste->liquid_container triple_rinse Triple rinse with appropriate solvent empty_container->triple_rinse professional_disposal Dispose through Institutional EHS Program solid_container->professional_disposal liquid_container->professional_disposal collect_rinsate Collect rinsate as liquid hazardous waste triple_rinse->collect_rinsate deface_label Deface or remove label triple_rinse->deface_label collect_rinsate->liquid_container deface_label->professional_disposal

Caption: Decision pathway for proper waste segregation and disposal.

By integrating these robust safety protocols into your daily laboratory operations, you not only protect yourself and your colleagues but also uphold the highest standards of scientific excellence.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). The University of Tennessee Health Science Center. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • WSDA Pesticide Applicator Advisory. (n.d.). Washington State Department of Agriculture. Retrieved from [Link]

  • Lecture 06: INSECTICIDE POISONINGS. (n.d.). Retrieved from [Link]

  • Chemical Safety Guidelines. (n.d.). The University of New Mexico. Retrieved from [Link]

  • Regnum 25 EC Safety Data Sheet. (2026). BASF. Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Safe Chemistry Secrets: Mastering Handling and Disposal in Testing Labs. (2025). RS CUBE. Retrieved from [Link]

  • benzyl N-(5-azaspiro[2.4]heptan-2-yl)carbamate 2,2,2-trifluoroacetic acid. (n.d.). MilliporeSigma. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

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